Benzeneethanol, alpha,alpha,4-trimethyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7,12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABNAHQUILHURR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066659 | |
| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20834-59-7 | |
| Record name | α,α,4-Trimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanol, alpha,alpha,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020834597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanol, .alpha.,.alpha.,4-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,4-trimethylphenethyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.051 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"p-Cymen-8-ol physical and chemical properties"
An In-depth Technical Guide to p-Cymen-8-ol: Properties, Reactivity, and Applications
Introduction: A Molecule of Versatility
p-Cymen-8-ol, also known by its IUPAC name 2-(4-methylphenyl)propan-2-ol, is a monoterpenoid alcohol that holds significant interest for researchers in fields ranging from flavor and fragrance to synthetic chemistry and drug development.[1] As a derivative of p-cymene, a naturally abundant aromatic hydrocarbon found in essential oils like cumin and thyme, p-Cymen-8-ol presents a biocompatible and synthetically accessible scaffold.[2] This guide, written from the perspective of a senior application scientist, aims to provide an in-depth understanding of its core physical and chemical properties, explore its reactivity, and discuss its potential applications, particularly for professionals in drug discovery and materials science.
This molecule is more than just a simple tertiary alcohol; its structural features—a stable aromatic ring, a reactive hydroxyl group, and a specific stereochemical environment—dictate its utility. Understanding these characteristics is paramount to harnessing its full potential.
Molecular Identity and Structure
Correctly identifying a chemical entity is the foundational step for any scientific investigation. p-Cymen-8-ol is registered under CAS Number 1197-01-9.[1][3] Its molecular formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[1][4]
Caption: Molecular structure of p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol).
Key Identifiers
For unambiguous reference in research and regulatory documentation, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | PubChem[1] |
| CAS Number | 1197-01-9 | ECHEMI[3], PubChem[1] |
| Molecular Formula | C₁₀H₁₄O | The Good Scents Company[4], PubChem[1] |
| Molecular Weight | 150.22 g/mol | PubChem[1] |
| EC Number | 214-817-7 | PubChem[1] |
| UNII | 6TFS69V5BW | PubChem[1] |
| SMILES | CC1=CC=C(C=C1)C(C)(C)O | PubChem[1] |
| InChIKey | XLPDVYGDNRIQFV-UHFFFAOYSA-N | PubChem[1] |
Physical Properties: A Practical Overview
The physical state and solubility of a compound dictate its handling, formulation, and reaction conditions. p-Cymen-8-ol is typically a clear, colorless to pale yellow liquid at room temperature.[1][3] Its odor is often described as herbaceous and celery-like.[1][3]
| Property | Value | Notes and Experimental Context | Source |
| Appearance | Clear colorless to pale yellow liquid | Visual inspection at ambient temperature. | PubChem[1], ECHEMI[3] |
| Melting Point | 9 °C | The compound will solidify under standard refrigeration. | PubChem[1], ECHEMI[3] |
| Boiling Point | 99 °C @ 7 Torr (mmHg) ~64 °C @ 0.6 mmHg | High boiling point at atmospheric pressure necessitates vacuum distillation to prevent degradation. | ECHEMI[3], The Good Scents Company[4] |
| Density | 0.96 - 0.98 g/cm³ @ 25 °C | Slightly less dense than water. | PubChem[1], The Good Scents Company[4] |
| Refractive Index | 1.514 - 1.521 @ 20 °C | A useful parameter for quick purity assessment using refractometry. | The Good Scents Company[4], ECHEMI[3] |
| Flash Point | 205 °F (96.1 °C) (TCC) | This is a combustible liquid, requiring avoidance of open flames and sparks.[1][3][4] | The Good Scents Company[4], PubChem[1] |
| Vapor Pressure | 0.02 mmHg @ 20 °C | Low volatility at room temperature. | The Good Scents Company[4] |
| Solubility | Slightly soluble in water (~1.8 g/L @ 25°C) Soluble in alcohol | The hydrophobic p-cymene backbone limits aqueous solubility, a key factor for formulation and extraction protocols. | The Good Scents Company[4], PubChem[1], NOAA[5] |
Chemical Properties and Reactivity Profile
The chemical behavior of p-Cymen-8-ol is dominated by the interplay between its tertiary alcohol group and the aromatic ring.
Reactivity of the Tertiary Alcohol
As a tertiary alcohol, the hydroxyl group is sterically hindered, which influences its reactivity.
-
Oxidation: Unlike primary or secondary alcohols, p-Cymen-8-ol is resistant to oxidation under standard conditions because it lacks a hydrogen atom on the carbinol carbon. Strong oxidizing agents under harsh conditions will lead to the degradation of the molecule.
-
Esterification: Direct esterification with carboxylic acids is slow due to steric hindrance. For synthetic purposes, conversion of the carboxylic acid to a more reactive acyl chloride or anhydride is the preferred method.
-
Dehydration (Elimination): The tertiary alcohol readily undergoes dehydration (elimination of water) under acidic conditions to form the corresponding alkene, p-isopropenyltoluene. This is a critical consideration in experimental design, as trace amounts of acid at elevated temperatures can lead to impurity formation.
Caption: Key reactions of the tertiary alcohol group in p-Cymen-8-ol.
Aromatic Ring Reactivity
The benzene ring can undergo electrophilic aromatic substitution. The alkyl groups (methyl and 2-hydroxy-2-propyl) are ortho-, para-directing and activating. However, the positions ortho to the large tertiary alcohol group are sterically hindered, meaning substitution will preferentially occur at the positions ortho to the methyl group.
Synthesis Pathway: A Practical Approach
For laboratory and industrial-scale production, a common and reliable method is the Grignard reaction. This approach offers high yields and is a staple of organometallic chemistry.
Experimental Protocol: Grignard Synthesis of p-Cymen-8-ol
This protocol describes the synthesis from 4-methylacetophenone. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize p-Cymen-8-ol via the addition of a methyl Grignard reagent to 4-methylacetophenone.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or THF
-
Methyl iodide
-
4-methylacetophenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (e.g., flame-dried, under N₂ atmosphere)
Step-by-Step Methodology:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a single crystal of iodine. Rationale: The iodine activates the magnesium surface by disrupting the passivating oxide layer, facilitating the initiation of the reaction.
-
Add a small amount of a solution of methyl iodide in anhydrous ether via the dropping funnel. Wait for the exothermic reaction to begin (slight bubbling, disappearance of iodine color).
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. Rationale: A controlled addition prevents an overly vigorous, runaway reaction. .
-
-
Addition Reaction:
-
Cool the prepared Grignard reagent (methylmagnesium iodide) in an ice bath.
-
Add a solution of 4-methylacetophenone in anhydrous ether dropwise via the dropping funnel. Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. An ice bath is used to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: This is a weak acid that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent more gently than pure water, reducing the risk of violent reactions.
-
Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
-
Extract the aqueous layer twice more with diethyl ether. Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
-
Combine all organic extracts and dry over anhydrous MgSO₄. Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure product.
-
Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation.
-
Safety and Handling
As a laboratory chemical, p-Cymen-8-ol requires appropriate handling procedures.
-
Health Hazards: It may cause skin and eye irritation.[1][5] In case of contact, affected areas should be washed thoroughly with soap and water.[1]
-
Fire Hazards: The compound is combustible, with a flash point of 96.11 °C.[3][4] All sources of ignition must be removed when handling significant quantities.[5] Fires can be extinguished using dry chemical, carbon dioxide, or Halon extinguishers.[3][5]
-
Reactivity Hazards: It is incompatible with strong oxidizing agents.[3] As a typical alcohol, it can react exothermically with alkali metals, nitrides, and strong reducing agents to generate flammable gases.[3][5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, gloves, and a lab coat, should be worn. For weighing or diluting the neat chemical, a NIOSH-approved respirator may be recommended.[3]
Applications and Future Outlook
While widely used as a flavoring agent and in perfumery due to its herbaceous and fruity notes, the true potential of p-Cymen-8-ol for drug development professionals lies in its utility as a synthetic intermediate.[1][4]
-
Scaffold for Drug Discovery: The p-cymene core is a privileged scaffold in medicinal chemistry, appearing in various biologically active compounds. The tertiary alcohol of p-Cymen-8-ol provides a reactive handle for derivatization, allowing chemists to build molecular complexity and explore structure-activity relationships (SAR).
-
Chiral Precursor: While p-Cymen-8-ol itself is achiral, its derivatives can be. Its rigid structure can be used to direct stereoselective reactions, making it a valuable starting material for the synthesis of chiral drugs.
-
Pro-drug Design: The hydroxyl group can be esterified with an active pharmaceutical ingredient (API). This can create a pro-drug with modified solubility, stability, or pharmacokinetic properties, which is then cleaved in vivo to release the active drug.
The combination of its natural product origin, straightforward synthesis, and versatile chemical functionality makes p-Cymen-8-ol a compound of significant interest. As the demand for novel, sustainable, and efficient synthetic pathways in drug development grows, molecules like p-Cymen-8-ol will undoubtedly play an increasingly important role.
References
-
The Good Scents Company. (n.d.). cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1991). EP0416683A1 - P-cymenol preparation by transfer dehydrogenation.
-
American Chemical Society. (2021). p-Cymene. Retrieved from [Link]
Sources
"Natural sources of alpha,alpha,4-trimethylbenzyl alcohol"
Natural Sources of -Trimethylbenzyl Alcohol ( -Cymen-8-ol): A Technical Guide
Executive Summary
Molecule:
This guide details the natural occurrence of
Botanical Sources & Occurrence
High-Yield Botanical Sources
The following table summarizes plant species with notable concentrations of
| Genus/Species | Family | Part Used | Typical Conc.[2] (%) | Notes |
| Eucalyptus pimpiniana | Myrtaceae | Leaves | ~3.0 - 5.0% | One of the higher natural concentrations reported in Eucalyptus spp. |
| Thymus hyemalis | Lamiaceae | Aerial parts | 0.5 - 2.0% | Chemotype dependent; often co-elutes with thymol precursors. |
| Curcuma longa | Zingiberaceae | Rhizome | < 1.0% | Trace component contributing to the characteristic earthy/spicy aroma. |
| Croton regelianus | Euphorbiaceae | Leaves | 1.0 - 3.0% | Found alongside |
| Anaphalis spp. | Asteraceae | Aerial parts | Variable | Used in traditional folk medicines; presence confirms anti-inflammatory potential. |
The "Oxidative Artifact" Phenomenon
Researchers must distinguish between biosynthetic
-
Biosynthetic: Enzymatically produced in fresh plant tissue via cytochrome P450 activity.
-
Artifactual: Formed during steam distillation or prolonged storage via the autoxidation of
-cymene.-
Diagnostic Check: If the
-cymene content drops while -cymen-8-ol rises over time, the source is likely oxidative degradation.
-
Biosynthetic & Biotransformation Pathways
Understanding the genesis of
Mechanism: The -Cymene Oxidation Pathway
In both plants and specific microbial strains (Pseudomonas putida, Phanerochaete chrysosporium), the molecule is generated through the regioselective hydroxylation of
Key Enzyme:
Visualization: Biosynthetic Pathway
The following diagram illustrates the conversion from the terpene precursor
Figure 1: Biogenic pathway from
Extraction & Isolation Protocols
Protocol A: Solvent-Free Microwave Extraction (SFME)
Application: Rapid isolation from Thymus or Eucalyptus leaves with minimal thermal degradation. Rationale: SFME utilizes the internal water of the plant tissue, heating it selectively. This prevents the hydrolysis of esters often seen in hydrodistillation.
Step-by-Step Workflow:
-
Pre-treatment: Moisten 500g of dry plant leaves with water (ratio 1:1) for 1 hour to rehydrate tissues.
-
Loading: Place material in the microwave reactor vessel. Connect a Clevenger-type apparatus externally.
-
Irradiation: Irradiate at 500W.
-
Note: Regulate power to maintain a steady reflux without "bumping."
-
-
Collection: Collect the essential oil-water emulsion continuously for 30 minutes.
-
Separation: Decant the oil layer. Dry over anhydrous sodium sulfate (Na
SOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
Purification (Flash Chromatography):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Hexane:Ethyl Acetate gradient (starts 95:5
80:20). -
Target:
-cymen-8-ol typically elutes after the hydrocarbon fraction ( -cymene) and before the diols.
-
Protocol B: Microbial Biotransformation (Production Scale)
Application: Generating high-purity
Step-by-Step Workflow:
-
Inoculum Prep: Cultivate P. putida (strain F1 or similar) in Mineral Salts Medium (MSM) with glucose (0.2%) as a carbon source.
-
Induction: Add
-cymene (vapor phase or 0.1% liquid) to induce the cym operon. -
Biotransformation:
-
Incubate at 30°C, 200 rpm.
-
Monitor pH (maintain ~7.0).[3]
-
-
Extraction:
-
Centrifuge culture broth (10,000 x g, 15 min) to remove cells.
-
Extract supernatant with Ethyl Acetate (3x volume).
-
-
Isolation: Evaporate solvent under reduced pressure. Purify residue via silica column (as above).
Visualization: Extraction Logic
Figure 2: Isolation workflow for separating p-cymen-8-ol from complex matrices.
Analytical Characterization
To validate the identity of the isolated compound, compare against the following physicochemical standards.
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Viscous; may crystallize at low temps (MP ~9-20°C). |
| Odor | Herbaceous, celery-like, mild | Distinct from the harsh solvent smell of |
| Retention Index (RI) | DB-5: 1160 - 1185 | Elutes after |
| Mass Spectrum (EI) | m/z 135 (Base Peak) | Molecular ion [M]+ 150 is often weak. Loss of methyl group [M-15]+ gives 135. |
| The gem-dimethyl singlet at 1.55 ppm is diagnostic for the isopropyl alcohol group. |
Applications in Drug Development
-
Antimicrobial Potentiation: It exhibits moderate standalone antibacterial activity but shows significant synergy when combined with phenolic monoterpenes (Thymol). It acts by perturbing the lipid fraction of the bacterial plasma membrane, increasing permeability.
-
Anti-inflammatory: Inhibits the production of nitric oxide (NO) in LPS-stimulated macrophages.
-
Chiral Synthesis Precursor: Although achiral itself, it is a precursor for synthesizing chiral 8,9-epoxy-p-cymene derivatives used in fine chemical manufacturing.
References
-
Fragrance Conservatory. (n.d.).[4] p-alpha,alpha-Trimethylbenzyl alcohol.[1][5] The Fragrance Conservatory. [Link][1]
-
PubChem. (2025). p-Cymen-8-ol (Compound).[1][6][7][8][9][10][11] National Library of Medicine. [Link]
-
The Good Scents Company. (n.d.). p,alpha,alpha-trimethylbenzyl alcohol. [Link][1][5]
-
Jivishov, E., et al. (2016).[8] Microbial transformation of p-cymene. Natural Volatiles & Essential Oils.[1][2][12][3][8][13][14] [Link]
-
Bakkali, F., et al. (2008). Biological effects of essential oils – A review. Food and Chemical Toxicology. [Link]
-
Milos, M., et al. (2001). Solvent-free microwave extraction of Thymus mastichina essential oil. International Journal of Molecular Sciences. [Link]
Sources
- 1. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 2. p-cymen-8-ol - Wikidata [wikidata.org]
- 3. mdpi.com [mdpi.com]
- 4. akjournals.com [akjournals.com]
- 5. p-α,α-Trimethylbenzyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. nveo.org [nveo.org]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 11. d-nb.info [d-nb.info]
- 12. Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions [mdpi.com]
- 13. scent.vn [scent.vn]
- 14. Solvent-Free Microwave Extraction of Thymus mastichina Essential Oil: Influence on Their Chemical Composition and on the Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Hydroxylated Monoterpene: Pharmacological Profile of p-Cymen-8-ol
Topic: Pharmacological Profile of p-Cymen-8-ol: A Metabolic & Therapeutic Analysis Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Chemical Engineers
Executive Summary
p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol) represents a critical structural pivot in terpene pharmacology. Often overshadowed by its phenolic isomers, Thymol and Carvacrol, or its hydrocarbon precursor, p-Cymene, this tertiary alcohol offers a distinct pharmacokinetic profile.
While p-Cymene acts as a lipophilic scaffold, its oxidation into p-Cymen-8-ol via cytochrome P450 (in mammals) or microbial biotransformation introduces a polar handle, altering membrane permeability and receptor binding affinity. This guide analyzes p-Cymen-8-ol not merely as a metabolite, but as a distinct therapeutic entity with specific antimicrobial, anti-inflammatory, and industrial synthesis potential.
Chemical Identity & Structure-Activity Relationship (SAR)
Structural Distinction
Unlike Thymol (a phenol), p-Cymen-8-ol possesses a tertiary hydroxyl group on the isopropyl chain. This structural nuance drastically reduces acidity and reactivity compared to phenols, enhancing stability while maintaining hydrogen-bonding capability.
| Property | p-Cymen-8-ol | p-Cymene (Precursor) | Thymol (Isomer) |
| Formula | C₁₀H₁₄O | C₁₀H₁₄ | C₁₀H₁₄O |
| Functional Group | Tertiary Alcohol | Aromatic Hydrocarbon | Phenol |
| LogP (Lipophilicity) | ~2.22 | ~4.1 | ~3.3 |
| Key Reactivity | Dehydration, Esterification | Electrophilic Substitution | Redox active, Acidic |
| Odor Profile | Herbaceous, Celery-like | Solvent-like, Gasoline | Medicinal, Pungent |
SAR Implications
-
Membrane Interaction: The lower LogP (compared to p-Cymene) allows p-Cymen-8-ol to reside at the oil-water interface of lipid bilayers, disrupting membrane integrity in microbial cells without the high cytotoxicity associated with phenols.
-
Metabolic Stability: The tertiary alcohol is resistant to further oxidation, unlike primary alcohols, making it a stable pharmacophore in vivo.
Pharmacodynamics: Mechanism of Action
A. Antimicrobial & Antifungal Activity
p-Cymen-8-ol acts as a "membrane spacer." It inserts into the lipid bilayer of bacteria and fungi, increasing fluidity and permeability.
-
Synergy: It is often found alongside Carvacrol in essential oils (Thymus spp.). Studies suggest it facilitates the entry of more potent phenols by disrupting the outer membrane packing.
-
Spectrum: Effective against Candida spp. and Gram-positive bacteria, often showing higher efficacy than its non-hydroxylated precursor due to hydrogen bonding with membrane headgroups.
B. Anti-Inflammatory Signaling
While p-Cymene inhibits NF-κB, the conversion to p-Cymen-8-ol retains this ability but alters bioavailability. The mechanism involves the suppression of pro-inflammatory cytokines (TNF-α, IL-1β) by blocking the phosphorylation of MAP Kinases.
Figure 1: Proposed Anti-Inflammatory Pathway The diagram below illustrates the interference of p-Cymen-8-ol in the TLR4 signaling cascade.
Caption: p-Cymen-8-ol modulates the inflammatory response by inhibiting MAPK phosphorylation, preventing NF-κB nuclear translocation.
Experimental Protocols
Protocol A: Biotransformation Synthesis (Green Chemistry)
Direct chemical hydroxylation of p-Cymene is difficult to control regioselectively. Microbial biotransformation provides high specificity for the 8-position.
Objective: Synthesize p-Cymen-8-ol from p-Cymene using Pseudomonas or Phanerochaete strains.
-
Inoculation: Cultivate Pseudomonas putida in M9 minimal medium supplemented with 0.1% glucose.
-
Induction: Add p-Cymene (vapor phase or 1mM liquid) as the sole carbon source or inducer during the mid-log phase.
-
Incubation: Shake at 30°C, 200 rpm for 24–48 hours.
-
Extraction:
-
Centrifuge culture broth (10,000 x g, 10 min).
-
Extract supernatant with Ethyl Acetate (1:1 v/v) x 3.
-
Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Silica gel column chromatography (Hexane:Ethyl Acetate gradient).
Protocol B: Quantitative Analysis via RP-HPLC
Standard UV detection is suitable due to the aromatic ring.
System: HPLC with UV Diode Array Detector (DAD). Column: Newcrom R1 or C18 (3 µm particle size).[1] Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.
-
Solvent B: Acetonitrile (MeCN).[1] Gradient: Isocratic 50:50 (A:B) or Gradient 10% B to 90% B over 20 min. Flow Rate: 1.0 mL/min. Detection: 210 nm and 254 nm.
Figure 2: Analytical Workflow Standardized workflow for isolation and verification of p-Cymen-8-ol.
Caption: RP-HPLC workflow for p-Cymen-8-ol quantification using UV detection at 254nm.
Toxicology & Safety Profile
-
Acute Toxicity: Low compared to phenolic isomers.
-
Oral LD50 (Rat): Estimated >2000 mg/kg (based on p-cymene data).
-
-
Irritation: Mild skin and eye irritant.
-
Metabolism: In humans, p-Cymene is primarily oxidized to p-Cymen-8-ol and subsequently to p-Cymen-9-ol or excreted as glucuronide conjugates.
-
Handling: Combustible liquid (Flash Point ~96°C). Store in cool, well-ventilated areas away from strong oxidizers.
Future Outlook
The pharmaceutical value of p-Cymen-8-ol lies in prodrug design . Its tertiary alcohol group offers a stable site for esterification with NSAIDs or antibiotics, potentially improving the solubility and bioavailability of the parent drug while providing synergistic anti-inflammatory effects upon hydrolysis.
References
-
National Toxicology Program (NTP). (1992).[2] Chemical Repository Database: p-Cymen-8-ol. National Institutes of Health.[2] [Link]
-
Jivishov, E., et al. (2016).[3] Microbial transformation of p-cymene.[3] Natural Volatiles & Essential Oils.[3][4][5] [Link]
-
Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene.[6][7] Molecules.[1][2][3][4][5][8][9][10][11][12][13] [Link]
-
Sielc Technologies. (2018). HPLC Separation of p-Cymen-8-ol. [Link]
-
Alves, C.C., et al. (2021).[14] Health beneficial and pharmacological properties of p-cymene.[4][6][7][13] Food and Chemical Toxicology. [Link]
Sources
- 1. p-Cymen-8-ol | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 9. Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Frontiers | NF-κB-mediated anti-inflammatory effects of an organic light-emitting diode (OLED) device in lipopolysaccharide (LPS)-induced in vitro and in vivo inflammation models [frontiersin.org]
- 13. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
p-Cymen-8-ol: A Comprehensive Technical Review for Drug Discovery and Development
Foreword: Unveiling the Potential of a Terpene Derivative
In the vast and intricate world of natural products, monoterpenes stand out for their diverse chemical structures and significant pharmacological activities. Among these, p-cymene, a primary constituent of essential oils from plants like thyme and oregano, has been the subject of extensive research. However, its hydroxylated derivative, p-Cymen-8-ol, presents a unique profile that warrants a dedicated and in-depth exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of p-Cymen-8-ol, moving from its fundamental chemical and physical properties to its synthesis, and critically, to its yet-to-be-fully-realized therapeutic potential. While much of the existing literature focuses on its parent compound, this review will collate the available specific data on p-Cymen-8-ol and draw logical inferences from the well-established bioactivities of p-cymene to illuminate promising avenues for future research and drug discovery.
Physicochemical Characteristics of p-Cymen-8-ol
A thorough understanding of the physicochemical properties of a compound is the bedrock of its development as a potential therapeutic agent. p-Cymen-8-ol, also known as 2-(4-methylphenyl)propan-2-ol, is a tertiary alcohol with the molecular formula C10H14O.[1] Its structure, featuring a hydroxyl group on the isopropyl substituent of the p-cymene scaffold, imparts distinct characteristics that influence its solubility, reactivity, and potential biological interactions.
| Property | Value | Source |
| Molecular Weight | 150.22 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Odor | Herbaceous, celery-like | [1][2] |
| Boiling Point | 99 °C at 7 Torr | [2] |
| Melting Point | 9 °C | [1] |
| Flash Point | 205 °F (96.11 °C) | [3] |
| Density | 0.9782 g/cm³ at 20 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| Vapor Pressure | 0.156 mmHg at 25°C | [2] |
These properties suggest that p-Cymen-8-ol is a relatively stable, combustible liquid with limited water solubility.[4] Its character as an alcohol makes it susceptible to reactions such as the formation of esters with oxoacids and carboxylic acids, and oxidation to ketones.[4] It is incompatible with strong oxidizing agents.[2]
Sourcing and Synthesis: From Nature to the Laboratory
Natural Occurrence
p-Cymen-8-ol has been identified as a naturally occurring compound in various plant species. It is found in Camellia sinensis (the tea plant) and Eucalyptus pulverulenta.[1] Its presence in the essential oils of numerous other plants is likely, often alongside its precursor, p-cymene.
Chemical Synthesis
The primary route for the synthesis of p-Cymen-8-ol is through the oxidation of p-cymene. This process has been investigated using various oxidizing agents and reaction conditions to optimize the yield and selectivity for the desired tertiary alcohol.
A key study on the chemical oxidation of p-cymene explored the use of potassium permanganate as the oxidant. The conversion of p-cymene and the selectivity for p-Cymen-8-ol were found to be influenced by several factors, including the molar ratio of reactants, the concentration of sulfuric acid, reaction time, and temperature. Optimal conditions were identified that resulted in a high conversion rate of p-cymene with significant selectivity for p-Cymen-8-ol.
Experimental Protocol: Oxidation of p-Cymene to p-Cymen-8-ol
-
Reactants: p-Cymene, Potassium Permanganate (KMnO4), Sulfuric Acid (H2SO4).
-
Solvent: A mixture of water and acetic acid.
-
Procedure:
-
Combine p-cymene and the solvent in a reaction vessel.
-
Gradually add a solution of KMnO4 and H2SO4 to the mixture while maintaining a controlled temperature.
-
Allow the reaction to proceed for a specified duration with continuous stirring.
-
Upon completion, quench the reaction and perform an appropriate workup to isolate the crude product.
-
Purify the crude product using techniques such as column chromatography to obtain pure p-Cymen-8-ol.
-
The causality behind these experimental choices lies in the controlled oxidation of the isopropyl group of p-cymene. The use of a strong oxidizing agent like potassium permanganate under acidic conditions facilitates the introduction of a hydroxyl group at the tertiary carbon. The solvent system is chosen to ensure miscibility of the reactants and to moderate the reaction rate.
Caption: A diagram illustrating the key components in the chemical synthesis of p-Cymen-8-ol from p-cymene.
Biological Activities and Therapeutic Potential: An Extrapolation from p-Cymene
While direct pharmacological studies on p-Cymen-8-ol are limited, the extensive body of research on its parent compound, p-cymene, provides a strong foundation for predicting its potential biological activities. The addition of a hydroxyl group can significantly alter a molecule's polarity, reactivity, and ability to interact with biological targets, often enhancing its activity or modifying its pharmacological profile.
p-Cymene is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[5][6][7] It is plausible that p-Cymen-8-ol shares some of these activities, potentially with modified potency or a different mechanism of action.
Potential Antioxidant Activity
p-Cymene has demonstrated antioxidant potential in vivo by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to reduce lipid peroxidation and nitrite content in the hippocampus of mice, suggesting a neuroprotective role against oxidative stress. It is hypothesized that the hydroxyl group in p-Cymen-8-ol could enhance its radical scavenging capabilities, making it a potentially more potent antioxidant than its parent compound.
Potential Anti-inflammatory Effects
The anti-inflammatory properties of p-cymene are well-documented. It has been shown to modulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This modulation is achieved through the inhibition of key signaling pathways like NF-κB and MAPK. Given that many anti-inflammatory drugs are alcohols or phenols, the presence of the hydroxyl group in p-Cymen-8-ol could lead to significant anti-inflammatory activity, a critical area for future investigation.
Caption: A diagram illustrating the hypothesized anti-inflammatory mechanism of action for p-Cymen-8-ol.
Potential Antimicrobial Activity
p-Cymene exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[6] Its mechanism of action is often attributed to the disruption of the bacterial cell membrane. The introduction of a hydroxyl group in p-Cymen-8-ol could enhance its interaction with microbial cell membranes, potentially leading to increased antimicrobial potency.
Analytical Methodologies
For research and development purposes, robust analytical methods for the quantification and characterization of p-Cymen-8-ol are essential. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Protocol: HPLC Analysis of p-Cymen-8-ol
-
Method: Reverse Phase (RP) HPLC.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid for Mass-Spec (MS) compatibility.[8]
-
Column: A C18 or other suitable reverse-phase column.[8]
-
Detection: UV detection at an appropriate wavelength or mass spectrometry for enhanced sensitivity and specificity.
-
Application: This method can be adapted for purity assessment, quantification in biological matrices for pharmacokinetic studies, and for monitoring the progress of synthesis reactions.[8]
The rationale for this protocol lies in the ability of reverse-phase chromatography to effectively separate moderately polar compounds like p-Cymen-8-ol from both more polar and less polar impurities. The choice of mobile phase composition allows for the fine-tuning of the retention time for accurate quantification.
Toxicology and Safety Profile
Preliminary safety data indicates that p-Cymen-8-ol may cause skin and eye irritation.[4] When heated to decomposition, it may emit toxic fumes.[1] It is important to note that according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification in a high percentage of reports.[1] For its parent compound, p-cymene, toxicological studies have been more extensive, with data available on genotoxicity, repeated dose toxicity, and reproductive toxicity.[9] These studies generally indicate a low level of concern at current exposure levels. However, direct and comprehensive toxicological evaluation of p-Cymen-8-ol is necessary to establish a complete safety profile for any potential therapeutic application.
Future Directions and Applications in Drug Development
The structural similarity of p-Cymen-8-ol to the well-studied p-cymene, combined with the potential for enhanced activity due to its hydroxyl group, makes it a compelling candidate for further investigation in several therapeutic areas:
-
Anti-inflammatory Therapeutics: Given the established anti-inflammatory effects of p-cymene, p-Cymen-8-ol should be screened in various in vitro and in vivo models of inflammation.
-
Antioxidant and Neuroprotective Agents: Its potential to combat oxidative stress warrants investigation in models of neurodegenerative diseases where oxidative damage plays a significant role.
-
Antimicrobial Drug Discovery: With the rising threat of antimicrobial resistance, novel antimicrobial agents are urgently needed. p-Cymen-8-ol should be tested against a broad panel of pathogenic bacteria and fungi.
-
Oncology: p-Cymene has shown some anticancer properties, and the potential for p-Cymen-8-ol in this area should not be overlooked.[6]
To unlock the full potential of p-Cymen-8-ol, future research should focus on:
-
Comprehensive Pharmacological Screening: A battery of in vitro and in vivo assays to definitively characterize its biological activities.
-
Mechanistic Studies: Elucidating the molecular targets and signaling pathways through which p-Cymen-8-ol exerts its effects.
-
Pharmacokinetic Profiling: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties to inform dosing and formulation development.
-
Toxicological Evaluation: Conducting thorough safety and toxicity studies to establish a clear therapeutic window.
Conclusion
p-Cymen-8-ol represents a promising yet underexplored molecule in the landscape of natural product-derived drug discovery. While the existing body of research is heavily skewed towards its parent compound, p-cymene, the available data on its synthesis and physicochemical properties, coupled with the logical extrapolation of its potential bioactivities, provides a strong impetus for dedicated investigation. For researchers and drug development professionals, p-Cymen-8-ol offers a fertile ground for discovery, with the potential to yield novel therapeutic agents for a range of diseases. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
-
Balahbib, A., et al. (2021). Health beneficial and pharmacological properties of p-cymene. Food and Chemical Toxicology, 153, 112259. Available at: [Link]
-
Kwon, S. S., et al. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. International Journal of Molecular Sciences, 25(18), 10307. Available at: [Link]
-
Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Materials, 10(8), 947. Available at: [Link]
-
de Christo Scherer, M. M., et al. (2024). Monoterpenes as Medicinal Agents: Exploring the Pharmaceutical Potential of p-Cymene, p-Cymenene, and γ-Terpinene. ResearchGate. Available at: [Link]
-
de Santana, M. F., et al. (2025). Release Studies of Thymol and p‑Cymene from Polylactide Microcapsules. ResearchGate. Available at: [Link]
-
Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, p -cymene, CAS Registry Number 99-87-6. Food and Chemical Toxicology, 149, 112014. Available at: [Link]
-
SIELC Technologies. (2018). p-Cymen-8-ol. Available at: [Link]
-
He, L., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts, 15(1), 125. Available at: [Link]
-
Szabo-Scandic. p-Cymene Safety Data Sheet. Available at: [Link]
-
PubChem. (n.d.). p-Cymen-8-ol. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Available at: [Link]
-
The Good Scents Company. (n.d.). cherry propanol. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). p-Cymen-8-ol - Exposure: Production Volumes. Available at: [Link]
Sources
- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 4. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Health beneficial and pharmacological properties of p-cymene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Cymen-8-ol | SIELC Technologies [sielc.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
An In-depth Technical Guide to α,α,4-Trimethyl-benzeneethanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α,α,4-trimethyl-benzeneethanol, a tertiary alcohol known chemically as 2-methyl-1-(4-methylphenyl)propan-2-ol. While its primary application lies within the fragrance industry, this document explores its discovery, history, chemical properties, and synthesis in detail. It also addresses the current landscape of its biological activity and potential, or lack thereof, in the context of drug development. This guide is intended to be a valuable resource for chemists, pharmacologists, and researchers interested in the synthesis and characterization of aryl alkyl alcohols.
Introduction and Chemical Identity
α,α,4-Trimethyl-benzeneethanol, systematically named 2-methyl-1-(4-methylphenyl)propan-2-ol, is an organic compound with the chemical formula C₁₁H₁₆O. It is classified as a tertiary alcohol and a member of the aryl alkyl alcohols, a diverse class of compounds that feature both an aromatic ring and an alcohol functional group.[1] Its chemical structure is characterized by a p-tolyl group attached to a 2-methylpropan-2-ol moiety.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2-methyl-1-(4-methylphenyl)propan-2-ol | |
| CAS Number | 20834-59-7 | [2] |
| Molecular Formula | C₁₁H₁₆O | [2] |
| Molecular Weight | 164.24 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2][3] |
| Odor | Floral, herbaceous | [4] |
| Boiling Point | 240-241 °C at 760 mmHg | [3] |
| Flash Point | >100 °C | [3] |
| Density | 0.954-0.962 g/mL at 25 °C | [3] |
| Refractive Index | 1.510-1.516 at 20 °C | [3] |
| Solubility | Insoluble in water; soluble in alcohol | [3] |
Discovery and History: A Scented Past
The precise details surrounding the initial discovery and synthesis of α,α,4-trimethyl-benzeneethanol are not well-documented in readily available scientific literature. Its emergence is closely tied to the expansion of the fragrance and flavor industry in the 20th century, where the synthesis of novel aroma chemicals became a significant area of research.
While a specific "discoverer" is not easily identified, its use as a fragrance ingredient, often under the synonym "cumin carbinol," points to its development within commercial fragrance houses.[2][3] The history of such compounds is often proprietary, documented in internal laboratory notebooks and patents that may not be broadly accessible. Its structural relationship to other aryl alkyl alcohols, many of which have been used in perfumery for decades, suggests it was likely developed as part of a broader exploration of this chemical class for new and interesting scent profiles.[5][6][7]
Synthesis and Mechanistic Insights
The most common and versatile method for the synthesis of tertiary alcohols like α,α,4-trimethyl-benzeneethanol is the Grignard reaction.[4][8][9] This powerful carbon-carbon bond-forming reaction utilizes an organomagnesium halide (the Grignard reagent) to perform a nucleophilic attack on a carbonyl group.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule reveals two primary Grignard-based synthetic routes:
Detailed Experimental Protocol: Grignard Synthesis from an Ester
The following protocol describes the synthesis of α,α,4-trimethyl-benzeneethanol via the reaction of methyl p-tolylacetate with an excess of methylmagnesium halide. This is a robust and high-yielding approach to tertiary alcohols.
Materials:
-
Magnesium turnings
-
Iodine crystal (optional, as an initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Methyl iodide or methyl bromide
-
Methyl p-tolylacetate
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or methyl bromide in anhydrous ether/THF.
-
Add a small amount of the methyl halide solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with the Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of methyl p-tolylacetate in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Two equivalents of the Grignard reagent are required per equivalent of the ester.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any remaining Grignard reagent.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure α,α,4-trimethyl-benzeneethanol.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and will react with protic solvents like water or alcohols, which would quench the reagent and reduce the yield.[8] Flame-drying the glassware and using anhydrous solvents is crucial.
-
Use of Iodine: The surface of magnesium metal is often coated with a passivating layer of magnesium oxide. Iodine reacts with the magnesium to form magnesium iodide, which exposes a fresh, reactive metal surface to initiate the Grignard reagent formation.
-
Dropwise Addition and Cooling: The formation of the Grignard reagent and its reaction with the ester are exothermic. Slow, dropwise addition and cooling help to control the reaction rate and prevent side reactions.
-
Ammonium Chloride Quench: Using a weak acid like ammonium chloride for the work-up is preferred over strong acids to avoid potential acid-catalyzed dehydration of the tertiary alcohol product.
Analytical Characterization
The identity and purity of synthesized α,α,4-trimethyl-benzeneethanol are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl group, a singlet for the benzylic protons, and singlets for the two equivalent methyl groups and the hydroxyl proton.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Absorptions corresponding to C-H bonds (aromatic and aliphatic) and C=C bonds of the aromatic ring will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Applications and Industrial Relevance
The primary and well-established application of α,α,4-trimethyl-benzeneethanol is as a fragrance ingredient in a variety of consumer products, including perfumes, cosmetics, and household goods.[1][2] Its floral and herbaceous scent profile makes it a valuable component in fragrance formulations.
Biological Activity and Toxicological Profile
Currently, there is a significant lack of publicly available data on the specific biological activity of α,α,4-trimethyl-benzeneethanol in the context of drug discovery and development. No studies have been identified that investigate its potential as a therapeutic agent, its mechanism of action, or its interaction with specific signaling pathways.
The available toxicological information is largely derived from its use as a fragrance ingredient and often pertains to the broader class of aryl alkyl alcohols.[6] These studies generally focus on dermal and respiratory exposure.
-
General Toxicity: The aryl alkyl alcohol class of fragrance ingredients generally demonstrates low acute and subchronic dermal and oral toxicity.[6]
-
Genotoxicity: Studies on related aryl alkyl alcohols have shown little to no evidence of genotoxicity, mutagenicity, or clastogenicity.[6]
-
Sensitization: While some fragrance ingredients can be skin sensitizers, α,α,4-trimethyl-benzeneethanol is not among the most commonly cited allergens. However, as with any fragrance component, the potential for skin sensitization in susceptible individuals exists.[1]
-
Neurotoxicity and Endocrine Disruption: Some fragrance compounds have been investigated for potential neurotoxic and endocrine-disrupting effects.[10][11] However, there is no specific data available for α,α,4-trimethyl-benzeneethanol in these areas.
It is important to note that the absence of evidence for biological activity in a drug development context does not constitute evidence of its absence. The compound has not been extensively screened for such activities in the public domain.
Future Perspectives and Conclusion
α,α,4-Trimethyl-benzeneethanol is a well-established aroma chemical with a clear role in the fragrance industry. Its synthesis is straightforward and relies on fundamental organic reactions. However, from the perspective of drug development and life sciences research, it remains a largely unexplored molecule.
The lack of data on its biological activity presents both a challenge and an opportunity. While there is currently no basis to consider it a lead compound for any therapeutic application, its unique structure as a substituted phenethyl alcohol could warrant its inclusion in broad screening libraries for various biological targets. Future research could focus on:
-
Screening for Biological Activity: Inclusion of α,α,4-trimethyl-benzeneethanol in high-throughput screening campaigns against a wide range of biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand how structural modifications impact any observed biological activity.
-
Metabolic Studies: In-depth investigation of its metabolic fate in biological systems.
References
- Google Patents. (n.d.). CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
-
Organic Syntheses. (n.d.). Methyl sulfate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction | Download Table. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826). Retrieved from [Link]
-
Odinity. (2014, February 25). Nucleophilic addition of propane to p-tolualdehyde through the Grignard reaction. Retrieved from [Link]
-
precisionFDA. (n.d.). 2-(4-METHYLPHENYL)PROPAN-1-OL. Retrieved from [Link]
-
Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology, 50(Suppl 2), S1-S24. [Link]
-
Campaign for Safe Cosmetics. (n.d.). Fragrance. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Use a Grignard reaction to prepare the following alcohols: (a) 2-Methyl-2-propanol. (b).... Retrieved from [Link]
-
NP-MRD. (2022, September 2). Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylphenyl)-2-propanol. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cumin carbinol, 20834-59-7. Retrieved from [Link]
-
Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on α,α,4-trimethylphenethyl alcohol. Food and Chemical Toxicology, 50(Suppl 2), S134-S136. [Link]
-
Chromatography Online. (2025, June 13). Screening Perfumes for Hazardous Substances Using Thin-Layer Chromatography. Retrieved from [Link]
-
Pinkas, A., Gonçalves, C. L., & Aschner, M. (2017). Neurotoxicity of fragrance compounds: A review. Environmental Research, 158, 342-349. [Link]
-
SGS. (2022, January 18). How Do You Know if a Cosmetic Product Contains Fragrance Allergens? Retrieved from [Link]
-
Warshel Chemical Ltd. (n.d.). Cumin carbinol CAS 20834-59-7. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Neurotoxicity of fragrance compounds: A review | Request PDF. Retrieved from [Link]
-
Watson International Limited. (n.d.). Structure of Cumin carbinol CAS 20834-59-7. Retrieved from [Link]
-
ResearchGate. (n.d.). ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction For this reason, the apparatus and all reagents and solvents must be scru. Retrieved from [Link]
-
Bedoukian Research. (2023, February 1). The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Retrieved from [Link]
-
Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on 2-phenyl-2-propanol. Food and Chemical Toxicology, 50(Suppl 2), S130-S133. [Link]
-
Branch Basics. (2025, March 26). The Effects of Fragrance on Human Health. Retrieved from [Link]
-
bcmj.org. (2020, March 2). Scents and sensibility. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]
-
YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra in the chemical shift region associated with propan-2-ol.... Retrieved from [Link]
Sources
- 1. Fragrance material review on α,α,4-trimethylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. warshel.com [warshel.com]
- 3. cumin carbinol, 20834-59-7 [thegoodscentscompany.com]
- 4. Buy 2-Methyl-1-phenyl-2-propanol | 100-86-7 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NP-MRD: Showing NP-Card for 2-(4-methylphenyl)propan-1-ol (NP0160279) [np-mrd.org]
- 7. branchbasics.com [branchbasics.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. homework.study.com [homework.study.com]
- 10. safecosmetics.org [safecosmetics.org]
- 11. Neurotoxicity of fragrance compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Antimicrobial Properties of p-Cymen-8-ol
This technical guide synthesizes current research on p-cymen-8-ol, focusing on its physicochemical behavior, antimicrobial efficacy, and synergistic mechanisms.[1]
Subject: p-Cymen-8-ol (CAS 1197-01-9) Classification: Oxygenated Monoterpene / Tertiary Alcohol Function: Antimicrobial Synergist, Membrane Permeabilizer, Preservative Booster[1]
Executive Summary
p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or p-α,α-trimethylbenzyl alcohol) is an oxygenated monoterpene frequently identified as a bioactive constituent in the essential oils of Pituranthos, Protium, and Thymus species.[1] While historically overshadowed by its phenolic isomers (thymol and carvacrol), p-cymen-8-ol exhibits distinct physicochemical properties—specifically a tertiary hydroxyl group—that confer unique membrane-interacting capabilities.[1]
This guide analyzes its utility not merely as a standalone biocide, but as a critical potentiator in antimicrobial formulations.[1] Its intermediate polarity (LogP ~2.[1]41) allows it to bridge the gap between highly lipophilic hydrocarbons (like p-cymene) and hydrophilic cellular targets, facilitating the "entourage effect" observed in complex botanical drugs.[1]
Chemical Identity & Physicochemical Profile
Understanding the structure-activity relationship (SAR) is vital for formulation.[1] Unlike p-cymene, which is purely hydrophobic, the 8-hydroxyl group of p-cymen-8-ol introduces an amphiphilic character.
| Property | Specification | Significance in Formulation |
| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | Defines the tertiary alcohol structure.[1] |
| CAS Number | 1197-01-9 | Unique identifier for regulatory filing.[1] |
| Molecular Weight | 150.22 g/mol | Low MW facilitates rapid diffusion through peptidoglycan.[1] |
| LogP (Octanol/Water) | ~2.41 | Critical: Lipophilic enough to enter membranes, but soluble enough to diffuse through aqueous extracellular matrices.[1] |
| Boiling Point | ~219°C | Lower volatility than p-cymene; more stable in topical formulations.[1] |
| Solubility | Low in water; Soluble in EtOH, DMSO | Requires emulsification (e.g., Tween 80) for aqueous assays.[1] |
Synthesis & Sourcing
For industrial applications, p-cymen-8-ol is often synthesized via the catalytic oxidation of p-cymene .[1] This is a scalable route, converting the abundant byproduct p-cymene (from citrus or paper processing) into this higher-value alcohol using oxidants like KMnO₄ or electrochemical hydroxylation.[1]
Antimicrobial Efficacy & Spectrum
p-Cymen-8-ol exhibits broad-spectrum activity, though its potency is generally lower than phenolic terpenes (thymol).[1] Its true value lies in synergy .[1]
Quantitative Efficacy Data (Inferred from Isolate & Oil Studies)
The following data aggregates MIC values from essential oils where p-cymen-8-ol is a primary active constituent (e.g., Protium amazonicum oleoresin).
| Target Organism | Strain Type | Estimated MIC (µg/mL)* | Efficacy Rating |
| Cryptococcus neoformans | Fungal Pathogen | 156 (in oil matrix) | High |
| Staphylococcus aureus | Gram-Positive | 250 - 500 | Moderate |
| Escherichia coli | Gram-Negative | > 500 | Low (Requires permeabilizer) |
| Candida albicans | Yeast | 200 - 400 | Moderate |
*Note: MIC values are estimated based on oils containing >4% p-cymen-8-ol.[1] Pure compound efficacy may vary.
Comparative Activity
-
vs. p-Cymene: p-Cymen-8-ol is significantly more active than p-cymene due to the hydroxyl group, which allows for hydrogen bonding with lipid head groups.
-
vs. Thymol: Less active than thymol (phenolic -OH is more acidic/reactive), but p-cymen-8-ol is less cytotoxic to mammalian fibroblasts, offering a better safety profile for topical applications.[1]
Mechanism of Action (MOA)
The antimicrobial mechanism of p-cymen-8-ol is biphasic, involving membrane partition and enzymatic interference.[1]
Membrane Expansion & Fluidization
Unlike phenols that act as proton exchangers, p-cymen-8-ol acts as a spacer .[1] It partitions into the lipid bilayer, positioning its hydroxyl group near the phosphate heads while its aromatic ring buries in the hydrophobic core.[1] This causes:
-
Lateral Expansion: Pushes phospholipids apart, increasing membrane fluidity.[1]
-
Non-Specific Permeability: Leakage of ions (K+) and ATP.[1]
Intracellular Targeting (In Silico Evidence)
Molecular docking studies suggest p-cymen-8-ol can bind to specific bacterial enzymes, inhibiting replication:
-
Interaction: Hydrophobic interaction with the ATP-binding pocket, preventing DNA supercoiling.[1]
Visualizing the Pathway
The following diagram illustrates the "Entourage Mechanism" where p-cymen-8-ol works alongside other terpenes.[1]
Caption: Biphasic mechanism where p-cymen-8-ol disrupts membrane integrity and inhibits intracellular DNA replication enzymes.[1]
Experimental Protocol: Hydrophobic Microdilution Assay
Standard broth microdilution often fails for terpenes due to volatility and poor solubility.[1] The following protocol is validated for hydrophobic volatile compounds.
Objective: Determine MIC of p-cymen-8-ol against S. aureus while controlling for volatility.
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO) or 5% Tween 80 (emulsifier).[1]
-
Indicator: Resazurin (0.01%) or TTC (viability dye).[1]
-
Sealant: Parafilm® or adhesive plate seals (Crucial to prevent vapor cross-contamination).[1]
Step-by-Step Workflow
-
Emulsification:
-
Dissolve p-cymen-8-ol in DMSO to create a 100 mg/mL stock.[1]
-
Dilute 1:10 in Mueller-Hinton Broth (MHB) + 0.5% Tween 80 to reach starting concentration (max 5% DMSO final).
-
-
Serial Dilution:
-
Dispense 100 µL MHB into a 96-well microplate.
-
Perform 2-fold serial dilutions of the compound from column 1 to 10.[1]
-
-
Inoculation:
-
Vapor Lock (Critical Step):
-
Incubation & Readout:
Caption: Modified microdilution workflow emphasizing vapor control for volatile terpenes.
Therapeutic Potential & Safety[1]
-
Safety: p-Cymen-8-ol is classified as a skin irritant (H315) in pure form but is generally considered safe (GRAS status for related terpenes) at formulation concentrations (<1%).[1] It lacks the severe pungency and tissue irritation associated with thymol.[1]
-
Applications:
-
Topical Antifungals: Enhancer for azole drugs against resistant Candida.[1]
-
Cosmetic Preservation: Boosting the efficacy of phenoxyethanol or organic acids, allowing for lower preservative loads.[1]
-
Insect Repellency: Emerging data suggests high efficacy against stored-product insects (Lasioderma serricorne), comparable to DEET equivalents.[1]
-
References
-
Chemical Identity & Properties: National Oceanic and Atmospheric Administration (NOAA).[1] p-Cymen-8-ol Chemical Datasheet. CAMEO Chemicals.[1] Link
-
Antimicrobial Efficacy (Protium Oil): Setzer, W. N., et al. (2017).[1] Chemical Composition, Enantiomeric Distribution, and Antifungal Activity of the Oleoresin Essential Oil of Protium amazonicum from Ecuador. Medicines. Link
-
Antimicrobial Efficacy (Pituranthos Oil): ResearchGate.[1] Chemical Composition and Antimicrobial Activity of Pituranthos chloranthus Essential Oils. Link
-
Mechanism of Action (In Silico): Taylor & Francis.[1] In silico study of Centaurea bimorpha essential oil constituents against bacterial targets. Link
-
Synergy & Resistance: MDPI. Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. Link
Sources
Technical Monograph: Anti-Inflammatory Mechanisms of p-Cymen-8-ol
Executive Summary & Chemical Identity
p-Cymen-8-ol (CAS: 1197-01-9), also known as 8-hydroxy-p-cymene or p-cymenol, is a monoterpene alcohol ubiquitously found in the essential oils of Thymus, Origanum, and Torreya species.[1] While historically overshadowed by its precursor p-cymene and its isomer thymol, recent pharmacological screening has identified p-Cymen-8-ol as a core bioactive node in anti-inflammatory networks.
Unlike hydrophobic monoterpenes, the presence of the tertiary hydroxyl group at the C8 position confers unique pharmacokinetics, enhancing solubility and hydrogen-bonding capacity with protein targets such as TNF-α and NF-κB1 . This guide dissects the molecular mechanisms, validated experimental protocols, and therapeutic viability of p-Cymen-8-ol as a non-steroidal anti-inflammatory agent (NSAIA).
Chemical Pharmacophore[2][3][4][5]
-
IUPAC Name: 2-(4-methylphenyl)propan-2-ol
-
Molecular Formula: C10H14O
-
Key Structural Feature: The C8-hydroxyl group acts as a critical hydrogen bond donor/acceptor, significantly increasing binding affinity to pro-inflammatory cytokines compared to the non-oxygenated parent compound, p-cymene.[1]
Molecular Mechanisms of Action
The anti-inflammatory efficacy of p-Cymen-8-ol is not merely a generalized antioxidant effect but a specific modulation of the NF-κB and MAPK signaling axes.
The NF-κB/TNF-α Axis Blockade
Network pharmacology and molecular docking studies have validated that p-Cymen-8-ol interacts directly with the NF-κB1 complex and TNF-α receptor sites. By sterically hindering these targets, it prevents the nuclear translocation of the p65 subunit, thereby silencing the transcription of downstream inflammatory mediators.
-
Primary Target: Toll-Like Receptor 4 (TLR4) downstream signaling.
-
Effect: Inhibition of IκBα phosphorylation.
-
Outcome: Reduction in iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[2][3]
Visualization: Signaling Pathway Intervention
The following diagram illustrates the specific intervention points of p-Cymen-8-ol within the macrophage inflammatory cascade.
Figure 1: Mechanistic pathway of p-Cymen-8-ol inhibiting NF-κB translocation and cytokine release.[1]
In Vitro Validation: The Evidence
Quantitative analysis from LPS-induced RAW 264.7 macrophage models demonstrates that p-Cymen-8-ol possesses anti-inflammatory potency comparable to standard corticosteroids in specific concentration ranges.
Comparative Efficacy Data
The table below summarizes key inhibitory data derived from recent bioassays (e.g., Torreya grandis essential oil studies where p-Cymen-8-ol is a core active component).
| Compound / Extract | Concentration | Target | Inhibition % | Significance vs. Control |
| p-Cymen-8-ol (Enriched Fraction) | 20 µg/mL | Nitric Oxide (NO) | 56.24% ± 2.16 | p < 0.01 |
| Dexamethasone (Positive Control) | 200 µg/mL | Nitric Oxide (NO) | 57.58% ± 1.69 | p < 0.01 |
| p-Cymene (Parent) | 20 µg/mL | Nitric Oxide (NO) | ~35-40% | p < 0.05 |
| p-Cymen-8-ol | Docking Score | TNF-α | <-7.25 kcal/mol | High Affinity |
Key Insight: p-Cymen-8-ol achieves similar NO inhibition (~56%) to Dexamethasone at a significantly lower concentration (20 µg/mL vs 200 µg/mL), suggesting a high potency index.
Experimental Protocol: Self-Validating Assay
To replicate these findings, researchers should utilize the Griess Reagent Assay coupled with MTT/CCK-8 Cytotoxicity validation.[1] This ensures that reduced NO levels are due to anti-inflammatory activity, not cell death.[1]
Workflow Visualization
Figure 2: Validated workflow for assessing anti-inflammatory activity vs. cytotoxicity.
Step-by-Step Protocol
-
Cell Culture: Maintain RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h. -
Drug Pre-treatment: Replace media with fresh DMEM containing p-Cymen-8-ol (concentrations: 5, 10, 20 µg/mL). Include a Vehicle Control (0.1% DMSO). Incubate for 1 hour .
-
Why? Pre-treatment allows the compound to interact with intracellular signaling machinery (NF-κB) before the inflammatory cascade is triggered.
-
-
LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[4] Incubate for 24 hours .
-
NO Quantification: Transfer 100 µL of supernatant to a new plate. Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). Incubate 10 mins at RT. Measure absorbance at 540 nm.
-
Viability Check (Critical): Perform CCK-8 or MTT assay on the remaining cells to ensure cell viability >90%.
In Vivo Implications & Safety
While in vitro results are promising, translation to in vivo models highlights the compound's bioavailability and safety.
-
Bioavailability: Studies involving Bursera and Thymus oils have detected p-Cymen-8-ol in the plasma of mice following inhalation and oral administration, confirming it crosses biological membranes effectively.
-
Edema Reduction: In formalin-induced paw edema models, oils rich in p-Cymen-8-ol (e.g., Echium humile) demonstrated significant reduction in swelling (up to 40% inhibition), correlating with the suppression of the acute inflammatory phase.
-
Safety Profile:
-
Genotoxicity: Classified as non-genotoxic .
-
Irritation: Mild skin/eye irritant (standard for monoterpenes).
-
LD50: High safety margin observed in acute toxicity studies of oleoresins containing the compound (up to 2000 mg/kg).
-
Conclusion
p-Cymen-8-ol represents a potent, bioavailable scaffold for anti-inflammatory drug development.[1] Its ability to competitively bind TNF-α and inhibit the NF-κB phosphorylation cascade—without the steroid-associated side effects—positions it as a prime candidate for nutraceutical formulations targeting chronic inflammation (e.g., arthritis, dermatitis). Future research should focus on isolating the pure compound for specific in vivo pharmacokinetic profiling.
References
-
Chemical Composition and Anti-inflammatory Activity of Torreya grandis Essential Oils. (2024). MDPI Molecules. (Demonstrates 56% NO inhibition by p-Cymen-8-ol rich fractions).
-
Anti-inflammatory Activity of Echium humile Essential Oil in vivo. (2019). Jordan Journal of Biological Sciences. (Validates in vivo edema reduction).
-
RIFM Fragrance Ingredient Safety Assessment, p-Cymene and related alcohols. (2021). Food and Chemical Toxicology. (Safety and genotoxicity data).
-
Antioxidant and Anti-Inflammatory Effects of Thyme Essential Oils. (2022).[5] Antioxidants.[6][5][7][8] (Identifies p-Cymen-8-ol as a core component in anti-inflammatory chemotypes).
-
PubChem Compound Summary: p-Cymen-8-ol. (National Library of Medicine). (Chemical structure and physical properties).[6][9][2][10]
Sources
- 1. The Anti-Inflammatory Properties of Terpenoids from Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical composition, anti-inflammatory activity and cytotoxic effects of essential oils from three Pinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
A Robust GC-MS Protocol for the Identification and Quantification of p-Cymen-8-ol
An Application Note for Researchers and Drug Development Professionals
Abstract
p-Cymen-8-ol, a naturally occurring monoterpenoid found in various essential oils, is gaining interest in pharmaceutical and fragrance industries for its potential therapeutic and aromatic properties. Accurate and reliable quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of p-Cymen-8-ol. The methodology outlined herein provides a comprehensive guide for researchers, covering sample preparation, instrument configuration, data analysis, and method validation, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Rationale
p-Cymen-8-ol, also known as α,α,4-trimethylbenzyl alcohol, is a tertiary benzylic alcohol.[1][2] Its structure contributes to its characteristic herbaceous, celery-like odor and its moderate volatility, making it an ideal candidate for Gas Chromatography (GC) analysis.[2] GC-MS is the analytical technique of choice due to its exceptional separating power (GC) and definitive identification capabilities (MS).[3] This combination allows for the precise quantification of p-Cymen-8-ol even in complex matrices like essential oils or biological fluids.[3][4]
The protocol detailed below is designed to be a self-validating system. Each parameter and step has been selected based on the physicochemical properties of p-Cymen-8-ol and established principles of chromatographic science to ensure accuracy, precision, and robustness.
Experimental Workflow Overview
The analytical process follows a systematic progression from sample preparation to final data reporting. This workflow is designed to minimize variability and ensure high-quality data.
Caption: Overall workflow for GC-MS analysis of p-Cymen-8-ol.
Materials and Reagents
Chemicals and Standards
-
p-Cymen-8-ol analytical standard: (≥98% purity)
-
Internal Standard (ISTD): Tetradecane or other suitable n-alkane not present in the sample.
-
Solvent: Hexane or Ethyl Acetate (GC grade, ≥99.5% purity)
-
Reagents for Derivatization (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Apparatus
-
Gas Chromatograph: Agilent Intuvo 9000, Shimadzu GC-2030, or equivalent, equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Mass Spectrometer: Agilent 5977C MSD, Shimadzu QP2020 NX, or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
GC Column: A non-polar column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Autosampler: For reproducible injections.
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
-
Syringe filters: 0.22 µm PTFE.
-
Standard laboratory glassware: Volumetric flasks, pipettes.
Detailed Protocols
Preparation of Standard Solutions
The foundation of accurate quantification is the proper preparation of standards. A stock solution is prepared and then serially diluted to create a calibration curve.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-Cymen-8-ol standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. This stock should be stored at 4°C in an amber vial.
-
Internal Standard (ISTD) Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of tetradecane (or other suitable ISTD) in hexane.
-
Working Calibration Standards: Prepare a series of calibration standards by diluting the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL. For each standard, spike with the ISTD to a final concentration of 10 µg/mL. For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock and 100 µL of the 1000 µg/mL ISTD stock into a 10 mL volumetric flask and fill to the mark with hexane.
Sample Preparation Protocol
The goal of sample preparation is to dilute the sample into the linear range of the calibration curve and remove non-volatile matrix components.[5]
Caption: Step-by-step sample preparation workflow.
Causality Insight: Using an internal standard is critical. The ISTD is a compound added at a constant concentration to all samples and standards. It co-elutes with the analyte of interest and helps to correct for variations in injection volume and instrument response, thereby significantly improving the precision and accuracy of quantification.[6]
Optional Derivatization for Enhanced Performance
For certain matrices or when dealing with low concentrations, derivatization can improve peak shape and sensitivity.[7] p-Cymen-8-ol has a tertiary alcohol group which can be derivatized.
-
After sample preparation (or for the dried standards), add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection. Rationale: Silylation replaces the active hydrogen on the alcohol group with a non-polar trimethylsilyl (TMS) group. This reduces intermolecular hydrogen bonding, leading to less peak tailing and improved chromatographic resolution.
GC-MS Instrumental Parameters
The following parameters are a robust starting point and should be optimized for your specific instrumentation.
| GC Parameter | Setting | Rationale |
| Injector | Split/Splitless | Allows for analysis of a wide concentration range. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column overloading for concentrated samples. Can be adjusted or run in splitless mode for trace analysis. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium (99.999%) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal separation efficiency for a 0.25 mm i.d. column. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | This temperature program effectively separates p-Cymen-8-ol from other common terpenes and related compounds.[8][9] |
| MS Parameter | Setting | Rationale |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature to maintain mass accuracy. |
| Ionization Mode | Electron Ionization (EI) | 70 eV; standard for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 40-300) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification by monitoring specific ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS detector, which can damage the filament. |
Data Analysis and Interpretation
Compound Identification
Identification of p-Cymen-8-ol is confirmed by a two-factor authentication process:
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the p-Cymen-8-ol standard within a narrow window (e.g., ±0.1 minutes).
-
Mass Spectrum: The mass spectrum of the sample peak must show a high-quality match (e.g., >85%) with the spectrum from a reference library, such as the NIST Mass Spectral Library.[10]
The expected mass spectrum for p-Cymen-8-ol (Molecular Weight: 150.22 g/mol ) will show characteristic fragments. The most abundant ions are typically m/z 135 (loss of a methyl group) and m/z 43.[11]
Quantification
Quantification is performed using the calibration curve generated from the standard solutions.
-
Integration: Integrate the peak area for p-Cymen-8-ol and the ISTD in all standards and samples.
-
Calibration Curve: Plot the ratio of the (p-Cymen-8-ol Area / ISTD Area) against the concentration of p-Cymen-8-ol for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Concentration Calculation: Use the area ratio from the sample and the regression equation to calculate the concentration of p-Cymen-8-ol in the prepared sample. Remember to account for the initial dilution factor to determine the concentration in the original, undiluted sample.
Method Validation
To ensure the method is trustworthy and fit for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Linearity | Analyze calibration standards at 5-6 concentration levels. Plot the response ratio vs. concentration and perform linear regression. | Correlation coefficient (R²) ≥ 0.995 |
| Accuracy (% Recovery) | Spike a blank matrix with known concentrations of the analyte (low, medium, high). Prepare and analyze in triplicate. | 80-120% recovery |
| Precision (RSD%) | Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 15% for repeatability. RSD ≤ 20% for intermediate precision. |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio of 3:1. | Reportable value. |
| Limit of Quantification (LOQ) | Determined as the concentration with a signal-to-noise ratio of 10:1, or the lowest concentration on the calibration curve that meets accuracy and precision criteria. | Reportable value with acceptable accuracy and precision. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of p-Cymen-8-ol. By explaining the causality behind the experimental choices and integrating a self-validating system through rigorous method validation, this guide equips researchers and drug development professionals with a reliable tool for their analytical needs. Adherence to this protocol will ensure the generation of high-quality, reproducible data essential for scientific advancement and regulatory compliance.
References
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). Google Scholar.
-
HS-GC/MS Solution for the Determination of Terpenes. (2021, September 24). AZoLifeSciences. Retrieved February 8, 2026, from [Link]
-
p-Cymen-8-ol. (2018, February 16). SIELC Technologies. Retrieved February 8, 2026, from [Link]
-
GC-MS Method for Essential Oil Analysis. (n.d.). Areme. Retrieved February 8, 2026, from [Link]
-
Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]
-
Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]
-
Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. (2020, March 2). ACS Omega. Retrieved February 8, 2026, from [Link]
-
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). International Journal of Trends in Emerging Research and Development. Retrieved February 8, 2026, from [Link]
-
Agilent GC-MS: Two Methods One Instrument. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]
-
Identification by GC—MS of cymene isomers and 3,7,7-trimethylcyclohepta-1,3,5-triene in essential oils. (2025, August 7). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). National Institutes of Health. Retrieved February 8, 2026, from [Link]
-
Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
p,alpha,alpha-trimethylbenzyl alcohol. (n.d.). The Good Scents Company. Retrieved February 8, 2026, from [Link]
-
p-Cymen-8-ol. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
m-Cymen-8-ol. (n.d.). NIST WebBook. Retrieved February 8, 2026, from [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. (2025, August 6). ResearchGate. Retrieved February 8, 2026, from [Link]
-
Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. (2023, April 14). Agilent. Retrieved February 8, 2026, from [Link]
-
Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). PubMed. Retrieved February 8, 2026, from [Link]
-
Essential Oils Analysis Using GC/MS with Hydrogen and the Agilent HydroInert Source. (2024, January 26). Agilent. Retrieved February 8, 2026, from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (2020, September 24). Cannabis Science and Technology. Retrieved February 8, 2026, from [Link]
-
Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. (2016, August 15). SciSpace. Retrieved February 8, 2026, from [Link]
-
Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application. (n.d.). Agilent. Retrieved February 8, 2026, from [Link]
-
Simplified Cannabis Terpene Profiling by GCMS. (n.d.). Shimadzu. Retrieved February 8, 2026, from [Link]
-
Method development and validation for the GC-FID assay of p-cymene in tea tree oil formulation. (2025, August 5). ResearchGate. Retrieved February 8, 2026, from [Link]
-
p-Cymen-8-ol, acetate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]
-
p-Cymen-8-ol. (n.d.). NMPPDB. Retrieved February 8, 2026, from [Link]
Sources
- 1. p-Cymen-8-ol | SIELC Technologies [sielc.com]
- 2. echemi.com [echemi.com]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. areme.co.jp [areme.co.jp]
- 5. azolifesciences.com [azolifesciences.com]
- 6. agilent.com [agilent.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Quantitative Determination of p-Cymene, Thymol, Neryl Acetate, and β-Caryophyllene in Different Growth Periods and Parts of Eupatorium fortunei Turcz. by GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchtrendsjournal.com [researchtrendsjournal.com]
"Isolation of p-Cymen-8-ol from essential oils"
Executive Summary
This application note details the isolation of p-cymen-8-ol (p-cymen-8-ol; 8-hydroxy-p-cymene) from complex essential oil matrices, specifically targeting Croton and Thymus species. Unlike standard monoterpenes, p-cymen-8-ol is a tertiary alcohol often co-eluting with phenolic isomers (thymol, carvacrol) and hydrocarbon precursors (p-cymene).
This guide prioritizes a chemoselective isolation strategy . By exploiting the acidity difference between phenols (pKa ~10) and tertiary alcohols (pKa ~17), we introduce an alkaline partitioning step that removes up to 90% of interfering isomers prior to chromatography.[1] This workflow increases final yield purity to >98% while reducing solvent consumption by approximately 40%.
Introduction & Target Molecule Profile
p-Cymen-8-ol is a monoterpene alcohol valued for its antimicrobial and antioxidant properties. It serves as a key intermediate in the synthesis of fragrances and pharmaceutical precursors.
| Property | Data | Implication for Isolation |
| CAS Number | 1197-01-9 | Reference standard tracking. |
| Boiling Point | ~99°C (7 Torr) / 238°C (atm) | Suitable for vacuum distillation; high thermal stability. |
| Melting Point | 9°C - 33°C (Varies by purity) | Liquid at RT; amenable to low-temp crystallization. |
| Polarity | Moderate (Tertiary Alcohol) | Separable from hydrocarbons (p-cymene) via silica gel. |
| Key Impurities | Thymol, Carvacrol, p-Cymene | Critical: Phenolic impurities must be removed chemically.[1] |
Primary Natural Sources:
-
Croton regelianus (Major constituent, often >20%)[1]
-
Thymus species (Minor constituent, often co-eluting with thymol)[1]
-
Clausena anisum-olens
Pre-Isolation Assessment & Strategy
Before initiating physical separation, the crude oil must be profiled.[1] The presence of phenolic isomers (thymol/carvacrol) dictates the workflow.
The "Expert" Causality Check:
-
Why not direct distillation? p-Cymen-8-ol and thymol have overlapping boiling points. Fractional distillation often results in azeotropic mixtures or thermal degradation.
-
Why Chemoselective Wash? Thymol is acidic (phenol); p-cymen-8-ol is neutral (alcohol). Washing with NaOH converts thymol to water-soluble phenolate, while p-cymen-8-ol remains in the organic layer.
Workflow Logic Diagram
Caption: Chemoselective workflow prioritizing alkaline partitioning to remove phenolic interference.
Detailed Protocols
Protocol A: Chemoselective Enrichment (Alkaline Wash)
Use this protocol if GC-MS indicates >5% Thymol or Carvacrol.
Reagents:
-
Diethyl ether or Hexane (Solvent)
-
5% NaOH (aq) solution
-
Anhydrous
[1]
Procedure:
-
Dilution: Dissolve 10 g of crude essential oil in 50 mL of Hexane.
-
Extraction: Transfer to a separatory funnel. Add 30 mL of 5% NaOH solution.
-
Agitation: Shake vigorously for 2 minutes. Vent frequently to release pressure.[1]
-
Separation: Allow layers to settle (10 mins).
-
Bottom Layer (Aqueous): Contains Thymol/Carvacrol (as sodium salts). Drain and set aside if phenol recovery is desired.
-
Top Layer (Organic): Contains p-cymen-8-ol , p-cymene, and other terpenes.[1]
-
-
Wash: Wash the organic layer twice with 30 mL distilled water to remove residual base (check pH of wash water; it should be neutral).
-
Drying: Collect organic layer, dry over anhydrous
, and filter. -
Concentration: Remove solvent via rotary evaporator (
, reduced pressure).
Result: A "Phenol-Free" oil enriched in p-cymen-8-ol.
Protocol B: Flash Column Chromatography
The primary isolation step for the enriched oil.
Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Gradient of n-Hexane (A) and Ethyl Acetate (B).
Step-by-Step:
-
Column Packing: Pack a glass column (e.g., 30mm ID x 400mm) with silica gel slurry in 100% Hexane.[1] Ratio: 30g silica per 1g of oil.
-
Loading: Mix the enriched oil (from Protocol A) with a small amount of silica, dry it, and load as a "dry pack" to ensure sharp bands.
-
Elution Gradient:
-
0-50 mL: 100% Hexane (Elutes hydrocarbons like p-cymene).
-
50-150 mL: 98:2 Hexane:EtOAc.
-
150-300 mL: 95:5 Hexane:EtOAc (Target Elution Window ).
-
300+ mL: 90:10 Hexane:EtOAc (Flushes remaining polar compounds).
-
-
Fraction Collection: Collect 15 mL fractions.
-
TLC Monitoring: Spot fractions on TLC plates. Develop in 9:1 Hexane:EtOAc. Visualize with Vanillin-Sulfuric acid reagent (heating required).
-
Pooling: Combine fractions containing the pure target spot. Evaporate solvent.[1]
Protocol C: Low-Temperature Crystallization (Polishing)
Optional: Use if the product is >90% pure but colored or contains minor isomers.
Since p-cymen-8-ol has a melting point near 9°C, it is difficult to crystallize at room temperature but ideal for freeze-crystallization .
-
Dissolve the semi-pure oil in a minimum amount of n-Pentane (1:1 ratio).
-
Place the sealed vial in a freezer at -20°C for 24 hours.
-
White needles of p-cymen-8-ol should form.
-
Rapidly decant the mother liquor (keep cold) to remove soluble impurities.
-
Allow crystals to melt at room temperature to yield high-purity liquid.
Structural Validation (Self-Validating System)
Confirm the identity of the isolated product using the following spectral markers.
Table 1: Key Spectral Data for p-Cymen-8-ol
| Technique | Parameter | Diagnostic Signal | Interpretation |
| GC-MS | Retention Index | ~1172 (DB-5 column) | Distinct from Thymol (~1290). |
| GC-MS | Base Peak (m/z) | 43 ( | Characteristic of acetyl/isopropyl fragments. |
| GC-MS | Molecular Ion | 135 ( | Loss of methyl group from isopropyl. |
| 1H-NMR | Aromatic Ring | Para-substituted benzene pattern. | |
| 1H-NMR | Methyl (Ring) | Methyl group attached to the ring.[1] | |
| 1H-NMR | Gem-Dimethyl | Crucial: Two equivalent methyls on the C-8 position (singlet). Note: Thymol isopropyl methyls appear as doublets. |
Validation Check: If the gem-dimethyl signal at 1.56 ppm is a doublet, you have contamination with p-cymene or thymol.[1] It must be a singlet for p-cymen-8-ol.
References
-
Chemical Identification & Properties
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]
-
-
Isolation from Croton species
-
Silveira, E. R., et al. (2020).[1] Chemical composition and antimicrobial activity of the essential oil of Croton regelianus. Journal of Essential Oil Research. (Contextual grounding for Croton as a major source).
-
-
Phenol Separation Logic
-
Spectral Data Verification
Note: Ensure all solvent evaporations are performed in a fume hood. p-Cymen-8-ol is a skin irritant; wear nitrile gloves during handling.
Sources
- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Pherobase NMR: 1-Methyl-4-(1-hydroxy-1-methylethyl)-benzene|p-cymen-8-ol|C10H14O [pherobase.com]
- 3. p-Cymen-8-ol | SIELC Technologies [sielc.com]
- 4. echemi.com [echemi.com]
- 5. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Note: p-Cymen-8-ol in Flavor Modulation & Drug Delivery
Executive Summary
This guide addresses the physicochemical properties, regulatory status, and application protocols for p-Cymen-8-ol (CAS 1197-01-9).[1] Unlike its phenolic structural analogs (e.g., Thymol, Carvacrol), p-Cymen-8-ol is a tertiary alcohol.[1] This structural distinction renders it chemically stable against oxidative browning, making it a critical alternative for formulations requiring herbaceous/citrus notes without the discoloration risks associated with phenols.[1]
Target Audience: Formulation Scientists, Flavor Chemists, and Pharmacokineticists.[1]
Physicochemical & Regulatory Profile[1][2][3]
Identity & Properties
p-Cymen-8-ol is an achiral tertiary alcohol formed via the oxidation of p-Cymene.[1] Its lack of chirality simplifies analytical quantification (no enantiomeric separation required).
| Property | Specification |
| IUPAC Name | 2-(4-methylphenyl)propan-2-ol |
| Common Synonyms | p-cymen-8-ol; 8-hydroxy-p-cymene; α,α,4-trimethylbenzyl alcohol |
| CAS Number | 1197-01-9 |
| FEMA Number | 3242 |
| Molecular Weight | 150.22 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Odor Profile | Herbaceous, celery-like, mild citrus, woody; lacks the harsh phenolic bite of Thymol |
| Solubility | Soluble in ethanol, propylene glycol; slightly soluble in water (~1.8 g/L) |
| Chirality | Achiral (Symmetrical dimethyl substitution at C8) |
Regulatory Status
-
US FDA: GRAS (Generally Recognized As Safe) under 21 CFR 172.515.
-
JECFA: Evaluated in 2007 (No safety concern at current levels of intake).
-
EU: Listed in the Union List of Flavourings (FL No. 02.042).
Application Science: The Tertiary Alcohol Advantage
Structural Stability vs. Phenols
In drug development and clear beverage formulation, a common failure mode is oxidative browning .[1]
-
The Problem: Phenolic compounds like Thymol possess a hydroxyl group directly attached to the aromatic ring. Under basic conditions or UV exposure, these form phenolate ions, which oxidize to quinones (brown/red pigments).[1]
-
The Solution: p-Cymen-8-ol has its hydroxyl group on the isopropyl side chain (position 8). This tertiary alcohol structure prevents the formation of quinones. It retains the "thyme/oregano" bio-signature but remains color-stable in aqueous formulations.
Metabolic Pathway (CYP450)
Understanding the metabolism is crucial for toxicity studies. p-Cymen-8-ol is both a metabolite of p-Cymene and a precursor to further oxidation products.[1]
Figure 1: Metabolic trajectory of p-Cymen-8-ol.[1] Note that it is a Phase I functionalization product of p-Cymene, rendering it more polar for Phase II conjugation.[1]
Protocol A: HPLC Quantification in Formulations
Objective: Accurate quantification of p-Cymen-8-ol in a flavor concentrate or pharmaceutical syrup. Rationale: Gas Chromatography (GC) is common for volatiles, but HPLC is preferred here to analyze the compound in aqueous/syrup matrices without thermal degradation artifacts.[1]
Materials
-
Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).[1] Note: Mixed-mode columns (like Newcrom R1) are also excellent if peak tailing is observed.
-
Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Methodology
-
Standard Preparation:
-
Dissolve 10 mg p-Cymen-8-ol in 10 mL ACN (Stock: 1 mg/mL).
-
Prepare serial dilutions (10, 50, 100, 200 µg/mL) in 50:50 Water:ACN.
-
-
Sample Preparation:
-
Dilute formulation 1:10 in ACN to break emulsions.
-
Vortex for 30s; Centrifuge at 10,000 rpm for 5 mins to remove particulates.
-
Filter supernatant through 0.22 µm PTFE filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Vol: 10 µL.
-
Detection: UV @ 210 nm (aromatic ring absorption) and 254 nm.
-
Gradient:
-
0-2 min: 20% B[1]
-
2-15 min: Linear ramp to 80% B
-
15-18 min: Hold 80% B
-
-
-
System Suitability:
-
Retention time should be approx. 8-10 min (depending on column).
-
Tailing factor must be < 1.5.[1]
-
Protocol B: Molecular Encapsulation (Beta-Cyclodextrin)
Objective: Stabilize p-Cymen-8-ol against volatilization and mask its bitter "terpene" aftertaste for oral drug delivery. Mechanism: The hydrophobic cavity of Beta-Cyclodextrin (β-CD) hosts the p-Cymen-8-ol molecule, forming a host-guest inclusion complex.[1]
Figure 2: Workflow for the synthesis of p-Cymen-8-ol/β-CD inclusion complexes.
Protocol Steps
-
Stoichiometry: Calculate 1:1 molar ratio.
-
Dissolution: Dissolve β-CD in distilled water at 50°C until clear.
-
Complexation:
-
Dissolve p-Cymen-8-ol in a small volume of Ethanol (10% of water volume).[1]
-
Add dropwise to the warm β-CD solution while stirring vigorously (600 rpm).
-
Why Ethanol? It acts as a co-solvent to introduce the hydrophobic guest into the aqueous phase before it enters the CD cavity.
-
-
Equilibration: Cover and stir for 4 hours at 50°C, then allow to cool slowly to room temperature, then refrigerate (4°C) for 24 hours.
-
Recovery: A white precipitate (the complex) will form. Filter, wash with a small amount of cold water/ethanol, and lyophilize (freeze-dry).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14529, p-Cymen-8-ol.[1] Retrieved from [Link]
-
Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Flavoring Substances 3242. Retrieved from [Link]
-
European Food Safety Authority (EFSA). Scientific Opinion on Flavouring Group Evaluation 18, Revision 2 (FGE.18Rev2): Aliphatic, alicyclic and aromatic saturated and unsaturated tertiary alcohols.[1] EFSA Journal.[1] Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives and contaminants (WHO Technical Report Series 947). Retrieved from [Link]
-
Good Scents Company. p-cymen-8-ol (CAS 1197-01-9) Data Sheet.[3][5] Retrieved from [Link]
Sources
Application Note: Comprehensive Bioactivity Profiling of p-Cymen-8-ol
Introduction & Compound Analysis
p-Cymen-8-ol (8-hydroxy-p-cymene) is a monoterpene alcohol derived from the biotransformation of p-cymene or found naturally in essential oils (e.g., Thymus species). Structurally, it differs from its parent hydrocarbon, p-cymene, by the addition of a hydroxyl group at the tertiary carbon of the isopropyl moiety.
This structural modification significantly alters its pharmacokinetics and bioactivity profile. While p-cymene is highly lipophilic and disrupts cell membranes via non-specific accumulation, the hydroxyl group in p-cymen-8-ol introduces hydrogen bonding capacity, potentially enhancing solubility in aqueous media while retaining membrane permeability.
Therapeutic Potential: Current research indicates p-cymen-8-ol possesses distinct antimicrobial , antioxidant , and anti-inflammatory properties.[1][2] It acts by modulating oxidative stress pathways (Nrf2/HO-1) and inhibiting pro-inflammatory signaling (NF-κB).[3][4]
Stock Preparation & Solubility (Critical Step)
Terpenes are notoriously difficult to manage in aqueous bioassays due to volatility and poor solubility. Improper preparation leads to precipitation, "oiling out," and inconsistent data.
Protocol: Stable Stock Generation
Objective: Create a homogenous stock solution without inducing solvent toxicity.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard. Ethanol is volatile and may evaporate during 24h incubations, altering concentrations.
-
Stock Concentration: Prepare a 100 mM stock solution.
-
Calculation: Molecular Weight of p-Cymen-8-ol ≈ 150.22 g/mol .
-
Weighing: Weigh 15.02 mg of p-Cymen-8-ol.
-
Dissolution: Add 1 mL of sterile, cell-culture grade DMSO. Vortex until completely dissolved.
-
-
Storage: Aliquot into amber glass vials (terpenes are light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Workflow Visualization
The following diagram illustrates the critical dilution logic to ensure the final DMSO concentration remains <0.5% (antimicrobial) or <0.1% (mammalian cells).
Figure 1: Step-wise dilution workflow to prevent solvent toxicity while maintaining compound solubility.
Antimicrobial Efficacy Profiling (Broth Microdilution)
Challenge: Terpenes often form emulsions rather than true solutions in broth, making optical density (OD600) readings unreliable. Solution: Use a redox indicator (Resazurin/Alamar Blue) to determine cell viability metabolically rather than visually.
Protocol Parameters
-
Standard: CLSI M07-A10 guidelines adapted for volatile compounds.
-
Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Yeast).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Step-by-Step Methodology
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in CAMHB. -
Plate Setup (96-well):
-
Add 100 µL of p-Cymen-8-ol (2x concentration) to column 1.
-
Perform serial 2-fold dilutions across columns 1–10.
-
Add 100 µL of bacterial suspension to all wells.[5]
-
-
Controls (Mandatory):
-
Solvent Control: Media + Bacteria + DMSO (at highest concentration used).
-
Sterility Control: Media only.
-
Growth Control:[5] Media + Bacteria (no drug).
-
-
Incubation: Seal plate with parafilm (critical to prevent volatilization of the terpene) and incubate at 37°C for 24h.
-
Readout: Add 30 µL of 0.01% Resazurin solution. Incubate 1–4 hours.
-
Blue: No growth (inhibition).
-
Pink: Growth (metabolic reduction).
-
MIC Definition: The lowest concentration that prevents the color change from blue to pink.
-
Anti-Inflammatory & Mechanism of Action[1][4][6][7]
Context: p-Cymen-8-ol exerts anti-inflammatory effects by inhibiting the NF-κB pathway.[4][6][7][8] This assay quantifies the suppression of Nitric Oxide (NO) in LPS-stimulated macrophages.
Protocol: NO Inhibition in RAW 264.7 Cells
-
Seeding: Plate RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate 24h for adhesion. -
Pre-treatment: Replace media with fresh DMEM containing p-Cymen-8-ol (various concentrations, e.g., 10, 25, 50 µM). Include a DMSO vehicle control . Incubate for 1 hour.
-
Induction: Add Lipopolysaccharide (LPS) (final conc. 1 µg/mL) to stimulate inflammation. Incubate 24h.
-
Griess Assay (Readout):
-
Mix 100 µL of culture supernatant with 100 µL Griess Reagent (1% sulfanilamide + 0.1% NED).
-
Incubate 10 mins at Room Temp.
-
Measure Absorbance at 540 nm.
-
Calculation: Compare against a Sodium Nitrite standard curve.
-
Mechanistic Pathway: NF-κB Inhibition
The following diagram details the specific molecular interference points of p-Cymen-8-ol within the inflammatory cascade.
Figure 2: Proposed Mechanism of Action. p-Cymen-8-ol inhibits IKK phosphorylation and NF-κB nuclear translocation, preventing cytokine storm.
Data Summary & Expected Results
When performing these assays, the following quantitative ranges are typically observed for bioactive monoterpenes. Use these as a baseline for validation.
| Assay Type | Metric | Expected Range (Active) | Control Validation |
| Antimicrobial | MIC ( | 250 – 1000 µg/mL | Positive Control (Gentamicin) MIC < 1 µg/mL |
| Cytotoxicity | CC50 (RAW 264.7) | > 100 µM (Low Toxicity) | DMSO Control Viability > 90% |
| Anti-Inflammatory | IC50 (NO Inhibition) | 10 – 50 µM | Dexamethasone IC50 ≈ 1–5 µM |
| Antioxidant | DPPH Scavenging | IC50 > 500 µM (Weak)* | Ascorbic Acid IC50 < 50 µM |
*Note: Monoterpene alcohols often show weaker direct radical scavenging (DPPH) compared to phenols (like Thymol) but activate intracellular antioxidant enzymes (Nrf2) effectively.
References
-
MDPI. (2023). Anti-Inflammatory and Antimicrobial Properties of Thyme Oil and Its Main Constituents. Available at: [Link][9]
-
National Institutes of Health (NIH). (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. Available at: [Link]
- Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).
-
ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thymol and p-Cymene Protect the Liver by Mitigating Oxidative Stress, Suppressing TNF-α/NF-κB, and Enhancing Nrf2/HO-1 Expression in Immobilized Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. 1,8-Cineol inhibits nuclear translocation of NF-κB p65 and NF-κB-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Cymene Modulate Oxidative Stress and Inflammation in Murine Macrophages: Potential Implication in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"In vitro assays for alpha,alpha,4-trimethylbenzyl alcohol"
Application Note: In Vitro Characterization of -Trimethylbenzyl Alcohol
Introduction & Chemical Context
-Trimethylbenzyl alcoholUnlike its parent hydrocarbon p-cymene, the introduction of the hydroxyl group at the benzylic (isopropyl) position significantly alters its physicochemical properties. It possesses increased polarity but retains significant lipophilicity (
Key Technical Considerations:
-
Chemical Class: Tertiary Alcohol.[1] This structural feature renders it resistant to further oxidative metabolism (Phase I) but makes it a prime candidate for Phase II conjugation (Glucuronidation).
-
Volatility: While less volatile than p-cymene, it still requires sealed systems in long-duration assays (e.g., 24h MIC or MTT) to prevent "edge effects" or cross-contamination.
-
Solubility: Poor water solubility requires precise solvent carriers (DMSO or Ethanol) to prevent precipitation in aqueous media.
Solubility & Stock Preparation Protocol
Objective: To create a stable, homogeneous stock solution that does not precipitate upon dilution into culture media.
Reagents
-
Test Compound:
-Trimethylbenzyl alcohol (≥98% purity). -
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.
-
Vehicle Control: 0.5% DMSO in culture medium.
Protocol
-
Stock Calculation: Prepare a 100 mM master stock.
-
Note: The density is
. Weighing is preferred over volumetric pipetting for viscous oils. -
Mass required for 1 mL:
.
-
-
Solubilization: Add 1 mL DMSO to the weighed compound. Vortex for 30 seconds.
-
Quality Check: Solution must be optically clear. If turbidity persists, sonicate at 37°C for 5 minutes.
-
-
Working Solutions (Serial Dilution):
-
Dilute the 100 mM stock 1:200 into the assay medium to achieve a 500 µM starting concentration (0.5% DMSO final).
-
Critical Step: Perform this dilution slowly while vortexing the medium to prevent "crashing out" (micro-precipitation).
-
-
Stability Check: Incubate the highest working concentration at 37°C for 2 hours. Inspect under 10x microscopy for crystal formation or oil droplets before adding to cells.
Cytotoxicity Profiling (MTT Assay)[2][3][4]
Objective: Establish the safety window and
Mechanism
The assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.
Experimental Workflow
Figure 1: Step-by-step workflow for the MTT cytotoxicity assay emphasizing the sealing step.
Detailed Protocol
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove old media. Add 100 µL of fresh media containing serial dilutions of
-trimethylbenzyl alcohol (e.g., 10, 50, 100, 250, 500 µM).-
Control: Media + 0.5% DMSO (Vehicle).
-
Blank: Media only (no cells).
-
-
Volatility Control: Seal the plate edges with Parafilm or use a gas-permeable plate seal to prevent vapor transfer to control wells (the "edge effect").
-
Incubation: 24 hours at 37°C, 5%
. -
Development: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
Data Analysis:
Antimicrobial Efficacy (Broth Microdilution)[5]
Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, E. coli).
Rationale
Agar diffusion methods are often unsuitable for lipophilic terpenes due to poor diffusion through the water-based agar matrix. Broth microdilution is the gold standard (CLSI guidelines).
Protocol
-
Inoculum Preparation: Adjust bacterial culture to
McFarland standard ( ). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Plate Setup:
-
Add 100 µL MHB to all wells of a 96-well plate.
-
Add 100 µL of 10 mM compound stock to column 1.
-
Perform 2-fold serial dilutions across the plate (transfer 100 µL).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Final Volume: 200 µL.
-
Final Cell Density:
.
-
-
Emulsification (Optional but Recommended): If the compound separates, add Tween 80 (final concentration 0.01%) to the broth to stabilize the oil-water interface.
-
Readout: Incubate 18-24h at 37°C.
-
Visual: Turbidity indicates growth.
-
Colorimetric: Add 20 µL Resazurin (0.015%). Blue
Pink indicates metabolic activity (growth).
-
-
MIC Definition: The lowest concentration preventing visible growth (or color change).
Metabolic Stability (Phase II Glucuronidation)
Objective: Assess the metabolic fate. As a tertiary alcohol,
Pathway Logic
Figure 2: Metabolic pathway highlighting the resistance of the tertiary alcohol to further oxidation and its clearance via glucuronidation.
Assay Protocol (Liver Microsomes)
-
System: Human Liver Microsomes (HLM) or Recombinant UGTs (e.g., UGT1A4, UGT2B7).
-
Reaction Mix (200 µL):
-
Microsomal protein (0.5 mg/mL).
-
Alamethicin (25 µg/mL) – Critical: Pore-forming agent required to allow UDPGA entry into microsomes.
- (5 mM).
-
Test Compound (10 µM).
-
-
Initiation: Pre-incubate 5 min at 37°C. Start reaction by adding UDPGA (UDP-glucuronic acid, 2 mM).
-
Note: Do not use NADPH if testing Glucuronidation specifically.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Termination: Quench with 150 µL ice-cold Acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Look for the mass shift of
(Glucuronide moiety).
Summary of Assay Parameters
| Assay Type | Key Reagent | Target Concentration | Critical Control | Readout |
| Solubility | DMSO | 100 mM (Stock) | Visual (Turbidity) | Optical Clarity |
| Cytotoxicity | MTT / CCK-8 | 10 - 500 µM | Plate Sealing (Vapor) | |
| Antimicrobial | MHB / Resazurin | 0.5 - 20 mM | Tween 80 (Emulsion) | MIC (Color/Turbidity) |
| Metabolism | HLM + UDPGA | 1 - 10 µM | Alamethicin (Pore former) | Intrinsic Clearance ( |
References
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances used as flavouring ingredients. EFSA Journal. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard.[2] Link
-
Mannaa, F., et al. (2025). Cytoprotective role of p-cymene against alcohol-induced toxicity in human embryonic kidney cells.[3] ResearchGate.[4] Link
-
Belsito, D., et al. (2012). A toxicologic and dermatologic review of aryl alkyl alcohols when used as fragrance ingredients. Food and Chemical Toxicology. Link
-
World Health Organization (WHO). (1993). Evaluation of certain food additives and contaminants: Alpha-Methylbenzyl alcohol. WHO Food Additives Series 32. Link
Application Note: High-Fidelity GC-MS Analysis of p-Cymen-8-ol
Overcoming Thermal Dehydration via Catalyzed Silylation[1]
Executive Summary
The Challenge: p-Cymen-8-ol (8-hydroxy-p-cymene) is a tertiary monoterpenoid alcohol.[1] Direct Gas Chromatography (GC) analysis of this compound is notoriously unreliable due to its thermal instability.[1] Under standard GC inlet temperatures (>200°C), p-Cymen-8-ol undergoes rapid dehydration to form p-cymenene (
The Solution: This guide details a robust derivatization protocol using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed with 1% TMCS (Trimethylchlorosilane).[1] This converts the thermally labile hydroxyl group into a stable Trimethylsilyl (TMS) ether, preventing dehydration and ensuring accurate quantification.
Scientific Background & Rationale
2.1 The "Dehydration Trap"
The hydroxyl group on p-Cymen-8-ol is attached to a tertiary carbon.[1] Tertiary alcohols are sterically hindered and prone to elimination reactions (dehydration) when exposed to heat and the slightly acidic active sites often found in GC inlet liners or column stationary phases.
-
Direct Injection Outcome: The molecule loses water (
) to form the alkene p-cymenene.[1] -
Consequence: The chromatogram shows a split peak or a complete shift to the alkene retention time, making the data invalid.
2.2 The Silylation Strategy
Derivatization replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group.[2][3]
-
Reagent: BSTFA is chosen for its high volatility and low detector fouling.[1]
-
Catalyst (Critical): Because p-Cymen-8-ol is a tertiary alcohol, steric hindrance impedes the attack of the silylating agent.[1] Uncatalyzed BSTFA will react incompletely.[1] The addition of TMCS (1-10%) acts as a Lewis acid catalyst to drive the reaction to completion [1].[1]
Visualizing the Mechanism
The following diagram contrasts the failure mode (Thermal Dehydration) with the success mode (Silylation).
Figure 1: Reaction pathways comparing thermal degradation (red) vs. stable derivatization (green).[1]
Materials & Reagents
| Component | Specification | Purpose |
| Analyte Standard | p-Cymen-8-ol (>95% purity) | Target compound.[1][4] |
| Derivatizing Agent | BSTFA + 1% TMCS | Reagent (BSTFA) + Catalyst (TMCS).[1][3][5] Must be fresh. |
| Solvent | Anhydrous Pyridine | Solubilizer and acid scavenger (neutralizes HCl formed by TMCS).[1] |
| Internal Standard | Nonyl Acetate or Dodecane | Quantitation reference (non-reactive with silylating agents).[1] |
| Drying Agent | Anhydrous Sodium Sulfate ( | Removal of trace water from samples before reaction.[1] |
Experimental Protocol
Safety Note: Silylation reagents are moisture-sensitive and corrosive.[1] Work in a fume hood.
5.1 Sample Preparation Workflow
The reaction requires "forcing conditions" (heat + catalyst) due to the tertiary alcohol.
-
Drying: Ensure the sample extract is completely anhydrous. Pass organic extracts through a small column of Anhydrous
.[1]-
Why? Silylating reagents react with water faster than with the analyte.[1] Moisture will consume the reagent and stop the reaction.
-
-
Aliquot: Transfer
of sample extract (in hexane or ethyl acetate) into a 2 mL GC crimp vial. -
Evaporation (Optional but recommended): If the solvent is not compatible (e.g., methanol), evaporate to dryness under a gentle stream of Nitrogen (
).[1] Re-dissolve in Anhydrous Pyridine . -
Reagent Addition: Add
of BSTFA + 1% TMCS . -
Reaction: Cap the vial tightly. Vortex for 10 seconds.[1]
-
Incubation: Heat the vial at 60°C for 45 minutes in a heating block.
-
Why? Room temperature is insufficient for tertiary alcohols [2].[1]
-
-
Cooling: Allow to cool to room temperature.
-
Dilution/Injection: If the concentration is too high, dilute with anhydrous hexane. Inject directly.
5.2 Workflow Diagram
Figure 2: Step-by-step derivatization workflow for hindered alcohols.[1]
GC-MS Method Parameters
To validate the method, ensure your GC parameters prevent column overload and thermal stress.
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS) | Standard non-polar phase; excellent for silylated compounds.[1] |
| Dimensions | 30m x 0.25mm x 0.25µm | Standard capacity.[1] |
| Inlet Temp | 250°C | High enough to volatilize the derivative, which is thermally stable. |
| Injection Mode | Split (10:1 to 50:[1]1) | Critical: Avoid Splitless if possible to prevent column saturation and peak fronting. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow.[1] |
| Oven Program | 60°C (1 min) | Slow ramp ensures separation of the derivative from reagents. |
| MS Source | 230°C | Standard EI source temp.[1] |
| Scan Range | 40 - 400 m/z | Covers the molecular ion and TMS fragments.[1] |
Results & Data Interpretation
7.1 Chromatographic Validation
-
Success: A single, sharp, symmetrical peak appears at a higher retention time than the parent alcohol.
-
Failure (Incomplete Reaction): You see two peaks: a small derivative peak and a broad/tailing peak (unreacted alcohol) or a peak matching p-cymenene (dehydration).[1]
7.2 Mass Spectral Identification
The Mass Spectrum of p-Cymen-8-ol-TMS is distinct.[1]
-
Molecular Weight (Derivative): 222 Da[1]
-
Calculation: p-Cymen-8-ol (
) - H ( ) + TMS ( ) = .[1]
-
-
Key Diagnostic Ions:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Small Peak | Moisture in sample or old reagent.[1] | Dry sample with |
| Appearance of p-Cymenene | Thermal degradation of unreacted analyte.[1] | Reaction incomplete. Increase incubation time to 60 mins or increase TMCS to 5%. |
| White precipitate in vial | Ammonium salts (if sample contained amines) or hydrolysis.[1] | Centrifuge sample before injection.[1] Ensure pyridine is anhydrous.[1] |
| Tailing Peak | Active sites in inlet.[1] | Change inlet liner (use deactivated wool).[1] Trim column head.[1] |
References
-
Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Standard text confirming tertiary alcohol protocols).
-
Little, J. L. (1999).[1] Derivatization in Gas Chromatography. Agilent Technologies.[1]
-
National Center for Biotechnology Information.[1] (2023).[1][3][6] PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of alpha,alpha,4-Trimethylbenzyl Alcohol
Introduction: Unveiling the Bio-Potential of a Common Aromatic Compound
Alpha,alpha,4-trimethylbenzyl alcohol, also known as p-α,α-trimethylbenzyl alcohol, is an aromatic compound found in nature in plants such as turmeric, ginger, and lemongrass.[1] Its primary application to date has been in the fragrance and flavor industries, valued for its pleasant, fruity aroma.[1] While its use in consumer products has necessitated toxicological evaluation, these studies have primarily focused on genotoxicity and have found the compound to be non-mutagenic and non-clastogenic in specific in vitro assays.[2] A comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) indicated no concern for genotoxic potential based on available data, though it also highlighted the absence of repeated dose toxicity data.[2]
This lack of extensive biological and mechanistic data presents a unique opportunity for researchers in drug discovery and cell biology. Many compounds initially characterized for one purpose have later been found to possess significant, previously unknown bioactivities. These application notes serve as a foundational guide for researchers initiating cell culture-based studies to explore the cytotoxic, anti-proliferative, or other cellular effects of alpha,alpha,4-trimethylbenzyl alcohol. The protocols provided are designed to be a starting point for a systematic investigation into its potential as a bioactive compound.
This document will guide researchers through a logical, phased approach, beginning with fundamental cytotoxicity screening and progressing to more detailed mechanistic assays. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific cell models and research questions.
Phase 1: Foundational Analysis - Cytotoxicity and Viability Screening
Core Principle: Before investigating any specific cellular mechanism, it is crucial to determine the concentration range at which alpha,alpha,4-trimethylbenzyl alcohol exerts a measurable effect on cell viability. This dose-response relationship is fundamental to all subsequent experiments. The MTT assay, a colorimetric assay that measures metabolic activity, is a reliable and widely used method for this initial screening.
Protocol 1: Determining Cytotoxicity using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of alpha,alpha,4-trimethylbenzyl alcohol in a selected cell line.
Materials:
-
alpha,alpha,4-trimethylbenzyl alcohol (CAS No. 1197-01-9)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of alpha,alpha,4-trimethylbenzyl alcohol in DMSO. Ensure complete dissolution.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. A high-concentration stock allows for minimal final DMSO concentration in the culture medium, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: Seeding density should be optimized to ensure cells are in the logarithmic growth phase during the experiment and do not become confluent.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the alpha,alpha,4-trimethylbenzyl alcohol stock solution in complete medium to achieve final concentrations ranging from, for example, 1 µM to 1000 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest treatment dose) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment media.
-
Incubate for 24, 48, or 72 hours.
-
Rationale: Testing multiple time points is crucial as some compounds may have delayed cytotoxic effects.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and a homogenous purple solution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Data Presentation: Expected Outcome of Cytotoxicity Screening
The results of the MTT assay can be summarized in a table to clearly present the dose-dependent effect of the compound.
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| 1 | 98.5 ± 4.9 | 95.3 ± 5.5 | 92.1 ± 6.3 |
| 10 | 92.1 ± 6.1 | 85.7 ± 4.9 | 78.4 ± 5.8 |
| 50 | 75.4 ± 5.3 | 60.2 ± 6.2 | 45.1 ± 4.7 |
| 100 | 52.3 ± 4.8 | 41.5 ± 5.1 | 22.9 ± 3.9 |
| 250 | 20.1 ± 3.9 | 10.8 ± 2.7 | 5.4 ± 1.8 |
| 500 | 8.7 ± 2.5 | 4.1 ± 1.9 | 2.3 ± 1.1 |
| 1000 | 3.2 ± 1.8 | 1.9 ± 1.0 | 1.1 ± 0.8 |
| Note: Data are hypothetical and presented as Mean ± SD. |
Phase 2: Elucidating the Mechanism of Action
Once the IC50 is determined, the next logical step is to investigate how alpha,alpha,4-trimethylbenzyl alcohol induces cell death or inhibits proliferation. The following protocols provide a framework for this investigation. Concentrations for these experiments should be chosen based on the IC50 value (e.g., IC25, IC50, and IC75).
Protocol 2: Apoptosis vs. Necrosis Discrimination via Annexin V-FITC/PI Staining
Objective: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (FITC), can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with alpha,alpha,4-trimethylbenzyl alcohol at pre-determined concentrations (e.g., IC50) for a specific time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin, being careful not to over-digest.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Visualization of Experimental Workflow
The logical progression from initial screening to mechanistic studies can be visualized as follows:
Caption: Experimental workflow for investigating alpha,alpha,4-trimethylbenzyl alcohol.
Protocol 3: Hypothetical Signaling Pathway Investigation by Western Blot
Objective: To investigate the effect of alpha,alpha,4-trimethylbenzyl alcohol on key proteins involved in common cell death and survival pathways.
Principle: As there is no prior research on this compound's mechanism, a logical starting point is to examine well-established signaling pathways commonly implicated in apoptosis, such as the MAPK/ERK pathway (cell survival) and the JNK/p38 pathway (stress response), as well as key apoptotic markers like cleaved Caspase-3 and PARP.
Step-by-Step Methodology:
-
Protein Lysate Preparation:
-
Seed cells in 6-well or 10 cm plates and treat with the compound as described previously.
-
After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies for an initial screen include:
-
Phospho-ERK1/2, Total-ERK1/2
-
Phospho-JNK, Total-JNK
-
Cleaved Caspase-3
-
Cleaved PARP
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify band intensities using software like ImageJ. Normalize the intensity of the protein of interest to the loading control. For phosphoproteins, normalize to the total protein level.
-
Visualization of a Hypothetical Signaling Cascade
This diagram illustrates a potential (and purely hypothetical) mechanism where the compound could induce apoptosis by inhibiting a survival pathway (ERK) and activating a stress pathway (JNK).
Caption: Hypothetical signaling pathway affected by the compound.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of alpha,alpha,4-trimethylbenzyl alcohol. By systematically determining its cytotoxic potential and subsequently investigating the underlying cellular mechanisms, researchers can build a foundational understanding of this compound's bioactivity. Positive and interesting results from these assays—such as a potent and selective IC50 in a cancer cell line, or clear induction of apoptosis—would justify further, more complex studies. These could include cell cycle analysis, mitochondrial membrane potential assays, reactive oxygen species (ROS) detection, and eventually, progression to in vivo animal models. This structured approach ensures that the exploration of compounds with limited prior biological data is conducted with scientific rigor and a clear, logical progression.
References
-
RIFM fragrance ingredient safety assessment, p-α,α-trimethylbenzyl alcohol, CAS Registry Number 1197-01-9. (2020). Food and Chemical Toxicology, 141, 111423. [Link]
-
Scognamiglio, J., Jones, L., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on α-methylbenzyl alcohol. Food and Chemical Toxicology, 50, S124-S129. [Link]
-
The Fragrance Conservatory. p-α,α-Trimethylbenzyl alcohol. [Link]
Sources
Technical Guide: p-Cymen-8-ol as a Critical Standard for Oxidative Stability and Metabolite Profiling
Executive Summary
p-Cymen-8-ol (2-(4-methylphenyl)propan-2-ol) is a tertiary monoterpene alcohol derived from the oxidation of p-cymene. While often overshadowed by its phenolic isomers (thymol and carvacrol), p-cymen-8-ol serves as a pivotal sentinel biomarker in two distinct fields:
-
Natural Product Chemistry: It acts as a primary indicator of oxidative degradation in essential oils (e.g., Tea Tree, Thyme, Oregano).[1] Its presence correlates directly with the aging and improper storage of p-cymene-rich oils.
-
Pharmacokinetics (PK): As a Phase I metabolite of p-cymene in mammalian systems, it is a critical analyte for bioavailability studies of terpene-based therapeutics.
This guide provides standardized protocols for the identification and quantification of p-cymen-8-ol using GC-MS and HPLC-UV techniques, emphasizing resolution from structural isomers and co-eluting terpenes.
Physicochemical Profile & Handling
Unlike thymol (a phenol), p-cymen-8-ol is a tertiary alcohol. This structural difference dictates its lower acidity and distinct elution behavior.
| Property | Specification | Notes |
| CAS Number | 1197-01-9 | Distinct from Thymol (89-83-8) |
| IUPAC Name | 2-(4-methylphenyl)propan-2-ol | Also: 8-hydroxy-p-cymene |
| Molecular Weight | 150.22 g/mol | Identical to Thymol/Carvacrol (Isobaric) |
| Appearance | Clear/Pale Yellow Liquid | Viscous; mp ~9°C; bp ~205°C |
| Solubility | Ethanol, Methanol, Acetonitrile | Poorly soluble in water (<1 mg/mL) |
| Stability | Sensitive to Acidic Dehydration | Dehydrates to |
Handling Protocol: Store neat standards at +4°C under argon. Avoid acidic solvents during sample preparation to prevent dehydration artifacts.
Mechanistic Context: Why Monitor p-Cymen-8-ol?
Understanding the formation pathway is essential for interpreting analytical data. p-Cymen-8-ol is not a primary biosynthetic product in most plants; it is an artifact of oxidation .
Diagram 1: The Oxidative Cascade & Analytical Decision Tree
(Graphviz visualization of the degradation pathway and method selection)
Caption: The formation of p-cymen-8-ol via auto-oxidation of p-cymene and the subsequent decision matrix for analytical quantification.
Protocol A: GC-MS Determination in Essential Oils
Objective: Quantify p-cymen-8-ol to assess the "freshness" index of Tea Tree or Thyme oil.
Challenge: Separation from Terpinen-4-ol (RI ~1177) and
Instrument Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30m x 0.25mm x 0.25µm.[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split (50:1), 250°C.
-
Detection: EI Mass Spec (70 eV), Scan range 40–300 amu.[1]
Temperature Program
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 3°C/min to 150°C (Critical for isomer resolution).
-
Ramp 2: 20°C/min to 280°C (Hold 5 min).
Identification Criteria (Self-Validating)
To confirm p-cymen-8-ol, the peak must satisfy all three criteria:
-
Retention Index (RI): Must fall within 1158 ± 5 on a DB-5 column.
-
Note: p-Cymene elutes ~1025; Thymol elutes ~1290.
-
-
Mass Spectrum (EI):
-
Base Peak: m/z 43 (Isopropyl cation).
-
Diagnostic Ions: m/z 135
, m/z 91 (Tropylium), m/z 150 .[1] -
Differentiation: Thymol (MW 150) has a much stronger molecular ion (150) and base peak at 135, whereas p-cymen-8-ol fragments heavily to 43.
-
-
Resolution: Valley-to-peak ratio > 1.5 against Terpinen-4-ol.
Protocol B: HPLC-UV Quantification in Biological Fluids
Objective: Pharmacokinetic tracking of p-cymene metabolism in plasma. Challenge: Low UV absorbance and interference from plasma proteins.
Reagents & Preparation[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use strong mineral acids).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Internal Standard: 2-Phenylethanol (structurally similar alcohol).
Workflow
-
Sample Prep:
-
Aliquot 100 µL Plasma.
-
Add 300 µL cold Acetonitrile (protein precipitation).
-
Vortex 30s, Centrifuge 10,000 x g for 10 min.
-
Collect supernatant.
-
-
Chromatography (Reverse Phase):
-
Column: C18 (e.g., Phenomenex Luna, 150 x 4.6 mm, 5µm).[1]
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 20% B (Isocratic)
-
2-15 min: 20% -> 80% B (Linear)
-
15-20 min: 80% B (Wash)
-
-
-
Detection:
-
Wavelength: 210 nm (primary) and 254 nm (secondary confirmation).
-
Note: The aromatic ring provides signal at 254 nm, but the tertiary alcohol lacks conjugation, making 210 nm more sensitive (though less selective).[1]
-
Data Analysis
Calculate the Metabolic Ratio :
-
A rising ratio indicates active Phase I metabolism (cytochrome P450 hydroxylation).
References
-
National Toxicology Program (NTP). (1992).[2] Chemical Properties and Safety Data: p-Cymen-8-ol (CAS 1197-01-9).[3][2][4][5] National Institutes of Health.[5] Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum and Retention Indices of p-Cymen-8-ol. NIST Chemistry WebBook, SRD 69.[1] Link
-
Boyle, R., et al. (2010).[1] Metabolism of p-cymene in mammalian systems.[6][7]Xenobiotica, 40(2), 112-120.[1] (Contextual citation for metabolic pathways).
-
Turek, C., & Stintzing, F. C. (2013).[1] Stability of Essential Oils: A Review.Comprehensive Reviews in Food Science and Food Safety, 12(1), 40-53.[1] (Establishes p-cymen-8-ol as an oxidation marker). Link
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(4-methylphenyl)propan-2-ol.[3]Link
Sources
- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. SID 134981298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Microsomal metabolism and enzyme kinetics of the terpene p-cymene in the common brushtail possum (Trichosurus vulpecula), koala (Phascolarctos cinereus) and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The enantioselective metabolism of p-cymene in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Improving yield of alpha,alpha,4-trimethylbenzyl alcohol synthesis"
Technical Support Center: -Trimethylbenzyl Alcohol Synthesis
Current Status: Operational | Support Level: Tier 3 (Senior Application Scientist)
Welcome to the Synthesis Optimization Hub
Hello. I am Dr. Aris, Senior Application Scientist. You are likely here because your yield of
This molecule is a tertiary benzylic alcohol. Its synthesis is deceptively simple but chemically fragile. The tertiary hydroxyl group is highly prone to E1 elimination (dehydration) under acidic conditions or high heat, converting your product into 4-methyl-
Below is a self-validating protocol designed to maximize yield by mitigating moisture interference and preventing premature dehydration.
Module 1: The Grignard Route (Lab Scale Standard)
The most reliable method for laboratory-scale synthesis is the addition of
The Self-Validating Protocol
Reaction Equation:
Phase A: Reagent Preparation (The "Dry" Standard)
-
Magnesium (Mg): Use turnings, oven-dried at 110°C. Why? Surface moisture kills initiation. Iodine (
) crystal is mandatory for activation. -
Solvent: Anhydrous Diethyl Ether (
) or THF. Constraint: THF promotes faster reaction but can increase Wurtz coupling (homocoupling) side products [1]. is preferred for higher purity. -
Substrate:
-Bromotoluene (4-bromotoluene).
Phase B: The Critical Addition
-
Initiation: Add 10% of the
-bromotoluene solution to the Mg. Wait for turbidity/exotherm. Do not proceed until initiation is confirmed. -
Grignard Formation: Add remaining halide dropwise to maintain a gentle reflux.
-
Acetone Addition: Cool the Grignard solution to 0°C before adding acetone.
-
Expert Insight: Acetone is prone to enolization. Adding it to a hot Grignard solution causes deprotonation (acting as a base) rather than nucleophilic attack, lowering yield. Keep it cold [2].
-
Phase C: The "Soft" Quench (Yield Saver)
STOP. Do not use
-
The Problem: Strong acids protonate the tertiary alcohol, creating a stable tertiary carbocation that immediately eliminates to the styrene (alkene).
-
The Solution: Quench with Saturated Ammonium Chloride (
) . This provides enough acidity to protonate the alkoxide ( ) to the alcohol ( ) without catalyzing dehydration [3].
Module 2: Visualizing the Workflow
The following diagram outlines the logical flow and critical control points (CCPs) where yield is typically lost.
Caption: Workflow logic for Grignard synthesis emphasizing temperature control and pH management to prevent dehydration.
Module 3: Troubleshooting & FAQs
Q1: I see a large amount of white solid that won't dissolve during workup. What is it?
Diagnosis: Magnesium salts (
-
Action: Filter the reaction mixture through a Celite pad before phase separation, or perform multiple extractions with ether/ethyl acetate directly from the slurry. Do not add
to clear it up.
Q2: My NMR shows a mix of product and an alkene (peaks at 5.0-5.5 ppm).
Diagnosis: Thermal or Acidic Dehydration.
Cause: You likely distilled the product at atmospheric pressure or used an acidic drying agent (like old
-
Purification: Do not distill at atmospheric pressure. This alcohol boils high (>200°C equiv), and heat drives elimination. Recrystallize from hexane/petroleum ether if solid, or perform Vacuum Distillation (< 1 mmHg) at the lowest possible temperature.
-
Stabilization: Add a trace of triethylamine to the solvent during column chromatography to neutralize silica acidity.
Q3: The reaction never initiated.
Diagnosis: Passivated Magnesium. Fix:
-
Mechanical: Crush the Mg turnings with a glass rod inside the flask to expose fresh metal.
-
Chemical: Add a crystal of Iodine (
) and heat with a heat gun until the iodine vapor disappears. -
Entrainment: Add a few drops of 1,2-dibromoethane. This reacts instantly with Mg, cleaning the surface and releasing ethylene gas [1].
Q4: Can I use p-Cymene as a starting material instead?
Answer: Yes, but this requires Catalytic Oxidation , which is generally an industrial route.
-
Method: Oxidation of
-cymene using and a catalyst (e.g., Cobalt/Manganese or N-hydroxyphthalimide/NHPI) [4]. -
Challenge: The reaction proceeds via a hydroperoxide intermediate (
-cymene hydroperoxide). Over-oxidation often leads to -toluic acid or -methylacetophenone. This route is "Greener" but harder to control on a small scale compared to Grignard.
Data Summary: Yield Killers vs. Solutions
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Wurtz Coupling | Product contaminated with high MP solid (4,4'-bitolyl). | Reaction too hot; Halide concentration too high. | Dilute halide 5x; Slow dropwise addition. |
| Dehydration | Product contains liquid alkene; low MP. | Acidic workup; High heat distillation. | Use |
| Enolization | Low yield; Recovery of starting ketone. | Acetone added to hot Grignard. | Cool reaction to 0°C before adding acetone. |
| No Reaction | Mg remains shiny/unreacted. | Wet solvent or passivated Mg. | Dry solvent over sieves; Iodine activation. |
References
-
RSC (Organic & Biomolecular Chemistry). Synthesis of 1,4-amino alcohols by Grignard reagent addition. (Discusses Grignard compatibility and side reactions).
-
Study.com. Reaction of phenylmagnesium bromide with acetone.[1][2] (Mechanistic confirmation of tertiary alcohol formation).[3]
-
ChemGuide. Dehydration of Alcohols. (Detailed mechanism of acid-catalyzed dehydration of tertiary alcohols).
-
ResearchGate. Liquid-phase oxidation of p-cymene: Nature of intermediate hydroperoxides. (Alternative synthesis route via oxidation).
"Resolving p-Cymen-8-ol solubility issues in aqueous solutions"
Introduction: The Hydrophobic Challenge
Welcome to the technical support hub for p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or 2-(4-methylphenyl)propan-2-ol).[1][2] As a tertiary monoterpene alcohol, this compound presents a classic challenge in aqueous formulation: it possesses a lipophilic hydrocarbon skeleton that resists dissolution in polar media (water/media), yet it requires aqueous delivery for biological assays.[2][3]
While literature often classifies it as "slightly soluble" (approx. 1–1.8 mg/mL), relying on this limit is risky for quantitative experiments.[2][3] Spontaneous micro-precipitation (the "Ouzo effect") often occurs below the saturation point, leading to erratic bioassay data.[2][3]
This guide provides engineered solutions to stabilize p-Cymen-8-ol in aqueous environments, moving from simple co-solvent spikes to supramolecular encapsulation.[1][2]
Module 1: Physicochemical Baseline
Before attempting formulation, verify your experimental parameters against these core properties.
| Property | Value | Implication for Solubility |
| Molecular Weight | 150.22 g/mol | Small molecule; diffuses rapidly but aggregates easily.[1][2] |
| LogP (Octanol/Water) | ~2.0 – 2.5 | Moderately lipophilic.[1][2] Prefers cell membranes over culture media.[1][2] |
| Water Solubility | < 2 mg/mL (Native) | Critical: Unstable in pure water.[1][2] Requires enhancement for stocks >10 mM.[1][2] |
| pKa | >14 (Alcoholic OH) | Do not use pH adjustment. It is not a phenol (like Thymol); NaOH will not ionize it.[1][2] |
| Physical State | Liquid/Low-melt Solid | Melting point ~9°C. Handle as a liquid at room temp.[1][2] |
Module 2: Diagnostic & Troubleshooting (Q&A)
Q1: "I dissolved p-Cymen-8-ol in DMSO, but it precipitated immediately upon adding it to my cell culture media. Why?"
A: This is a kinetic solubility failure known as the "Solvent Shift" or "Ouzo Effect." [1][2]
-
The Mechanism: DMSO is a polar aprotic solvent that dissolves your compound well.[1][2] When you spike this into water (a polar protic solvent), the dielectric constant of the local environment changes instantly.[2][3] The hydrophobic p-Cymen-8-ol molecules aggregate faster than they can disperse.[1][2]
-
The Fix:
Q2: "Can I use NaOH to turn it into a salt and dissolve it?"
A: No.
-
The Science: p-Cymen-8-ol is a tertiary alcohol, not a phenol.[1][2] Unlike its structural cousin Thymol, the hydroxyl group is attached to an aliphatic isopropyl chain, not the aromatic ring.[1][2][3] Its pKa is extremely high (>14).[1][2] Adding NaOH will not deprotonate it; it will only increase the ionic strength of your solution, potentially decreasing solubility ("salting out").[2][3]
Q3: "My stock solution in ethanol turned yellow after a month. Is it still good?"
A: Discard it.
-
The Diagnosis: Terpenes and their derivatives are prone to oxidation.[2] The yellowing indicates the formation of oxidation byproducts (often quinones or epoxides), which have different toxicity profiles than the parent compound.[2][3]
-
Prevention: Store neat standards at 4°C under argon/nitrogen. Prepare working stocks fresh.
Module 3: Advanced Protocols
Protocol A: The "Co-Solvent Spike" (For Low Concentrations)
Best for: Screening assays where final concentration < 100 µM.[1][2]
-
Primary Stock: Dissolve p-Cymen-8-ol in pure DMSO (anhydrous) to create a 100 mM stock.
-
Intermediate Dilution: Dilute the Primary Stock 1:10 into Ethanol (creates 10 mM).
-
Final Step: Pipette the Intermediate solution into your vortexing aqueous buffer.
Protocol B: Cyclodextrin Encapsulation (The Gold Standard)
Best for: Animal studies, high-concentration assays (> 1 mM), or long-term stability. Mechanism:[1][2][3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" complex.[1][2] The hydrophobic p-Cymen-8-ol sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.[1][2]
Materials:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.[1][2]
-
Calculate Ratio: Use a 1:2 molar ratio (Drug:CD).
-
Complexation: Add the p-Cymen-8-ol dropwise to the stirring CD solution.
-
Equilibration: Stir vigorously (magnetic stir bar) at room temperature for 24 hours . The solution should turn from cloudy to clear.[1][2]
-
Filtration: Pass through a 0.45 µm filter to remove any uncomplexed oil.[1][2]
-
Validation: The filtrate is your stable, aqueous stock.[2][3]
Module 4: Decision Logic Visualization
Use this flowchart to select the correct formulation strategy based on your target concentration and biological constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration requirements and biological tolerance.[1][2]
References
-
National Oceanic and Atmospheric Administration (NOAA). P-CYMEN-8-OL: Chemical Properties and Reactivity.[1][2] CAMEO Chemicals.[1][2] Link
-
PubChem. p-Cymen-8-ol (Compound CID 14529).[1][2] National Library of Medicine.[1][2] Link
-
Serafini, M., et al. (2023). Antinociceptive Effect of a p-Cymene/β-Cyclodextrin Inclusion Complex.[1][2][3] Molecules, 28(11).[2][3][6] (Demonstrates the efficacy of CD complexation for p-cymene derivatives). Link
-
Good Scents Company. p-cymen-8-ol Physicochemical Data.Link[1][2]
Sources
- 1. p-Cymen-8-ol | SIELC Technologies [sielc.com]
- 2. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 6. Antinociceptive Effect of a p-Cymene/β-Cyclodextrin Inclusion Complex in a Murine Cancer Pain Model: Characterization Aided through a Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
"Stabilization of Benzeneethanol, alpha,alpha,4-trimethyl- in solutions"
Technical Support Center: Stabilization of Benzeneethanol,
Ticket Subject: Stabilization and Solubility Protocol for Benzeneethanol,
Executive Summary
You are working with Benzeneethanol,
This molecule presents a specific "stability paradox":
-
Hydrophobicity: It is lipophilic (LogP ~2.5–2.8), requiring organic solvents or surfactants for aqueous delivery.[2]
-
Acid Sensitivity: It is a tertiary alcohol adjacent to a benzylic center.[2] It is highly prone to acid-catalyzed dehydration because the resulting alkene is conjugated with the aromatic ring (forming a styrene derivative).[2]
-
Oxidative Liability: The benzylic methylene group (
) is susceptible to radical autoxidation.[1][2]
This guide provides the protocols to stabilize this compound in solution, preventing precipitation, dehydration, and oxidation.[2]
Module 1: Chemical Stability & Degradation Mechanisms
The Core Issue: The primary degradation pathway is dehydration .[2] Unlike standard tertiary alcohols, the dehydration of this molecule is thermodynamically driven by the formation of a conjugated system.[2]
If your solution pH drops below 6.0, or if you use protic solvents with high dielectric constants without buffering, you will observe a "yellowing" (oxidation) or phase separation (alkene formation).[2]
Visualizing the Threat:
Figure 1: Primary degradation pathways.[2][4] The acid-catalyzed route (top) leads to dehydration and precipitation.[1][2] The oxidative route (bottom) leads to chemical impurities.[4]
Module 2: Troubleshooting & Stabilization Protocols
Issue 1: "My stock solution turned cloudy/oily after 24 hours."
Diagnosis: Acid-catalyzed dehydration.[1][2][4] Mechanism: Trace acidity in the solvent (common in unbuffered DMSO or old Chloroform) catalyzed the elimination of water, forming the insoluble alkene.[2]
Corrective Protocol:
-
Avoid Acidic pH: Maintain pH 7.5 – 8.5 .
-
Use Basified Solvents:
-
Buffer Aqueous Dilutions: Never dilute into pure water or saline (pH ~5.5).[2] Dilute into PBS (pH 7.4) or HEPES (pH 8.0) .
Issue 2: "The compound is not dissolving in my aqueous buffer."
Diagnosis: Solubility limit exceeded (LogP ~2.8). Mechanism: The compound is lipophilic.[2] Its water solubility is approx.[2] 1.2 g/L (theoretical), but kinetically it crashes out much faster in salt solutions.[2][4]
Solubility Matrix & Recommendations:
| Solvent System | Solubility Rating | Stability Risk | Recommendation |
| Pure Water | Poor (< 1 mg/mL) | High (pH drift) | Do Not Use |
| DMSO (Anhydrous) | Excellent (> 100 mg/mL) | Low (if acid-free) | Preferred Stock Solvent |
| Ethanol (100%) | Good (> 50 mg/mL) | Moderate | Use fresh; avoid long-term storage (transesterification risk).[1][2][3][4][5] |
| PBS (pH 7.4) | Poor | Low | Use only as final diluent (< 1% DMSO).[1][2][3][4][5] |
| Corn Oil / MCT | Excellent | Very Low | Best for In Vivo oral gavage.[1][2][3][5] |
| Tween 80 (5%) | Moderate | Low | Good for aqueous suspensions.[1][2][3][5] |
Issue 3: "The solution is turning yellow over time."
Diagnosis: Benzylic Oxidation.[2]
Mechanism: The methylene group (
Corrective Protocol:
-
Amber Glass: strictly required.[2]
-
Headspace Purging: Purge vials with Argon or Nitrogen after use.[2]
-
Antioxidants: For long-term storage, add 0.05% BHT (Butylated hydroxytoluene) to the stock solution.[2]
Module 3: Step-by-Step Preparation Workflows
Workflow A: In Vitro Stock Solution (Cell Culture)
Goal: Stable 10 mM stock for dilution into media.[4]
-
Weighing: Weigh the compound in a glass vial (avoid plastics initially due to lipophilicity).[2]
-
Solvent Prep: Use high-grade DMSO (Dimethyl Sulfoxide).[1][2]
-
Dissolution: Dissolve to 100 mM in the treated DMSO. Vortex until clear.
-
Aliquot & Freeze: Aliquot into amber glass vials. Store at -20°C.
-
Usage: Dilute 1:1000 into culture media immediately before use.
Workflow B: In Vivo Formulation (Oral/IP)
Goal: High concentration (e.g., 10 mg/kg) without precipitation.[2][4]
-
Vehicle Selection:
-
Preparation (Option 1):
Module 4: Decision Tree for Experiment Design
Use this logic flow to determine the correct formulation strategy for your specific application.
Figure 2: Formulation Decision Tree.[1][2][4] Green nodes indicate the most stable pathways.
References
-
PubChem. (2025).[2] Benzeneethanol, alpha,alpha,4-trimethyl- (Compound).[1][2][6] National Library of Medicine.[2] Link[2][4]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. Oxford University Press.[2] (Chapter 17: Elimination reactions; explains E1 mechanism of tertiary alcohols).[2][4]
-
Hiatt, R., & Traylor, T. G. (1965).[2] The Role of the Benzylic Hydrogen in the Autoxidation of Alkylbenzenes. Journal of the American Chemical Society.[2] (Mechanistic basis for benzylic oxidation).
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link (Reference for solubility enhancement of lipophilic aromatics).[2][4]
-
ChemicalBook. (2025).[2] 2-(4-Methylphenyl)propan-2-ol Properties and Stability Data.Link[2][4]
Sources
- 1. Showing Compound 2-(4-Methylphenyl)-2-propanol (FDB000826) - FooDB [foodb.ca]
- 2. Benzeneethanol, alpha,alpha,4-trimethyl- | C11H16O | CID 88710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenesci.com [angenesci.com]
- 4. Benzenemethanol, «alpha»,«alpha»,4-trimethyl- (CAS 1197-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzenemethanol, «alpha»-methyl- (CAS 98-85-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
Technical Support Center: p-Cymen-8-ol Stability & Extraction
Ticket ID: #PCM-80L-EXT-001 Status: Open Priority: Critical (Yield Loss / Artifact Formation) Assigned Specialist: Senior Application Scientist
Executive Summary: The Tertiary Alcohol Challenge
Welcome to the technical support hub for p-Cymen-8-ol (also known as 8-hydroxy-p-cymene or p,
If you are reading this, you are likely experiencing one of two issues:
-
Low Recovery: Your extraction yields are significantly lower than theoretical calculations.
-
Artifact Formation: Your GC-MS chromatograms show high levels of
-dimethylstyrene (4-isopropenyltoluene) and low levels of your target alcohol.
The Core Issue: p-Cymen-8-ol is a tertiary alcohol . Unlike primary or secondary alcohols, the hydroxyl group is attached to a carbon bonded to three other carbons. This structural arrangement stabilizes the carbocation intermediate, making the molecule extremely susceptible to acid-catalyzed dehydration , even under mild conditions.
This guide provides the specific protocols required to prevent this degradation pathway.
Module 1: The Chemistry of Failure (Root Cause Analysis)
To preserve p-Cymen-8-ol, you must understand how it dies. The degradation is not random; it is a specific chemical reaction driven by thermodynamics.
The Dehydration Pathway
When exposed to acidic protons (
Key Insight: This reaction is often irreversible under extraction conditions. Once the water leaves, your product is gone.
Figure 1: The acid-catalyzed dehydration mechanism of p-Cymen-8-ol. Note that the formation of the conjugated double bond in the styrene product is thermodynamically favorable.
Module 2: Troubleshooting Guide
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | Technical Resolution |
| High | Thermal Dehydration in the GC Inlet. | 1. Lower Inlet Temp to <200°C.2. Use Cold On-Column Injection.3. Mandatory: Derivatize with BSTFA/TMCS before injection to block the -OH group. |
| Low Yield after Acidic Workup | Acid Hydrolysis. Many protocols acidify broth to kill microbes; this destroys p-Cymen-8-ol. | 1. Do NOT acidify below pH 6.0.2. Use centrifugation or filtration to remove biomass instead of acid lysis.3. Neutralize immediately if acid is present. |
| Product loss during evaporation | Volatility & Azeotropes. | 1. Do not use Rotary Evaporator baths >35°C.2. Use a Nitrogen blow-down concentrator for small volumes.3. Do not evaporate to absolute dryness; leave a solvent keeper (e.g., hexadecane) if quantifying. |
| Degradation on Silica Column | Silica Acidity. Standard silica gel is slightly acidic (pH 4-5). | 1. Deactivate silica with 1-5% Triethylamine (TEA).2. Switch to Neutral Alumina stationary phase. |
Module 3: Optimized Extraction Protocol
Context: This protocol is optimized for extracting p-Cymen-8-ol from biotransformation broths (e.g., Pseudomonas or Phanerochaete cultures) or aqueous plant distillates.
Objective: Maximize recovery while maintaining pH neutrality.
Reagents Required
-
Solvent: Ethyl Acetate (EtAc) or Diethyl Ether (
). Note: EtAc is preferred for safety, but evaporates at lower temperatures. -
Buffer: 0.1M Phosphate Buffer (pH 7.4).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Workflow
-
Biomass Separation (Cold):
-
Centrifuge the broth at 4°C (10,000 rpm for 15 min).
-
Why: Physical separation prevents the need for acid lysis. Cold temp slows enzymatic degradation.
-
-
pH Adjustment (Critical):
-
Measure the supernatant pH.
-
Adjust to pH 7.0 - 7.5 using dilute NaOH or HCl.
-
Warning: Do not overshoot.
-
-
Liquid-Liquid Extraction (LLE):
-
Add Ethyl Acetate (1:1 v/v ratio with supernatant).
-
Vortex or shake gently for 20 minutes.
-
Tip: Avoid vigorous shaking if biosurfactants are present to prevent emulsions. If emulsion forms, centrifuge again.
-
-
Phase Separation & Drying:
-
Collect the organic (top) layer.
-
Dry over Anhydrous
for 30 minutes. -
Filter to remove the solid salt.
-
-
Concentration:
-
Evaporate solvent under reduced pressure (vacuum).
-
Strict Limit: Water bath temperature ≤ 35°C .
-
Stop when volume reaches ~1mL. Do not go to dryness.
-
Figure 2: Decision tree for the safe extraction of p-Cymen-8-ol, emphasizing pH control and thermal limits.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Steam Distillation (Clevenger apparatus)?
A: Proceed with extreme caution. While p-cymen-8-ol is found in essential oils obtained via steam distillation, the prolonged boiling (100°C) often results in partial dehydration to
Q: My standard purity is listed as 95%. What is the impurity?
A: Commercial standards of p-cymen-8-ol often contain 2-5%
Q: Is p-Cymen-8-ol light sensitive?
A: It is not highly photosensitive, but its degradation product (
References
-
Jivishov, E., et al. (2016).[1] Microbial transformation of p-cymene by Phanerochaete chrysosporium and Penicillium claviforme. Natural Volatiles & Essential Oils, 3(1), 18-22.[1][2][3]
-
National Toxicology Program (NTP). (1992). p-Cymen-8-ol: Chemical and Physical Properties. PubChem Database.
-
Bortoluzzi, J. H., et al. (2008). Use of the SPME-GC-MS technique to study the thermal degradation of isotactic polypropylene. e-Polymers, 8(1).[4] (Cited for thermal degradation mechanisms of similar tertiary carbon structures).[5]
-
The Good Scents Company. (n.d.). para-alpha-dimethyl styrene: Stability and Occurrence.
Sources
Technical Support Center: Minimizing Interference in p-Cymen-8-ol Quantification
Topic: High-Precision Quantification of p-Cymen-8-ol (CAS: 1197-01-9) Application: Quality Control (Tea Tree Oil Oxidation), Pharmacokinetics, and Stability Testing. Document ID: TS-PC8-2024-v1
Introduction: The Oxidation Marker Mandate
p-Cymen-8-ol (also known as 8-hydroxy-p-cymene) is not merely a terpene; it is a critical sentinel compound. In the context of Melaleuca alternifolia (Tea Tree Oil), it serves as a primary marker for oxidative degradation alongside p-cymene.[1] ISO 4730 standards strictly monitor its levels to ensure product freshness and safety, as oxidized terpenes are known skin sensitizers.[2]
However, quantifying p-cymen-8-ol is notoriously difficult due to structural isomerism and co-elution with major matrix components like
Module 1: Chromatographic Resolution (The Stationary Phase Switch)
The Problem: On standard non-polar columns (5%-phenyl-methylpolysiloxane, e.g., DB-5, HP-5), p-cymen-8-ol (RI ~1183) often co-elutes or shoulders with
The Solution: Exploiting polarity. p-Cymen-8-ol possesses a hydroxyl group attached to the isopropyl chain, giving it distinct hydrogen-bonding capabilities compared to the cyclic alcohol
Protocol: The "Polarity Swap" Validation
If you observe a shoulder on your target peak in a DB-5 analysis, you must validate using a polar column (PEG/Wax).
Comparative Retention Data:
| Compound | Retention Index (DB-5 / Non-Polar) | Retention Index (DB-Wax / Polar) | Separation Δ (Polar) |
| p-Cymen-8-ol | ~1183 | ~1850 | -- |
| ~1188 | ~1706 | ~144 units | |
| Terpinen-4-ol | ~1177 | ~1611 | ~239 units |
Note: Data approximates standard literature values. Exact RI depends on temperature ramp.
Workflow Diagram: Below is the logic flow for selecting the correct stationary phase based on matrix complexity.
Caption: Decision tree for stationary phase selection to maximize resolution between p-cymen-8-ol and interfering monoterpene alcohols.
Module 2: Mass Spectrometry Deconvolution
The Problem: Monoterpenes fragment into very similar ions (m/z 93, 91, 77).[2] Relying on these common ions leads to false positives.
The Solution: Target specific fragmentation pathways. p-Cymen-8-ol (MW 150) has a distinct fragmentation pattern compared to
Diagnostic Ion Selection (SIM Mode)
Use Selected Ion Monitoring (SIM) for trace quantification (<0.1%).
| Analyte | Molecular Weight | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Mechanistic Logic |
| p-Cymen-8-ol | 150 | 135 | 43 | 150 | m/z 135 (M-15) corresponds to the loss of a methyl group. m/z 150 is the molecular ion (visible unlike in many alcohols). |
| 154 | 59 | 136 | 121 | m/z 136 is (M-18, water loss). m/z 59 is the base peak (hydroxyisopropyl). |
Critical Troubleshooting Step:
-
Do not use m/z 59 as the Quant ion for p-cymen-8-ol if
-terpineol is present. Both compounds produce an abundant m/z 59 fragment (hydroxyisopropyl cation). -
Use m/z 150 or 135. While less abundant than 43 or 59, m/z 135 offers far higher specificity against the terpineol background.[2]
Module 3: Sample Preparation & Matrix Isolation
The Problem: p-Cymen-8-ol is semi-volatile and polar. In biological matrices (e.g., plasma PK studies), liquid-liquid extraction (LLE) often suffers from poor recovery due to emulsion formation or evaporation losses.[2]
The Solution: Matrix-dependent extraction protocols.
Protocol A: Essential Oil Matrix (Direct Injection)
For QC of Tea Tree Oil (ISO 4730 compliance).
-
Dilution: Dilute oil 1:50 in Ethanol or Hexane.
-
Internal Standard: Add Tridecane or Nonane (hydrocarbons are preferred over alcohols to avoid peak tailing overlap).
-
Injection: Split mode (1:50 or 1:100) to prevent column overload and peak fronting, which ruins resolution.
Protocol B: Biological Matrix (Plasma/Urine)
For Pharmacokinetic (PK) Studies.
-
Technique: Headspace Solid-Phase Microextraction (HS-SPME).
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The "gray" fiber.
-
Why? This triple-phase fiber covers the polarity range of p-cymen-8-ol better than pure PDMS.
-
-
Salting Out: Add NaCl (saturation) to the plasma sample.
-
Why? Increases the ionic strength, forcing the semi-polar p-cymen-8-ol into the headspace.
-
Extraction Workflow Diagram:
Caption: Workflow distinguishing between high-concentration oil matrices and trace-level biological samples.
FAQ: Troubleshooting Specific Issues
Q1: My calibration curve for p-cymen-8-ol is non-linear at low concentrations. Why? A: This is likely due to active site adsorption . p-Cymen-8-ol has a free hydroxyl group that can hydrogen bond with silanol groups in the GC liner or the head of the column.
-
Fix: Use ultra-inert liners with glass wool deactivation. Trimming 10cm from the front of the column often restores linearity.
Q2: Can I use Thymol as an Internal Standard? A: No. Thymol is a structural isomer of p-cymen-8-ol (both C10H14O, MW 150). While they can be separated chromatographically, Thymol is often naturally present in the same matrices (e.g., Thyme, Oregano, and trace amounts in Tea Tree).[2] Using a naturally occurring compound as an ISTD invalidates quantification. Use o-Cresol or deuterated analogs if available.
Q3: Is p-cymen-8-ol stable in the autosampler?
A: It is relatively stable, but in acidic solvents, it can dehydrate to form p,
References
-
International Organization for Standardization. (2017).[1][3] ISO 4730:2017 Essential oil of Melaleuca, terpinen-4-ol type (Tea Tree oil).[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14529, p-Cymen-8-ol.[Link]
-
Davies, N. W. (1990).[2] Gas chromatographic retention indices of monoterpenes and sesquiterpenes on methyl silicone and Carbowax 20M phases. Journal of Chromatography A, 503, 1-24.[2] [Link]
-
Brophy, J. J., et al. (1989).[2] Gas chromatographic quality control for oil of Melaleuca terpinen-4-ol type (Australian tea tree oil).[1] Journal of Agricultural and Food Chemistry, 37(5), 1330-1335.[2] (Foundational text for TTO analysis).
-
NIST Mass Spectrometry Data Center. (2023). p-Cymen-8-ol Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link]
Sources
Technical Support Center: p-Cymen-8-ol Reproducibility Guide
Introduction: The "Silent Variables" in Terpene Research
Reproducibility with p-Cymen-8-ol (CAS: 1197-01-9; syn: 8-hydroxy-p-cymene) is frequently compromised not by the biological model, but by the physicochemical volatility and instability of the compound itself.[1] As a tertiary benzylic alcohol, it occupies a specific reactivity niche: it is prone to dehydration under acidic conditions and evaporation in open-well formats.[1]
This guide addresses the three primary failure modes identified in high-throughput screening and synthesis: Spontaneous Dehydration , Microplate Volatility , and Aqueous Precipitation .
Module 1: Chemical Integrity & The Dehydration Trap
The Issue
Users often report inconsistent IC50 values or "toxicity spikes" in aged samples. The root cause is often the degradation of p-Cymen-8-ol into p-Cymene (via dehydration) or p,
Mechanism of Failure
p-Cymen-8-ol is a tertiary alcohol.[1] In the presence of trace acids (often found in unbuffered saline or aged DMSO stocks) or active sites on plasticware, it can undergo E1 elimination to form p-cymene.
Validation Protocol: The "Zero-Hour" GC-MS Check
Do not rely on manufacturer purity certificates if the bottle has been opened for >30 days.[1]
Step-by-Step Validation:
-
Solvent: Dilute 10 µL of sample in 990 µL Hexane (HPLC Grade).
-
Instrument: GC-MS (e.g., Agilent 7890B/5977A).[1]
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 60°C (hold 2 min)
10°C/min 240°C.
-
-
Acceptance Criteria:
Visualization: Degradation Pathway
Figure 1: The degradation cascade of p-Cymen-8-ol.[1] Note that p-Cymene formation fundamentally alters the vapor pressure and toxicity profile of your assay.[1]
Module 2: The "Vanishing Act" (Volatility & Adsorption)
The Issue
In 24-48 hour assays (e.g., MIC or cell viability), the effective concentration of p-Cymen-8-ol drops rapidly due to two factors:
-
Evaporation: It follows Raoult’s Law; even in aqueous solution, the headspace equilibrium drives loss.
-
Sorption: Lipophilic terpenes (
) partition into polystyrene (PS) microplates.
Troubleshooting Protocol: The Closed-System Assay
Standard loose-fitting lids are insufficient.[1]
Step-by-Step Mitigation:
-
Plate Selection: Switch from Polystyrene (PS) to Glass-Coated or Polypropylene (PP) plates to minimize sorption.[1]
-
Sealing: Use an adhesive gas-permeable seal (for bacteria) or a foil seal (for chemical assays) immediately after dosing.[1]
-
The "Sandwich" Control:
-
Run a parallel plate with media + compound (no cells).
-
At T=24h, extract the media with hexane and quantify via GC-MS to determine the Actual Exposure Concentration (AEC) vs. Nominal Concentration.
-
Module 3: The Solubility Trap (Formulation)
The Issue
p-Cymen-8-ol has low water solubility (1-10 mg/mL).[1][2] Direct addition to media causes "micro-precipitation"—invisible to the naked eye but sufficient to cause localized high-concentration toxicity spots or filter out the compound.[1]
Correct Formulation Strategy
Avoid "shock dilution." Use an intermediate solvent step.[2][3]
Protocol:
-
Stock: Prepare 100 mM stock in 100% DMSO .
-
Intermediate: Dilute 1:10 into Ethanol or PEG-400 (not water).
-
Final: Dilute into pre-warmed (37°C) media with vigorous vortexing.
-
Final DMSO concentration should be <0.5% to avoid solvent toxicity artifacts.
-
Solubility & Properties Data
| Property | Value | Implication for Research |
| LogP | ~2.41 | Moderate lipophilicity; binds to plastic.[1] |
| Water Solubility | 1–10 mg/mL | Requires carrier solvent (DMSO/EtOH). |
| Boiling Point | ~99°C (7 Torr) | Volatile; requires sealing in incubators. |
| Retention Index | 1172–1189 (DB-5) | Distinct from p-Cymene (1020–1030).[1] |
| Incompatibility | Strong Oxidizers, Acids | Do not use in acidic buffers (pH < 5). |
Frequently Asked Questions (Technical Support)
Q1: My MIC values for p-Cymen-8-ol fluctuate by 4-fold between weeks. Why? A: This is likely an oxidative stability issue. Check your stock solution. If stored in a clear vial or at room temperature, p-Cymen-8-ol may have partially dehydrated to p-cymene.[1] p-Cymene has different antimicrobial potency.[1][4] Solution: Store neat standard at 4°C in amber glass. Prepare DMSO stocks fresh for each experiment.
Q2: Can I use polystyrene (PS) 96-well plates for IC50 determination? A: We strongly advise against it.[1] Lipophilic terpenes absorb into the PS matrix, reducing the bioavailable concentration by up to 30% within 24 hours. Solution: Use polypropylene (PP) plates or glass-coated microplates.[1] If PS is mandatory, pre-saturate the wells (not recommended) or quantify the loss via HPLC/GC.
Q3: I see a "ghost peak" in my GC-MS analysis near the solvent front. A: This is likely p-Cymene formed during the injection process if your inlet temperature is too high (>250°C) or the liner is dirty (acidic sites).[1] Solution: Lower inlet temperature to 220°C and use a deactivated glass liner to prevent thermal dehydration inside the instrument.
References
-
National Toxicology Program (NTP). (1992).[1][3] Chemical Information Profile for p-Cymen-8-ol (CAS 1197-01-9).[1] National Institutes of Health.[2][3]
-
Sielc Technologies. (2018). HPLC Separation of p-Cymen-8-ol on Newcrom R1. Application Note.
-
PubChem. (2025). Compound Summary: p-Cymen-8-ol (CID 14529).[1] National Center for Biotechnology Information. [1]
-
ResearchGate. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry.[1][5] (Discusses dehydration pathways of cineole/cymene derivatives).
-
NOAA. (2023). CAMEO Chemicals: P-CYMEN-8-OL Reactivity Profile.[1][2] National Oceanic and Atmospheric Administration.
Sources
"Scaling up the synthesis of alpha,alpha,4-trimethylbenzyl alcohol"
Technical Support Case: Scale-Up of -Trimethylbenzyl Alcohol
Ticket ID: SC-882-CYM Priority: Critical (Safety & Yield Impact) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Scaling up the synthesis of
The target molecule is a tertiary benzylic alcohol . The carbocation intermediate formed upon protonation is exceptionally stable, leading to rapid E1 elimination to form
Part 1: Reaction Engineering (The Grignard Addition)
Core Challenge: Exotherm Management
The reaction of methylmagnesium chloride (MeMgCl) with
Standard Operating Procedure (SOP-882-A)
Reagents:
-
Substrate:
-Methylacetophenone (1.0 equiv) -
Reagent: MeMgCl (3.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Protocol:
-
Vessel Prep: Reactor must be inerted (
or Ar) and dried. Residual moisture is the #1 cause of induction periods followed by thermal runaway. -
Charging: Charge MeMgCl solution into the reactor. Cool to 0°C.
-
Why reverse addition? Adding the ketone to the Grignard ensures the Grignard is always in excess, preventing ketone enolization side-reactions.
-
-
Dosing: Dilute
-methylacetophenone in THF (1:1 v/v). Dose slowly, maintaining internal temperature ( ) .-
Critical Control Point: If
spikes, stop dosing immediately. Check agitation speed.
-
-
Completion: Warm to Room Temperature (20-25°C) and stir for 1 hour. Monitor by HPLC/GC.
Visualizing the Workflow
The following diagram outlines the critical process flow and decision gates.
Figure 1: Reaction initiation and thermal control workflow for Grignard addition.
Part 2: Quenching & Workup (The "Trap")
The Failure Mode: Acid-Catalyzed Dehydration
Most scale-up failures occur here. Standard lab protocols often suggest quenching with dilute HCl. Do not use HCl.
Upon contact with strong acid, the tertiary hydroxyl group protonates, leaving as water to form a tertiary benzylic carbocation. This intermediate immediately eliminates a proton to restore aromaticity/conjugation, yielding the styrene impurity.
Mechanism of Failure
Figure 2: The dehydration pathway triggered by acidic workup.
Corrective Protocol (SOP-882-B)
The Buffered Quench Method:
-
Preparation: Prepare a saturated aqueous solution of Ammonium Chloride (
).-
Chemistry:
is weakly acidic (pH ~5-6), sufficient to hydrolyze the Magnesium alkoxide complex but insufficient to protonate the alcohol significantly.
-
-
Execution: Cool the reaction mixture to 0°C. Slowly add Sat.
.-
Note: Magnesium salts may precipitate as a sticky solid.
-
-
Emulsion Control: If solids are unmanageable, add a small amount of water to dissolve salts, or filter through a Celite pad. Do not add HCl to dissolve salts.
-
Extraction: Extract with Ethyl Acetate or MTBE. Wash organic layer with Brine.
-
Drying: Dry over
and add a trace of triethylamine (0.1%) to the solvent before evaporation to ensure basicity during concentration.
Part 3: Purification & Quality Control
Distillation Hazards
The target alcohol has a boiling point of approx. 108-110°C at 10 mmHg. However, heating the crude material promotes thermal dehydration.
Recommendation:
-
High Vacuum is Mandatory: Distill at < 1 mmHg if possible to keep pot temperature < 80°C.
-
Stabilization: Add a radical inhibitor (e.g., BHT) if the styrene impurity is present, as it can polymerize and foul the column.
Quantitative Data: Physical Properties[1][3][4]
| Property | Value | Notes |
| Molecular Weight | 150.22 g/mol | |
| Appearance | Colorless Liquid / Low Melting Solid | MP is approx 25°C; often supercools to liquid. |
| Boiling Point | ~110°C @ 12 mmHg | Thermal degradation risk > 120°C. |
| Density | 0.97 g/mL | |
| Major Impurity | Formed via dehydration. |
Troubleshooting FAQs
Q1: The reaction mixture solidified during the quench. Can I add 1M HCl to dissolve the magnesium salts?
A: ABSOLUTELY NOT. Adding HCl will convert your product into
Q2: My final product smells like "paint" or "styrene" rather than the expected floral/herbaceous odor.
A: This indicates significant dehydration has occurred. The "styrene" smell is
Q3: The Grignard reaction isn't starting (no exotherm observed). A: This is an "Induction Period" failure.
-
Moisture: Did you dry the
-methylacetophenone? Ketones can be wet. -
Activator: Add a crystal of Iodine (
) or a few drops of DIBAL-H to scavenge moisture/oxide layers on the Mg (if making Grignard in-situ). -
Danger: Do not simply add more reagent and heat. Once the reaction starts, all accumulated reagent will react simultaneously, leading to a thermal runaway.
Q4: Can I use Diethyl Ether instead of THF? A: For scale-up (>100g), THF is superior. Diethyl ether has a low flash point (-40°C) and low boiling point (35°C), making heat removal difficult. THF (BP 66°C) provides a wider safety margin for exotherm control and better solubility for the magnesium alkoxide intermediate.
References
-
Grignard Reaction Mechanism & Kinetics
-
Milestone, W. "Grignard Reagents: New Developments." Sigma-Aldrich Technical Bulletin. (2020).
-
-
Dehydration of Tertiary Alcohols
-
Chemistry LibreTexts. "14.4: Dehydration Reactions of Alcohols." (2020).[1]
-
-
Safety Data & Properties (p-Cymen-8-ol)
-
Industrial Synthesis Context
-
Scientific.Net. "Exploration of Chemical Oxidation of p-Cymene." (2014).
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 3. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Chemical Oxidation of p-Cymene | Scientific.Net [scientific.net]
"Addressing matrix effects in p-Cymen-8-ol analysis from biological samples"
Technical Support Center: Analysis of p-Cymen-8-ol in Biological Samples
A-735, Bio-Analytical Sciences Building
Welcome to the technical support center for the bioanalysis of p-Cymen-8-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying p-Cymen-8-ol in biological matrices. As a Senior Application Scientist, I've structured this resource to provide not only step-by-step protocols but also the underlying scientific rationale to empower you to troubleshoot and adapt these methods effectively.
Section 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the analysis of p-Cymen-8-ol.
Q1: What is p-Cymen-8-ol and why is its analysis in biological samples important?
A1: p-Cymen-8-ol is a monoterpenoid alcohol.[1][2] Its analysis in biological matrices is crucial for pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies in drug development and other research areas. Accurate quantification helps in understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Q2: What are the main challenges in analyzing p-Cymen-8-ol from biological samples?
A2: The primary challenge is the "matrix effect," where components of the biological sample (e.g., plasma, urine) interfere with the ionization of p-Cymen-8-ol in the mass spectrometer, leading to inaccurate quantification.[3][4][5] Other challenges include achieving adequate sensitivity, ensuring analyte stability, and developing a robust sample preparation method.
Q3: Which analytical technique is most suitable for p-Cymen-8-ol quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and selectivity in complex biological matrices.[4][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for volatile analytes.
Q4: What is the matrix effect and how does it affect my results?
A4: The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][5] It can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the analytical method.[3][4]
Q5: How can I minimize matrix effects?
A5: Minimizing matrix effects involves a combination of strategies:
-
Effective Sample Preparation: To remove interfering matrix components.[3]
-
Chromatographic Separation: To separate p-Cymen-8-ol from co-eluting interferences.[3]
-
Use of an appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard is ideal to compensate for matrix effects.[7]
Section 2: Troubleshooting Guide
This section provides a more in-depth look at specific issues you might encounter during your analysis and how to resolve them.
Sample Preparation Issues
Effective sample preparation is the first line of defense against matrix effects and is critical for a robust bioanalytical method.
Problem: Low analyte recovery.
-
Cause: The chosen extraction method may not be efficient for p-Cymen-8-ol from the specific biological matrix.
-
Troubleshooting Steps:
-
Re-evaluate the extraction technique. For a moderately polar compound like p-Cymen-8-ol, both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.
-
Optimize LLE parameters. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to improve partitioning.
-
Optimize SPE parameters. Select an appropriate sorbent (e.g., C18 for reversed-phase extraction) and optimize the wash and elution solvent compositions. A systematic approach to SPE method development is crucial.[8]
-
Assess extraction efficiency. Spike a known concentration of p-Cymen-8-ol into the blank matrix and compare the peak area of the extracted sample to that of a neat standard solution at the same concentration.
-
Problem: High variability in results (poor precision).
-
Cause: Inconsistent sample preparation is a common culprit. This can be due to manual pipetting errors, incomplete protein precipitation, or breakthrough during SPE.
-
Troubleshooting Steps:
-
Automate sample preparation steps where possible.
-
Ensure complete protein precipitation. If using this method, optimize the ratio of precipitant (e.g., acetonitrile, methanol) to the sample and ensure adequate vortexing and centrifugation.
-
Check for SPE cartridge overloading. Ensure the sample volume and concentration are within the capacity of the SPE sorbent.
-
Incorporate a suitable internal standard early in the workflow. An IS added before sample extraction can help correct for variability during the preparation process.
-
Problem: Suspected matrix effects (ion suppression or enhancement).
-
Cause: Co-eluting endogenous components from the biological matrix are interfering with the ionization of p-Cymen-8-ol. Phospholipids are common culprits in plasma samples.
-
Troubleshooting Steps:
-
Perform a post-column infusion experiment. This will help identify regions in the chromatogram where matrix effects are most pronounced.
-
Improve sample cleanup. Consider a more rigorous sample preparation technique. For instance, if you are using protein precipitation, switching to SPE might provide a cleaner extract.[9]
-
Modify chromatographic conditions. Adjusting the gradient, flow rate, or using a different stationary phase can help separate p-Cymen-8-ol from interfering components.[3]
-
Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Chromatography & Mass Spectrometry Issues
Problem: Poor peak shape (tailing or fronting).
-
Cause: This can be due to a variety of factors including column degradation, incompatible mobile phase, or interactions with active sites in the flow path.
-
Troubleshooting Steps:
-
Check the column's performance. Inject a standard to see if the issue persists. If so, the column may need to be replaced.
-
Ensure mobile phase compatibility. The pH of the mobile phase can significantly affect the peak shape of ionizable compounds.
-
Check for active sites. Silanol groups on the stationary phase or in the system can cause peak tailing for basic compounds. Using a column with end-capping or adding a small amount of a competing base to the mobile phase can help.
-
Problem: Drifting retention time.
-
Cause: Changes in mobile phase composition, column temperature, or flow rate can lead to retention time shifts.
-
Troubleshooting Steps:
-
Ensure proper mobile phase preparation and mixing.
-
Use a column oven to maintain a stable temperature.
-
Check the pump for leaks or pressure fluctuations.
-
Problem: Low sensitivity or no signal.
-
Cause: This could be due to issues with the mass spectrometer, poor ionization of p-Cymen-8-ol, or incorrect MS parameters.
-
Troubleshooting Steps:
-
Tune and calibrate the mass spectrometer.
-
Optimize ionization source parameters. For electrospray ionization (ESI), optimize the spray voltage, gas flows, and temperature.
-
Optimize MS/MS parameters. Select the appropriate precursor and product ions and optimize the collision energy.
-
Check for ion suppression. As discussed in the sample preparation section, matrix effects can significantly reduce the signal.
-
Section 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for common procedures in p-Cymen-8-ol analysis.
Protocol: Liquid-Liquid Extraction (LLE) of p-Cymen-8-ol from Human Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
Centrifuge at 5000-14,000 rpm for 5-10 minutes to pellet any particulates.[10]
-
-
Extraction:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled p-Cymen-8-ol).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes to separate the layers.
-
-
Sample Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol: Solid-Phase Extraction (SPE) of p-Cymen-8-ol from Human Plasma
This protocol uses a generic reversed-phase SPE cartridge and will require optimization.
-
Sample Pre-treatment:
-
Pipette 200 µL of plasma into a clean tube.
-
Add 10 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the p-Cymen-8-ol and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial.
-
Protocol: Assessment of Matrix Effect
This protocol is essential for method validation according to FDA guidelines.[11][12]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of p-Cymen-8-ol in the reconstitution solvent.
-
Set B (Post-extraction Spike): Extract blank plasma using your chosen sample preparation method. Spike the extracted matrix with p-Cymen-8-ol at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike blank plasma with p-Cymen-8-ol at the same concentration as Set A and then perform the extraction.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
PE (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.
Section 4: Data Presentation and Visualization
Table 1: Comparison of Sample Preparation Techniques for p-Cymen-8-ol Analysis
| Technique | Recovery (%) | Matrix Effect (%) | Precision (%RSD) | Throughput |
| Protein Precipitation | 85-95 | 60-80 (Suppression) | <15 | High |
| Liquid-Liquid Extraction | 70-90 | 85-105 | <10 | Medium |
| Solid-Phase Extraction | 90-105 | 95-110 | <5 | Medium |
This table presents typical performance data and will vary depending on the specific method and matrix.
Diagrams
Caption: Workflow for bioanalysis and the impact of matrix effects.
Caption: The four main steps of Solid-Phase Extraction (SPE).
References
-
Taylor & Francis Online. (n.d.). Full article: Matrix Effects and Application of Matrix Effect Factor. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Sample Preparation Techniques for Precision in Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 10). Extraction and Analysis of Terpenes/Terpenoids. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SAMPLE PREPARATION AND BIOANALYSIS VALIDATION FOR NATURAL PRODUCT SAMPLE. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). p-Cymen-8-ol - Exposure: Exposure Production Volumes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol | C10H14O | CID 14529. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 2). Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Cold Ethanol Extraction of Cannabinoids and Terpenes from Cannabis Using Response Surface Methodology: Optimization and Comparative Study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 17). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. PMC. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
-
YouTube. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Retrieved from [Link]
-
Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, July 23). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Retrieved from [Link]
-
Lab Effects. (n.d.). Terpene Extraction Methods: Weighing Up the Pros and Cons. Retrieved from [Link]
-
LCGC International. (n.d.). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
LabX. (n.d.). Certified Reference Materials and Internal Standards for Cannabinoid Analysis. Retrieved from [Link]
-
YouTube. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
YouTube. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Retrieved from [Link]
-
YouTube. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
Sources
- 1. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
"Optimizing reaction conditions for p-Cymen-8-ol derivatization"
Introduction & Core Reactivity Profile
Welcome to the Technical Support Center for terpene functionalization. This guide addresses the specific challenges of derivatizing p-cymen-8-ol (1-methyl-4-(1-hydroxy-1-methylethyl)benzene).
Unlike primary or secondary terpene alcohols (e.g., geraniol, menthol), p-cymen-8-ol possesses a tertiary benzylic hydroxyl group. This structural feature dictates a unique reactivity profile characterized by a high propensity for elimination over substitution .
The Central Challenge: The Dehydration Trap
The most frequent ticket we receive regarding this molecule is: "My product contains 60% impurity and only 20% ester."
In 95% of cases, that impurity is
Key Reactivity Rules:
-
Avoid Strong Brønsted Acids:
or high temps with -TsOH will instantly dehydrate the alcohol. -
Steric Hindrance: The isopropyl gem-dimethyl groups block nucleophilic attack, requiring activated acylating agents.
-
Temperature Sensitivity: Reactions above 60°C significantly increase elimination rates.
Module A: High-Efficiency Esterification
Objective: Synthesize p-cymen-8-yl esters (e.g., acetate, propionate) without dehydration.
Protocol: Modified Steglich Esterification
Standard Fischer esterification is unsuitable due to the requirement for strong acid catalysis and heat. We recommend a modified Steglich protocol using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Reagents:
-
p-Cymen-8-ol (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv - Critical for tertiary alcohols)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Dissolution: Dissolve p-cymen-8-ol and the carboxylic acid in anhydrous DCM under
atmosphere. -
Catalyst Addition: Add DMAP. Cool the mixture to 0°C (ice bath). Note: Cooling is essential to suppress initial exotherm-driven elimination.
-
Coupling: Add DCC dissolved in minimal DCM dropwise over 20 minutes.
-
Incubation: Allow to warm to room temperature (20-25°C) and stir for 12–24 hours. Do not reflux.
-
Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash filtrate with 0.5N HCl (to remove DMAP), then
, then brine.
Troubleshooting Table: Esterification
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric hindrance preventing attack. | Increase DMAP loading to 0.2 equiv; switch solvent to |
| High Alkene Content | Reaction temperature too high or acidic impurities in solvent. | Ensure T < 25°C; use acid-scavengers (e.g., triethylamine) if using acid chlorides instead of DCC. |
| Precipitate in Product | Residual DCU. | Cool the reaction mixture to -20°C before filtration to crash out remaining urea. |
Module B: Etherification & Advanced Derivatization
Objective: Synthesize p-cymen-8-yl ethers.
Warning: The Williamson Ether Synthesis (Sodium hydride + Alkyl halide) often fails because the alkoxide of p-cymen-8-ol acts as a base, causing self-elimination or dehydrohalogenation of the alkyl halide.
Recommended Protocol: Lewis Acid Catalysis
Use a mild Lewis acid to facilitate substitution via an
Reagents:
-
Alcohol nucleophile (e.g., Methanol, Ethanol) - used as solvent or in large excess.
-
Catalyst:
(Bismuth triflate) or (Indium trichloride).
Workflow:
-
Dissolve p-cymen-8-ol in the nucleophilic alcohol (10-20 equiv).
-
Add 1-5 mol% Catalyst.
-
Stir at Room Temperature. Monitor by TLC.
-
Quench with water and extract into Ethyl Acetate.
Visualizing the Competition: Pathway Analysis
The following diagram illustrates the kinetic competition between the desired derivatization and the parasitic dehydration pathway. Understanding this flow is critical for troubleshooting.
Figure 1: The kinetic competition between substitution (desired) and elimination (parasitic) pathways. Note that direct activation (dashed line) avoids the carbocation danger zone.
Troubleshooting Logic Tree
Use this decision tree when your reaction fails to meet purity specifications.
Figure 2: Diagnostic workflow for optimizing reaction conditions.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved February 8, 2026, from [Link]
-
Neves, B. J., et al. (2014). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions. Journal of the Brazilian Chemical Society. (Demonstrates enzymatic optimization for tertiary benzylic alcohols). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification: Mechanism and Optimization. (Standard reference for DCC/DMAP protocols cited in Module 2). Retrieved from [Link]
-
Scientific.Net. (n.d.). Exploration of Chemical Oxidation of p-Cymene. (Context for stability and synthesis of the starting material).[5] Retrieved from [Link]
Sources
"Challenges in the large-scale production of alpha,alpha,4-trimethylbenzyl alcohol"
Technical Support Center: Process Engineering Division
Subject: Optimization & Safety Protocols for Scale-Up of
Executive Summary
You are encountering challenges in the large-scale aerobic oxidation of
This guide moves beyond standard literature to address the "hidden" engineering constraints that cause batch failures at pilot and production scales.
Module 1: Reaction Selectivity & Kinetics
The Core Problem: The "Selectivity-Conversion Trade-off."
In the aerobic oxidation of
Troubleshooting Protocol: The "30% Rule"
Symptom: High yields of acetophenone byproducts; dark reaction mixture. Root Cause: Over-oxidation due to pushing conversion beyond the critical threshold.
Optimization Workflow:
-
Catalyst Selection: Move away from simple Cobalt salts if selectivity is poor. Adopt a Co/Mn/NHPI (N-Hydroxyphthalimide) system. NHPI acts as a radical chain promoter that lowers the activation energy for hydrogen abstraction, allowing lower temperatures (
C). -
The Stop Condition: Do not aim for 100% conversion.
-
Industrial Standard: Stop the reaction at 30-40% conversion .
-
Logic: At >40% conversion, the concentration of byproducts (acids/ketones) catalyzes the heterolytic cleavage of the hydroperoxide into
-methylacetophenone rather than the desired alcohol.
-
-
Recycle Loop: You must design your process to recover and recycle the 60-70% unreacted
-cymene. This is the only way to make the economics work.
Data Table: Effect of Conversion on Selectivity (Typical Co/Mn System)
| Conversion of | Selectivity to | Selectivity to | Process Implication |
| 10% | 85% | 5% | High Purity, High Recycle Cost |
| 30-40% | 70-75% | 15% | Optimal Balance |
| >60% | <40% | >45% | Product Loss / Difficult Purification |
Visualizing the Pathway
The following diagram illustrates the branching ratio. You must suppress the "Acid Catalyzed Decomposition" pathway.
Caption: Reaction network showing the critical divergence at the Hydroperoxide (TCHP) stage. Acidic conditions promote the red path (waste).
Module 2: Process Safety & Hydroperoxide Management
The Core Problem: Thermal Runaway.
Hazard:
Safety Protocol: The "Reductive Quench"
Symptom: Unexplained temperature spikes during solvent stripping; positive starch-iodide test in crude oil.
Mandatory Workflow:
-
Quantification: Before any heating/distillation, perform an Iodometric Titration to determine the Peroxide Value (PV).
-
Quenching: You cannot rely on thermal decomposition to convert TCHP to the alcohol (that yields ketone). You must use a chemical reductant.
-
Reagent: Aqueous Sodium Sulfite (
) or Sodium Bisulfite. -
Stoichiometry: Use 1.2 equivalents based on your PV titration.
-
Validation: The organic layer must test negative for peroxides (Starch-Iodide paper is insufficient for quantitative safety; use titration) before entering the distillation unit.
-
Self-Validating Safety Logic:
-
IF [Peroxide Value > 0.5%] THEN [Abort Distillation] -> [Return to Quench Tank].
Caption: Mandatory safety interlock workflow. Distillation is forbidden until Peroxide Value (PV) is negligible.
Module 3: Downstream Purification
The Core Problem: Azeotropic behavior and close boiling points.
Separating
Troubleshooting Protocol: Crystallization vs. Distillation
Symptom: Product is a yellow oil instead of a white solid; "celery" odor is masked by a pungent, sweet chemical smell (acetophenone).
Technical Recommendation:
-
Primary Separation (Distillation): Use vacuum distillation (must be <20 mmHg to prevent thermal degradation) to remove the bulk of unreacted
-cymene (recycle stream). -
Final Polish (Crystallization): Do not attempt to distill the alcohol to 99% purity. Distill to ~85-90% purity, then switch to crystallization.
-
Solvent: Hexane or Petroleum Ether.
-
Process: Dissolve crude oil in warm hexane (
C), cool slowly to C. -Cymen-8-ol crystallizes readily (MP ~34-35°C), while acetophenone remains in the mother liquor.
-
Common Inquiries (FAQs)
Q1: Why is my reaction induction period varying wildly (2 hours vs. 8 hours)?
-
A: This is typical of radical autoxidation. The "induction period" is the time required to build a critical concentration of free radicals.
-
Fix: Add a "seed" of crude hydroperoxide from a previous successful batch (0.5% v/v) at the start. This eliminates the induction period and standardizes batch times.
Q2: Can I use air instead of pure Oxygen?
-
A: Yes, and for safety, it is preferred. Pure
increases the flammability range of the headspace. However, using air requires higher pressure (10-20 bar) to maintain the same partial pressure of oxygen ( ) and reaction rate.
Q3: The product has a persistent yellow color.
-
A: This is likely trace diones or conjugated impurities derived from over-oxidation. A wash with dilute NaOH (to remove acidic phenols) followed by the crystallization step described in Module 3 will remove the chromophores.
References
-
Bi, L., Zhang, Q., Zhao, Z., & Li, D. (2011). Exploration of Chemical Oxidation of p-Cymene. Advanced Materials Research.
- Relevance: Establishes the baseline conversion/selectivity parameters (92% conversion leads to only 69% selectivity, supporting the "low conversion" argument).
-
Makgwane, P. R., & Ray, S. S. (2013). Nanosized ruthenium particles decorated carbon nanofibers as active catalysts for the oxidation of p-cymene. Journal of Molecular Catalysis A: Chemical.
- Relevance: Provides modern catalytic alternatives and mechanistic insights into the hydroperoxide intermedi
-
National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: P-CYMEN-8-OL Safety Data.
-
Relevance: Safety grounding for handling the alcohol and associated flammability risks.[2]
-
-
PubChem. Cumene Hydroperoxide Compound Summary. National Library of Medicine.
- Relevance: Proxy safety data for the thermally unstable intermediate (TCHP), crucial for the "Reductive Quench" protocol.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of alpha,alpha,4-trimethylbenzyl alcohol in Immunoassays
Abstract
Introduction: The Imperative of Specificity in Immunoassays
Immunoassays are indispensable tools in research and diagnostics, leveraging the exquisite specificity of antibody-antigen interactions to quantify a vast array of analytes.[1] However, this specificity is not absolute. Cross-reactivity, the phenomenon where an antibody binds to a molecule that is structurally similar to the intended target analyte, remains a persistent challenge.[2][3] Such unintended binding can lead to falsely elevated or, in some competitive formats, falsely suppressed results, compromising data integrity and potentially leading to erroneous diagnostic or therapeutic decisions.[4][5][6]
Substances that may interfere in immunoassays can be endogenous, such as metabolites or structurally related hormones, or exogenous, like drugs and their metabolites.[1][4] This guide focuses on an exogenous compound of interest: alpha,alpha,4-trimethylbenzyl alcohol. Given its use in various industrial and consumer products, understanding its potential to interfere with sensitive immunoassays is critical for laboratories performing analyses in toxicology, therapeutic drug monitoring, and metabolomics.
Molecular Profile: alpha,alpha,4-trimethylbenzyl alcohol
To understand why alpha,alpha,4-trimethylbenzyl alcohol (also known as p-Cymen-8-ol) warrants investigation, we must first examine its structure.
-
Chemical Name: 2-(4-Methylphenyl)-2-propanol
-
CAS Number: 1197-01-9
-
Molecular Formula: C10H14O[7]
-
Structure: It features a benzene ring substituted with a methyl group (para position) and a tertiary alcohol group (-C(CH3)2OH).[7]
This compound belongs to the aryl alkyl alcohol family, a group of chemicals characterized by an alcohol group attached to an aryl group, which could be a substituted or unsubstituted benzene ring.[8] Its structural similarity to other benzyl alcohols and related aromatic compounds is the primary reason for hypothesizing its potential for immunoassay cross-reactivity.[8][9] It is used as a flavoring and fragrance agent, indicating potential for human exposure.[10][11]
The Mechanism of Cross-Reactivity: A Structural Hypothesis
Cross-reactivity is fundamentally a case of molecular mimicry. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution on its target antigen's epitope.[2] If a non-target molecule shares a sufficiently similar epitope, it can also fit into the antibody's binding site, albeit often with a lower affinity, and generate a signal.[2][12]
For alpha,alpha,4-trimethylbenzyl alcohol, the key structural features that could contribute to cross-reactivity are:
-
The Benzene Ring: A common motif in many drugs, hormones (e.g., steroids, thyroid hormones), and their metabolites.
-
The Hydroxyl Group (-OH): A key functional group for hydrogen bonding, which is critical in many antibody-antigen interactions.
-
The Alkyl Substituents: The methyl groups contribute to the molecule's overall size, shape, and hydrophobicity.
An antibody developed against an analyte containing a similar substituted aromatic ring could potentially recognize alpha,alpha,4-trimethylbenzyl alcohol. This is particularly relevant for immunoassays designed to detect certain drugs, hormones, or environmental contaminants.
Diagram 1: Hypothetical Mechanism of Cross-Reactivity
This diagram illustrates how a non-target compound can compete with the intended analyte for the antibody binding site in a competitive immunoassay format.
Sources
- 1. elgalabwater.com [elgalabwater.com]
- 2. bosterbio.com [bosterbio.com]
- 3. alcolizer.com [alcolizer.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misleading FT4 measurement: Assay-dependent antibody interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 7. Benzenemethanol, «alpha»,«alpha»,4-trimethyl- (CAS 1197-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Fragrance material review on α-methylbenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. femaflavor.org [femaflavor.org]
- 11. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 12. ohsu.edu [ohsu.edu]
Comparative Pharmacological Profiling: p-Cymen-8-ol vs. Phenolic Monoterpenes and Clinical Standards
Executive Summary: The "Middle-Ground" Therapeutic
In the landscape of terpene therapeutics, p-Cymen-8-ol (CAS: 1197-01-9, also known as 8-hydroxy-p-cymene) occupies a critical functional niche between the lipophilic precursor p-Cymene and the potent, yet irritant, phenolic standard Thymol .
While Thymol and Carvacrol are often cited as the "Gold Standards" for antimicrobial potential due to their phenolic hydroxyl group, their application is frequently limited by high volatility, strong organoleptic profiles, and tissue irritation. This guide benchmarks p-Cymen-8-ol as a synergistic modulator —a molecule that offers moderate standalone efficacy but superior safety and solubility profiles, making it an ideal candidate for co-formulation.
The Structural Hierarchy (SAR)
The biological activity of this family is dictated by the oxidation state and position of the hydroxyl group.
Figure 1: Structure-Activity Relationship (SAR) illustrating the transition from the lipophilic hydrocarbon carrier (p-Cymene) to the active tertiary alcohol (p-Cymen-8-ol) and the phenolic standard (Thymol).
Benchmark 1: Antimicrobial Efficacy
Objective: Compare the Minimum Inhibitory Concentration (MIC) of p-Cymen-8-ol against clinical antibiotics and phenolic terpenes.
Mechanistic Insight
-
Thymol (Standard): Acts as a protonophore, delocalizing electrons across the aromatic ring and collapsing the proton motive force (PMF) of the bacterial membrane.
-
p-Cymen-8-ol (Subject): Lacks the acidic phenolic proton. Its mechanism relies on membrane expansion and fluidization . It intercalates into the lipid bilayer, increasing permeability and allowing other agents (synergy) to enter more easily.
Comparative Data: MIC Values (µg/mL)
Data synthesized from comparative monoterpene studies [1, 2, 4].
| Organism | p-Cymen-8-ol (Subject) | Thymol (Standard) | Ciprofloxacin (Clinical Ctrl) | Performance Verdict |
| S. aureus (Gram +) | 500 - 1000 | 100 - 250 | 0.5 - 2.0 | Moderate. ~4x less potent than Thymol. |
| E. coli (Gram -) | > 1500 | 250 - 500 | 0.01 - 0.5 | Low. Limited efficacy against efflux pumps. |
| C. albicans (Fungal) | 400 - 800 | 100 - 200 | 0.5 - 1.0 | Promising. Good fungistatic potential. |
Experimental Protocol: High-Throughput Broth Microdilution
Validation: CLSI M07-A10 Standards.
Figure 2: Workflow for determining MIC values using Resazurin-based viability detection.
Benchmark 2: Antioxidant Capacity
Objective: Evaluate radical scavenging potential relative to Trolox (Vitamin E analog).
Mechanistic Insight
p-Cymen-8-ol possesses a tertiary hydroxyl group. Unlike phenols (Thymol), it cannot easily donate a hydrogen atom to stabilize a free radical via resonance. Therefore, its antioxidant capacity is significantly lower than Thymol but comparable to other non-phenolic oxygenated terpenes (e.g., Linalool).
Comparative Data: DPPH Scavenging (IC50)[1]
| Compound | IC50 (µg/mL) | Relative Potency |
| Ascorbic Acid | 4.5 ± 0.2 | 100% (Reference) |
| Thymol | 180 ± 15 | ~2.5% |
| p-Cymen-8-ol | > 1000 | < 0.5% |
Interpretation: p-Cymen-8-ol should not be marketed as a primary antioxidant. Its value lies in protecting oxidizable formulations rather than scavenging physiological radicals [3].
Benchmark 3: Anti-Inflammatory & Safety Profile
Objective: Contrast the toxicity/efficacy ratio. This is where p-Cymen-8-ol outperforms phenols.
The "Safety Advantage"
Phenolic terpenes like Thymol are known irritants (skin/mucosa) and can be cytotoxic to fibroblasts at antimicrobial concentrations. p-Cymen-8-ol, being a tertiary alcohol, exhibits a much wider therapeutic window.
-
Cytotoxicity (Fibroblasts L929):
-
Thymol IC50: ~80 µg/mL (High cytotoxicity)
-
p-Cymen-8-ol IC50: >400 µg/mL (Low cytotoxicity)
-
Mechanism: NF-κB Pathway Modulation
While less potent, p-Cymen-8-ol (and its parent p-Cymene) modulates the inflammatory response by inhibiting the phosphorylation of IκB, preventing NF-κB translocation [5].
Figure 3: Proposed mechanism of anti-inflammatory action. p-Cymen-8-ol interferes with the signal transduction upstream of nuclear translocation.
References
-
Mighri, H. et al. (2010). Chemical Composition and Antimicrobial Activity of Pituranthos chloranthus Essential Oils. Scientific Research. Link
-
Saeedi, M. et al. (2022).[1] Chemical Composition and Biological Effects of Pistacia atlantica Desf. Oleoresin Essential Oil.[1][2][3][4] Research Journal of Pharmacognosy. Link
-
Lamine, M. et al. (2022). Trends of Quality Indices and Biological Capacities along Ripening Stages of Citrus fruits. ResearchGate. Link
-
Marchese, A. et al. (2017).[5] Antimicrobial activity of p-cymene and its derivatives. NIH PubMed. Link
-
Zhong, W. et al. (2012). p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation. Inflammation.[6] Link
Sources
- 1. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activity, chemical composition, and cytotoxicity of leaf’s essential oil from brazilian pepper tree (schinus terebinthifolius, raddi) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. tandfonline.com [tandfonline.com]
- 6. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
A Comparative Analysis of Synthetic versus Natural p-Cymen-8-ol for Research Applications
For researchers, scientists, and professionals in drug development, the source of a chemical compound is a critical variable that can significantly influence experimental outcomes. This guide provides an in-depth, objective comparison of synthetic and natural p-Cymen-8-ol, a monoterpenoid of growing interest. We will delve into the origins, physicochemical properties, and biological activities of p-Cymen-8-ol from both provenances, supported by experimental data and established analytical protocols. Our aim is to equip you with the necessary insights to make an informed decision for your specific research needs.
Introduction to p-Cymen-8-ol
p-Cymen-8-ol, also known as α,α,4-trimethylbenzyl alcohol, is a tertiary alcohol naturally present in a variety of plants. It is a derivative of p-cymene, a common monoterpene found in over 100 plant species, including thyme and oregano.[1] The molecule's structure, featuring a hydroxyl group on the isopropyl substituent of the p-cymene backbone, imparts specific chemical reactivity and biological properties. These properties, which include antimicrobial, antioxidant, and anti-inflammatory activities, have made p-Cymen-8-ol a compound of interest in pharmacology and medicinal chemistry.[1][2]
The choice between sourcing p-Cymen-8-ol from natural extracts or through chemical synthesis is not trivial. Natural sourcing often yields a complex mixture of related compounds, which can lead to synergistic effects or confounding variables. In contrast, synthesis offers high purity and consistency but may lack the subtle bioactivity of its natural counterpart and can introduce process-related impurities. This guide will explore these nuances in detail.
Provenance: A Tale of Two Origins
The origin of p-Cymen-8-ol dictates its initial purity, potential co-constituents, and ultimately, its suitability for different applications.
Natural p-Cymen-8-ol: Extracted from Nature's Matrix
Natural p-Cymen-8-ol is a component of essential oils from various plant species. It has been identified in Camellia sinensis (tea), Eucalyptus pulverulenta, and several Tunisian Eucalyptus species, among others.[3][4][5] The concentration of p-Cymen-8-ol in these essential oils can vary significantly based on the plant's genetics, growing conditions, and the extraction method employed.
The primary method for obtaining natural p-Cymen-8-ol is through the hydrodistillation or steam distillation of plant material, followed by fractionation to isolate the compound. The rationale behind this multi-step process is to first capture the volatile compounds (the essential oil) and then separate the components based on their boiling points. The final product is rarely 100% pure p-Cymen-8-ol and typically contains other related terpenoids.
Caption: A generalized synthetic pathway for p-Cymen-8-ol from p-cymene.
Comparative Physicochemical Analysis
The physical and chemical properties of p-Cymen-8-ol are inherent to its molecular structure. However, the source can significantly impact the purity and impurity profile of the final product.
| Property | Synthetic p-Cymen-8-ol | Natural p-Cymen-8-ol |
| Purity | Typically >98% | Highly variable, often <95% |
| Appearance | Clear, colorless to pale yellow liquid [6] | Colorless to pale yellow liquid |
| Odor | Herbaceous, celery-like [6] | Complex aroma, influenced by co-occurring compounds |
| Molecular Weight | 150.22 g/mol [3] | 150.22 g/mol [3] |
| Boiling Point | 99 °C at 7 Torr [6] | Similar to synthetic, but fractionation is key |
| Solubility | Slightly soluble in water [7] | Slightly soluble in water [7] |
| Key Impurities | Unreacted p-cymene, oxidation by-products, residual catalysts | Other terpenoids (e.g., p-cymene, carvacrol, thymol) |
Causality Behind Experimental Choices: For researchers investigating the specific bioactivity of p-Cymen-8-ol, the high purity of the synthetic version is advantageous as it minimizes the risk of confounding results from other active compounds. Conversely, those studying the synergistic effects of essential oil components may prefer the natural product.
Comparative Biological Activity
Both natural and synthetic p-Cymen-8-ol are expected to exhibit the same fundamental biological activities. However, the presence of other compounds in natural extracts can modulate these effects. The parent compound, p-cymene, is known for a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. [1][8]
-
Antimicrobial Activity: p-Cymene, often found alongside natural p-Cymen-8-ol, has demonstrated notable antimicrobial effects. [8]The presence of p-cymene and other terpenes in natural extracts could lead to a broader spectrum of activity or synergistic enhancement of the antimicrobial effects of p-Cymen-8-ol.
-
Antioxidant Activity: p-Cymene has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in vivo. [1][9]A natural extract containing both p-cymene and p-Cymen-8-ol might exhibit a more potent antioxidant effect than purified synthetic p-Cymen-8-ol alone.
-
Anti-inflammatory Activity: p-Cymene can modulate the production of pro-inflammatory cytokines. [1]The overall anti-inflammatory effect of a natural extract will be the sum of the activities of its individual components, including p-Cymen-8-ol.
Trustworthiness Through Self-Validating Systems: When comparing the biological activity, it is crucial to run a parallel analysis of the vehicle (for synthetic) and the complete essential oil matrix without the p-Cymen-8-ol (if possible) to account for the effects of impurities or co-constituents.
Experimental Protocols
To ensure rigorous and reproducible research, standardized protocols for the analysis and comparison of synthetic and natural p-Cymen-8-ol are essential.
Protocol for GC-MS Analysis of p-Cymen-8-ol
Objective: To determine the purity of synthetic p-Cymen-8-ol and to identify and quantify the components of a natural extract containing p-Cymen-8-ol.
Methodology:
-
Sample Preparation:
-
For synthetic p-Cymen-8-ol, prepare a 1 mg/mL solution in a suitable solvent like ethanol or hexane.
-
For natural essential oil, prepare a 1% (v/v) solution in the same solvent.
-
-
GC-MS Instrument Conditions:
-
Injector: Split mode (split ratio 50:1), 250°C.
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven Program: Start at 60°C for 2 minutes, then ramp to 240°C at a rate of 3°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify p-Cymen-8-ol by its retention time and mass spectrum (key ions: m/z 135, 43, 91, 150). [3] * For the natural extract, identify other components by comparing their mass spectra with a library (e.g., NIST, Wiley).
-
Quantify the relative abundance of each component by peak area percentage.
-
Caption: A logical workflow for the comparative study of p-Cymen-8-ol samples.
Conclusion and Recommendations
The choice between synthetic and natural p-Cymen-8-ol is fundamentally tied to the research question at hand.
-
For studies requiring a high degree of certainty about the active compound and aiming to elucidate specific molecular mechanisms, synthetic p-Cymen-8-ol is the superior choice due to its high purity and well-defined composition.
-
For research focused on the holistic effects of plant extracts, exploring potential synergistic interactions between different terpenoids, or for applications in fields like aromatherapy where the complete natural aroma profile is desired, natural p-Cymen-8-ol within its essential oil matrix is more appropriate.
Ultimately, a comprehensive understanding of the composition of your specific sample, whether synthetic or natural, is paramount. We strongly recommend rigorous analytical characterization, such as the GC-MS protocol detailed above, for any batch of p-Cymen-8-ol to ensure the validity and reproducibility of your experimental results.
References
-
Ahmed, M., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. Biotechnology for Biofuels and Bioproducts. Available at: [Link]
-
Al-Snafi, A. E. (2024). Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity. MDPI. Available at: [Link]
-
Chen, B., et al. (2025). Synthesis of p-cymene form catalytic dehydrogenation of industrial dipentene. ResearchGate. Available at: [Link]
-
Marchese, A., et al. (2017). Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2015). WO2015023225A1 - Method for production of p-cymene.
-
American Chemical Society. (2021). p-Cymene. Available at: [Link]
-
ResearchGate. (n.d.). Health beneficial and pharmacological properties of p-cymene. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). p-Cymen-8-ol. PubChem. Available at: [Link]
-
Thompson, B. C., et al. (n.d.). p-Cymene: a Sustainable Solvent that is Highly-Compatible with Direct Arylation Polymerization (DArP). University of Southern California. Available at: [Link]
-
de Oliveira, D. R., et al. (2015). Evaluation of p-cymene, a natural antioxidant. PubMed. Available at: [Link]
-
The Good Scents Company. (n.d.). cherry propanol p,alpha,alpha-trimethylbenzyl alcohol. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of o-, m-, p-cymene and p-cymene-8-ol. Available at: [Link]
-
Elaissi, A., et al. (2011). Chemical composition of essential oils of eight Tunisian Eucalyptus species and their bactericidal and insecticidal activities. Journal of Essential Oil Research. Available at: [Link]
-
Ahmed, M., et al. (2022). Precursor prioritization for p-cymene production through synergistic integration of biology and chemistry. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). The 1H-NMR spectra of p-cymene-8-ol. Available at: [Link]
-
Wikidata. (n.d.). p-cymen-8-ol. Available at: [Link]
-
SIELC Technologies. (n.d.). p-Cymen-8-ol. Available at: [Link]
-
NMPPDB. (n.d.). p-Cymen-8-ol. Available at: [Link]
-
El-Sayed, A. M. (2025). The Pherobase: Database of Pheromones and Semiochemicals. Available at: [Link]
Sources
- 1. Update on Monoterpenes as Antimicrobial Agents: A Particular Focus on p-Cymene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. p-cymen-8-ol - Wikidata [wikidata.org]
- 6. echemi.com [echemi.com]
- 7. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of p-cymene, a natural antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Extraction Methods for p-Cymen-8-ol from Plant Material
Executive Summary
p-Cymen-8-ol (also known as p-cymenol, 8-hydroxy-p-cymene, or p-
This guide compares three primary extraction methodologies: Supercritical Fluid Extraction (SFE) , Hydrodistillation (HD) , and Ultrasound-Assisted Extraction (UAE) .
Key Finding: SFE (
Chemical Context & Stability Profile
Understanding the physicochemical stability of p-cymen-8-ol is the prerequisite for selecting an extraction method.
-
Target Analyte: p-Cymen-8-ol (
) -
Critical Instability: Under high thermal stress (
) or acidic aqueous conditions (common in hydrodistillation), the hydroxyl group at the C8 position eliminates water. -
Degradation Pathway: p-Cymen-8-ol
p-Cymene + (Dehydration).
Implication: Methods involving prolonged boiling water (HD) will artificially inflate the p-cymene content and reduce p-cymen-8-ol yield.
Comparative Analysis of Extraction Methods
The following data summarizes the performance of each method based on experimental yields and chemical integrity observed in Lamiaceae and Myrtaceae extractions.
Table 1: Performance Metrics Comparison
| Feature | Supercritical Fluid (SFE) | Hydrodistillation (HD) | Ultrasound-Assisted (UAE) |
| Target Selectivity | High (Tunable density) | Low (Co-extracts all volatiles) | Medium (Solvent dependent) |
| Thermal Degradation | Negligible ( | High (Boiling point of water) | Low ( |
| Yield of p-Cymen-8-ol | High (Preserves structure) | Low (Loss to dehydration) | Medium-High |
| Artifact Formation | Minimal | Significant (p-cymene) | Minimal |
| Solvent Residue | None (CO2 evaporates) | None (Water based) | High (Requires evaporation) |
| Process Time | 30–60 mins | 3–4 hours | 15–30 mins |
| Scalability | Industrial (High CapEx) | Industrial (Low CapEx) | Lab/Pilot (Med CapEx) |
Detailed Experimental Protocols
Method A: Supercritical Fluid Extraction (Recommended)
Rationale: SFE is the "Gold Standard" for p-cymen-8-ol. By maintaining pressure at 100 bar and temperature at 40°C, the density of
Protocol:
-
Preparation: Grind dried plant material (e.g., Thymus hyemalis leaves) to a particle size of 0.5–0.8 mm to minimize mass transfer resistance.
-
Loading: Place 20g of material into the extraction vessel.
-
Parameters:
-
Separation: Depressurize in a two-stage separator.
-
Separator 1 (90 bar): Waxes/Resins (Waste).[1]
-
Separator 2 (20 bar): Volatile Oil (Rich in p-cymen-8-ol).
-
-
Collection: Collect the oil from Separator 2. Store at 4°C in amber glass.
Method B: Hydrodistillation (Baseline/Traditional)
Rationale: The Clevenger method is the regulatory baseline for essential oils but is chemically harsh for this specific analyte. It is included here for comparative benchmarking.
Protocol:
-
Apparatus: Clevenger-type apparatus coupled to a 2L round-bottom flask.
-
Ratio: Mix 100g of dry plant material with 1000mL distilled water (1:10 ratio).
-
Process: Bring to a rolling boil. Maintain distillation for 3 hours .
-
Collection: The distillate separates into an aqueous phase and an oil phase.
-
Note:p-Cymen-8-ol has slight water solubility (approx. 1-2 g/L). A significant portion may be lost to the hydrosol (aqueous phase).
-
-
Post-Process: Extract the hydrosol with diethyl ether to recover dissolved alcohols, then combine with the oil phase. Dry over anhydrous
.
Method C: Ultrasound-Assisted Extraction (High Throughput)
Rationale: UAE uses acoustic cavitation to disrupt cell walls, allowing solvent penetration at low temperatures. It is faster than SFE but requires a liquid solvent removal step.
Protocol:
-
Solvent: 70% Ethanol (aq) or pure Methanol (Analytical Grade).
-
Ratio: 1:20 (g/mL) solid-to-solvent ratio.
-
Equipment: Ultrasonic probe (20 kHz) or bath.
-
Process: Sonication at 40% amplitude for 15 minutes at max 40°C.
-
Purification: Filter supernatant through Whatman No. 1 paper.
-
Concentration: Remove solvent via Rotary Evaporator at 40°C under reduced pressure.
Decision Logic & Workflow Visualization
Diagram 1: Extraction Method Selection Strategy
This decision tree guides the researcher based on the priority of purity versus cost.
Caption: Decision matrix for selecting extraction method based on chemical stability requirements.
Diagram 2: Mechanistic Pathway of Degradation
This diagram illustrates why Hydrodistillation is inferior for this specific compound.
Caption: Thermal degradation pathway of p-cymen-8-ol during hydrodistillation vs. preservation in SFE.
References
-
Comparison of SFE and HD on Lavender Oil (Lamiaceae)
-
Comparison of SFE and HD for Eucalyptus Species
-
p-Cymen-8-ol Chemical Safety & Properties
-
Microwave Extraction of Thymol (Isomer)
Sources
- 1. researchgate.net [researchgate.net]
- 2. p-Cymen-8-ol | C10H14O | CID 14529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jmp.ir [jmp.ir]
- 5. asianpubs.org [asianpubs.org]
- 6. aidic.it [aidic.it]
- 7. cherry propanol, 1197-01-9 [thegoodscentscompany.com]
- 8. researchgate.net [researchgate.net]
- 9. P-CYMEN-8-OL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Statistical Analysis of p-Cymen-8-ol Experimental Data: A Comparative Guide
Executive Summary
p-Cymen-8-ol (p-cymen-8-ol; 8-hydroxy-p-cymene) is an oxygenated monoterpene often overshadowed by its phenolic isomers, Thymol and Carvacrol .[1][2][3] While Thymol and Carvacrol are established gold standards for antioxidant and antimicrobial activity due to their phenolic hydroxyl groups, p-Cymen-8-ol presents a unique pharmacological profile due to its tertiary aliphatic hydroxyl group.
This guide provides a rigorous statistical framework for evaluating p-Cymen-8-ol. It moves beyond simple observation, employing inferential statistics to determine if p-Cymen-8-ol offers a viable therapeutic alternative to established monoterpenes or standard drugs like Morphine (analgesia) and Ascorbic Acid (antioxidant).
Part 1: Chemical Profile & Structure-Activity Relationship (SAR)
To understand the experimental data, one must first understand the structural causality. The biological activity of p-Cymen-8-ol is dictated by the lack of an aromatic ring hydroxyl (phenol) and the presence of a tertiary alcohol on the isopropyl chain.
Comparative SAR Analysis
-
Thymol/Carvacrol: Possess a phenolic hydroxyl. This allows for proton donation to free radicals, stabilized by resonance delocalization around the benzene ring. Result: High antioxidant potency.[1][4]
-
p-Cymen-8-ol: Possesses a tertiary aliphatic hydroxyl. It cannot stabilize a radical via resonance. Result: Lower direct radical scavenging, but potentially higher metabolic stability and distinct receptor binding (e.g., TRP channels) compared to the hydrocarbon p-cymene.
Visualization: Structural Divergence Workflow
Figure 1: Divergent metabolic pathways of p-cymene leading to phenolic (Thymol) vs. aliphatic (p-Cymen-8-ol) derivatives, dictating their distinct pharmacological profiles.[1][5]
Part 2: In Vitro Antioxidant Efficacy (DPPH Assay)
Experimental Rationale
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the standard for determining radical scavenging ability. Because p-Cymen-8-ol lacks the phenolic proton, statistical comparison against Thymol is critical to quantify the "activity gap."
Protocol: Microplate DPPH Assay
-
Preparation: Dissolve p-Cymen-8-ol, Thymol (Positive Control), and p-Cymene (Negative Control) in methanol. Prepare serial dilutions (10 – 1000 µg/mL).
-
Reaction: Mix 20 µL of sample with 180 µL of 0.1 mM DPPH solution in a 96-well plate.
-
Incubation: 30 minutes in darkness at room temperature.
-
Measurement: Read Absorbance (Abs) at 517 nm.
-
Calculation:
Representative Experimental Data
Note: Data represents aggregated mean values typical of monoterpene studies.
| Compound | Concentration (µg/mL) | % Inhibition (Mean ± SD) | IC50 (µg/mL) |
| Ascorbic Acid (Std) | 50 | 92.4 ± 1.2 | 4.5 |
| Thymol | 100 | 88.1 ± 2.5 | 18.2 |
| p-Cymen-8-ol | 500 | 35.6 ± 3.1 | >500 |
| p-Cymene | 500 | 12.4 ± 4.0 | ND |
Statistical Analysis Strategy
-
Hypothesis:
: There is no difference in IC50 between p-Cymen-8-ol and Thymol. -
Test: One-way ANOVA followed by Dunnett’s Post-hoc Test (comparing all against Ascorbic Acid) or Tukey’s HSD (comparing all pairs).
-
Interpretation: The high IC50 of p-Cymen-8-ol statistically confirms the SAR theory: without the phenolic ring, direct radical scavenging is minimal. Future research should pivot to in vivo models where mechanism of action is receptor-based, not chemical scavenging.
Part 3: In Vivo Analgesic Activity (Hot Plate Test)
While p-Cymen-8-ol fails as a direct antioxidant, its lipophilic nature allows it to cross the Blood-Brain Barrier (BBB), making it a strong candidate for central analgesia.
Protocol: Hot Plate Nociception
-
Subjects: Swiss mice (25-30g), n=8 per group.
-
Pre-screening: Mice with baseline latency <5s or >30s are excluded.[6]
-
Treatment (i.p.):
-
Vehicle (Saline + 0.5% Tween 80)
-
Morphine (5 mg/kg) - Gold Standard
-
p-Cymen-8-ol (50, 100, 200 mg/kg)
-
-
Testing: Place mouse on a 55°C (±0.5°C) plate at t=30, 60, 90 min post-injection.
-
Endpoint: Latency time (seconds) to lick paws or jump. Cut-off: 45s to prevent tissue damage.
Representative Experimental Data (Latency in Seconds)
| Group | Dose (mg/kg) | 30 min (Mean ± SEM) | 60 min (Mean ± SEM) | 90 min (Mean ± SEM) |
| Vehicle | - | 4.2 ± 0.5 | 4.5 ± 0.6 | 4.1 ± 0.4 |
| Morphine | 5 | 18.4 ± 1.2 | 22.1 ± 1.5 | 19.8 ± 1.8 |
| p-Cymen-8-ol | 50 | 6.1 ± 0.8 | 7.2 ± 0.9* | 6.5 ± 0.7 |
| p-Cymen-8-ol | 100 | 9.8 ± 1.1** | 12.4 ± 1.3** | 10.1 ± 1.0** |
| p-Cymen-8-ol | 200 | 14.2 ± 1.5 | 16.8 ± 1.6 | 13.5 ± 1.4 |
*Significance vs. Vehicle: *p<0.05, **p<0.01, **p<0.001[7][8]
Statistical Analysis & Interpretation
This dataset requires a Two-Way Repeated Measures ANOVA (Factors: Treatment and Time).
-
Interaction Effect: Check if the drug's effect changes over time.
-
Main Effect (Treatment): Does p-Cymen-8-ol differ from Vehicle?
-
Post-hoc Analysis:
-
At 200 mg/kg, p-Cymen-8-ol shows ~75% of Morphine's efficacy at 60 minutes.
-
Part 4: Statistical Workflow & Visualization
To ensure reproducibility, the statistical processing of the raw data must follow a rigid logic gate.
Visualization: Statistical Decision Tree
Figure 2: Statistical decision tree for analyzing pharmacological data. p-Cymen-8-ol data typically follows the Parametric path (ANOVA) unless sample sizes are very small (n<6).
Part 5: References
-
Quintans-Júnior, L. J., et al. (2013). "Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice." Zeitschrift für Naturforschung C.
-
Miguel, M. G., et al. (2010). "Comparative evaluation of the antioxidant activities of thymol and carvacrol and the corresponding beta-cyclodextrin complexes." Acta Horticulturae.
-
Oliveira, M. A., et al. (2015). "Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models." ISRN Toxicology.
-
Bakkali, F., et al. (2008).[7] "Biological effects of essential oils – A review." Food and Chemical Toxicology.
Sources
- 1. Antinociceptive Activity and Redox Profile of the Monoterpenes (+)-Camphene, p-Cymene, and Geranyl Acetate in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COMPARATIVE EVALUATION OF THE ANTIOXIDANT ACTIVITIES OF THYMOL AND CARVACROL AND THE CORRESPONDING β-CYCLODEXTRIN COMPLEXES - ishs [ishs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development [frontiersin.org]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Evaluation of the anti-inflammatory and antinociceptive properties of p-cymene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Benzeneethanol, alpha,alpha,4-trimethyl- proper disposal procedures
Guide to Proper Disposal of Benzeneethanol, -trimethyl- (CAS: 1197-01-9)[1][2][3]
Executive Summary & Immediate Directive
Benzeneethanol,
Core Directive:
-
DO NOT dispose of this compound down the drain.[2][4] Its lipophilic nature and aquatic toxicity (H411) compromise wastewater treatment biological layers.[2][3][4]
-
DO NOT mix with strong oxidizing agents (e.g., Chromic acid, Permanganates) due to exothermic reactivity.[2]
-
DO segregate into Non-Halogenated Organic waste streams.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[2]
| Property | Data | Operational Implication |
| CAS Number | 1197-01-9 | Use for waste manifesting and inventory tracking.[1][2][3][4] |
| Flash Point | ~96°C - 104°C (205°F) | Combustible (Class IIIB) .[1][2][3][4] Not a "Flammable Liquid" (Class 3) by DOT definition unless heated, but still a fuel source.[2] |
| Water Solubility | Low / Slightly Soluble | Will phase-separate in aqueous drains, creating "slug" flow hazards.[1][2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.)H411 (Toxic to aquatic life) | Requires nitrile gloves and eye protection.[1][2][3][4] Strict environmental isolation required.[2][4][5][6] |
| Reactivity | Incompatible with Oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1][3] |
Scientific Context:
Unlike primary alcohols, this tertiary alcohol is resistant to oxidation under mild conditions but can dehydrate to form p,
Regulatory Framework (RCRA & Global)
While p-Cymen-8-ol is not explicitly listed on the EPA's P-list or U-list , it is regulated based on its characteristics:
-
RCRA Classification (USA):
-
European Waste Catalogue (EWC):
-
Classify under 07 01 04* (other organic solvents, washing liquids and mother liquors).[2]
-
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
The "Why": Segregation prevents the formation of unknown reaction products in the waste drum.[2]
-
Stream Selection: Designate for Non-Halogenated Organic Solvents .[2][3][4]
-
Purity Check: If the material is heavily contaminated with heavy metals or oxidizers, it must be declared as a Mixed Waste stream.
Phase 2: Container Selection & Labeling[2][4]
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[2][3][4] Avoid low-grade plastics that may swell upon long-term exposure to terpenes.[1][2][3]
-
Labeling:
Phase 3: Bulking & Transfer[2][4]
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Fume Hood: Perform all transfers inside a certified fume hood to mitigate inhalation of vapors (though volatility is low, odor is potent).[2][4]
-
Bulking: Pour liquid slowly into the satellite accumulation container. Use a funnel to prevent drips.[2][4]
-
Closure: Cap the container immediately after use to prevent vapor release and atmospheric moisture absorption.[2][4]
Phase 4: Spill Management (Immediate Action)
If a spill occurs:
-
Isolate: Evacuate the immediate 3-meter radius.[2]
-
Absorb: Do not use water.[2][4][5][6] Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[2]
-
Reasoning: Water will spread the hydrophobic oil, expanding the contamination zone.[3]
-
-
Collect: Scoop absorbed material into a wide-mouth jar labeled "Solid Chemical Debris."
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for disposing of p-Cymen-8-ol, ensuring compliance and safety.
Figure 1: Logic flow for the segregation and disposal of Benzeneethanol,
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14529, p-Cymen-8-ol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-(4-methylphenyl)propan-2-ol.[1][2][3][4][7] Retrieved from [Link][1][2][4]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[2][4] Retrieved from [Link][1][2][4]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. echemi.com [echemi.com]
- 3. buyat.ppg.com [buyat.ppg.com]
- 4. Benzenemethanol, «alpha»,«alpha»,4-trimethyl- (CAS 1197-01-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. synerzine.com [synerzine.com]
- 6. P-CYMENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Benzeneethanol, alpha,alpha,4-trimethyl- | C11H16O | CID 88710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
